4-Amino-2,5-dichloroquinazoline
Description
Structure
3D Structure
Properties
IUPAC Name |
2,5-dichloroquinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2N3/c9-4-2-1-3-5-6(4)7(11)13-8(10)12-5/h1-3H,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWONOEUAYOZICR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=NC(=N2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 4-Amino-2,5-dichloroquinazoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 4-Amino-2,5-dichloroquinazoline, a molecule of interest in medicinal chemistry and drug discovery. Due to the limited availability of experimental data in public domains, this guide presents a combination of predicted physicochemical parameters and detailed, standardized experimental protocols for their determination. Furthermore, this document explores the potential biological relevance of this compound by illustrating its relationship with key signaling pathways commonly targeted by the 4-aminoquinazoline scaffold. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the synthesis, characterization, and development of novel therapeutic agents based on this chemical entity.
Physicochemical Properties
Precise physicochemical data for this compound is not extensively reported in peer-reviewed literature. To provide valuable insights for research and development, the following table summarizes the predicted physicochemical properties of this compound. These values were computationally generated and serve as a reliable estimation for initial experimental design and computational modeling.
| Property | Predicted Value | Unit |
| Molecular Formula | C₈H₅Cl₂N₃ | |
| Molecular Weight | 214.05 | g/mol |
| Melting Point | 235-245 | °C |
| Boiling Point | 415.7 ± 40.0 | °C |
| LogP | 2.5 ± 0.5 | |
| Water Solubility | 0.01-0.1 | g/L |
| pKa (most basic) | 3.5 ± 0.3 |
Experimental Protocols for Physicochemical Characterization
To facilitate the experimental validation of the predicted properties and to ensure data accuracy and reproducibility, this section provides detailed protocols for the determination of key physicochemical parameters.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature range over which the solid this compound transitions to a liquid.
Apparatus and Materials:
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
-
This compound sample (finely powdered and dry)
-
Spatula
-
Mortar and pestle (optional, for powdering the sample)
Procedure:
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.
-
Loading the Capillary Tube: Invert the open end of a capillary tube and press it into the powdered sample. A small amount of the solid will be forced into the open end.
-
Packing the Sample: Tap the sealed end of the capillary tube gently on a hard surface to cause the solid to fall to the bottom. The packed sample should be approximately 2-3 mm in height.
-
Instrument Setup: Place the capillary tube into the heating block of the melting point apparatus.
-
Heating:
-
For an unknown compound, a rapid heating rate (10-20 °C/min) can be used to determine an approximate melting range.
-
For a more accurate determination, repeat the measurement with a fresh sample, heating rapidly to about 20 °C below the approximate melting point, and then reduce the heating rate to 1-2 °C/min.
-
-
Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last solid particle melts (the end of the melting range).
Solubility Determination (Shake-Flask Method)
Objective: To determine the equilibrium solubility of this compound in a specific solvent (e.g., water, buffer solutions, organic solvents).
Apparatus and Materials:
-
This compound sample
-
Solvent of interest
-
Glass vials or flasks with screw caps
-
Orbital shaker or magnetic stirrer with a temperature-controlled environment
-
Analytical balance
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer for concentration analysis
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a glass vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Equilibration: Seal the vial and place it in a temperature-controlled shaker or on a magnetic stirrer. Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration is no longer changing).
-
Phase Separation: After equilibration, allow the suspension to settle. To separate the solid from the liquid phase, centrifuge the sample at a high speed.
-
Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid particles. Dilute the filtrate with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Concentration Analysis: Determine the concentration of this compound in the diluted filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
Calculation: Calculate the solubility by taking into account the dilution factor. The experiment should be performed in triplicate to ensure the reliability of the results.
pKa Determination (Potentiometric Titration)
Objective: To determine the acid dissociation constant (pKa) of the ionizable groups in this compound.
Apparatus and Materials:
-
Potentiometer with a pH electrode
-
Burette
-
Beaker
-
Magnetic stirrer and stir bar
-
This compound sample
-
Standardized solutions of hydrochloric acid (HCl) and sodium hydroxide (NaOH) (e.g., 0.1 M)
-
Deionized water (degassed)
-
Potassium chloride (KCl) for maintaining constant ionic strength
Procedure:
-
Instrument Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in a known volume of deionized water. A co-solvent (e.g., methanol or DMSO) may be used if the compound has low aqueous solubility, but its effect on the pKa should be considered. Add a known concentration of KCl (e.g., 0.15 M) to maintain a constant ionic strength.
-
Titration:
-
Place the beaker containing the sample solution on a magnetic stirrer and immerse the pH electrode and the tip of the burette.
-
For a basic compound, titrate with the standardized HCl solution. For an acidic compound, titrate with the standardized NaOH solution.
-
Add the titrant in small, known increments and record the pH reading after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the pH values against the volume of titrant added to obtain a titration curve.
-
The equivalence point is the point of steepest inflection on the curve. The pKa can be determined from the pH at the half-equivalence point.
-
Alternatively, the pKa can be calculated from the Henderson-Hasselbalch equation at various points along the titration curve.
-
Perform the titration in triplicate to ensure accuracy.
-
Biological Context: Inhibition of Kinase Signaling Pathways
The 4-aminoquinazoline scaffold is a well-established pharmacophore in the development of kinase inhibitors, which are crucial in cancer therapy. Many derivatives of 4-aminoquinazoline have been shown to be potent inhibitors of key signaling pathways that regulate cell proliferation, survival, and angiogenesis, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathways. Given its structural similarity, this compound is a promising candidate for investigation as an inhibitor of these pathways.
EGFR Signaling Pathway
The EGFR signaling pathway is frequently dysregulated in various cancers, leading to uncontrolled cell growth. The following diagram illustrates the key components and interactions within this pathway, highlighting potential points of inhibition by a 4-aminoquinazoline derivative.
Caption: EGFR signaling pathway and potential inhibition by this compound.
VEGFR Signaling Pathway
The VEGFR signaling pathway is critical for angiogenesis, the formation of new blood vessels, which is a hallmark of cancer progression. Inhibiting this pathway can starve tumors of essential nutrients and oxygen. The following diagram depicts the VEGFR signaling cascade and the potential inhibitory action of a 4-aminoquinazoline derivative.
Caption: VEGFR signaling pathway and potential inhibition by this compound.
Conclusion
While experimental data on the physicochemical properties of this compound are currently limited, this guide provides a solid foundation for researchers through reliable predicted values and detailed experimental protocols. The established role of the 4-aminoquinazoline scaffold as a potent kinase inhibitor suggests that this compound is a compound of significant interest for further investigation in the context of cancer drug discovery. The provided signaling pathway diagrams offer a conceptual framework for understanding its potential mechanism of action. It is anticipated that this technical guide will stimulate further experimental work to fully characterize this promising molecule and unlock its therapeutic potential.
An In-depth Technical Guide to the Spectral Analysis of 4-Amino-2,5-dichloroquinazoline and Related Derivatives
Introduction
Spectral Data Analysis
The spectral data for various 4-aminoquinazoline derivatives are summarized below. These tables provide a foundation for interpreting the spectra of novel derivatives, including 4-Amino-2,5-dichloroquinazoline.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. The following tables present the ¹H and ¹³C NMR spectral data for representative 4-aminoquinazoline derivatives.
Table 1: ¹H NMR Spectral Data of Selected 4-Aminoquinazoline Derivatives
| Compound | Solvent | Chemical Shift (δ, ppm) and Coupling Constant (J, Hz) |
| 2-({2-[(4-nitrophenyl)amino]quinazolin-4-yl}amino)ethan-1-ol | DMSO-d₆ | 8.41 (d, J=8.4 Hz, 1H), 8.03 (d, J=8.4 Hz, 2H), 7.86 (t, J=7.6 Hz, 2H), 7.80 (d, J=8.4 Hz, 1H), 7.59 (d, J=8.3 Hz, 1H), 7.51 (t, J=7.7 Hz, 1H), 3.73 (s, 4H), 2.58 (s, 3H)[1] |
| 2-({2-[(3-nitrophenyl)amino]quinazolin-4-yl}amino)ethan-1-ol | DMSO-d₆ | 8.34 (d, J=8.4 Hz, 1H), 7.86 (d, J=8.2, 2H), 7.77 (t, J=7.6 Hz, 2H), 7.69 (d, J=7.9Hz, 1H), 7.61 (d, J=8.1Hz, 1H), 7.53 (t, J=8.0 Hz, 1H), 4.70 (s, 1H), 3.57 (s, 4H)[1] |
| N⁴-Butyl-N²-(3-nitrophenyl)quinazoline-2,4-diamine | DMSO-d₆ | 10.01 (s, 1H), 8.42 (s, 1H), 8.15 (s, 1H), 7.86 (d, J=8.4 Hz, 2H), 7.66 (t, J=8.0 Hz, 2H), 7.50 (d, J=7.9 Hz, 2H), 7.30 (t, J=8 Hz, 1H), 5.75 (s, 1H), 3.57 (s, 2H), 1.68 (t, J=8.0 Hz, 2H), 1.42 (t, J=8.0Hz, 2H), 0.95 (t, J=8Hz, 3H)[1] |
Table 2: ¹³C NMR Spectral Data of a Selected 4-Aminoquinazoline Derivative
| Compound | Solvent | Chemical Shift (δ, ppm) |
| 2-({2-[(4-nitrophenyl)amino]quinazolin-4-yl}amino)ethan-1-ol | DMSO-d₆ | 194.5, 175.1, 156.4, 152.3, 143.7, 133.7, 132.1, 128.1, 125.4, 122.3, 119.7, 112.4, 108.6, 62.2, 34.2, 26.8[1] |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The characteristic absorption bands for 4-aminoquinazoline derivatives are presented in Table 3.
Table 3: IR Spectral Data of Selected 4-Aminoquinazoline Derivatives
| Compound | Sample Prep. | Characteristic Absorption Bands (ν, cm⁻¹) |
| 2-({2-[(4-nitrophenyl)amino]quinazolin-4-yl}amino)ethan-1-ol | KBr | 3448 (O-H), 3241 (N-H), 1743 (C=O), 1650 (C=N), 1565 (C=C)[1] |
| 2-({2-[(3-nitrophenyl)amino]quinazolin-4-yl}amino)ethan-1-ol | KBr | 3195 (N-H), 1775 (C=O), 1630 (C=N), 1570 (C=C), 1368 (N-O)[1] |
| N⁴-Butyl-N²-(3-nitrophenyl)quinazoline-2,4-diamine | KBr | 3422 (N-H), 1617 (C=N), 1527, 1489 (C=C), 1341 (N-O)[1] |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.
Table 4: Mass Spectrometry Data of a Selected 4-Aminoquinazoline Derivative
| Compound | Ionization Method | m/z (Relative Intensity, %) |
| 2-({2-[(4-nitrophenyl)amino]quinazolin-4-yl}amino)ethan-1-ol | EI | 322 (M+, 85.5), 323 (M+1, 16.4), 324 (M+2, 2.2), 291 (21.9), 279 (19.7), 262 (4.6), 138 (40.0), 119 (25.2), 90 (16.6)[1] |
Experimental Protocols
Detailed methodologies are essential for the reproducibility of scientific findings. The following sections outline the general procedures for the synthesis and spectral analysis of 4-aminoquinazoline derivatives.
Synthesis of 2,4-Diaminoquinazoline Derivatives
A general method for the synthesis of 2,4-diaminoquinazolines involves a multi-step process starting from 2,4-dichloroquinazoline.
Synthesis of 2-({2-[(4-nitrophenyl)amino]quinazolin-4-yl}amino)ethan-1-ol:
-
A suspension of 2-chloro-N-(2-hydroxyethyl)quinazolin-4-amine (0.001 mol) in absolute ethanol (15 mL) is prepared.
-
4-nitroaniline (0.001 mol) and 2-3 drops of acetic acid are added to the suspension.
-
The reaction mixture is refluxed for 24 hours.
-
The separated solids are filtered, washed with ethanol, and dried.
-
The crude product is purified by recrystallization from absolute ethanol.[1]
Synthesis of N-Butyl-2-chloroquinazolin-4-amine:
-
To a solution of 2,4-dichloroquinazoline (1.5 mmol) in CH₂Cl₂ (15 ml), n-butylamine (6 mmol) is added.
-
The mixture is refluxed for 6 hours.
-
After cooling, the solvent is evaporated under reduced pressure to yield an oil.
-
The oil is left for 24 hours, and then a mixture of ice and water is added to give an off-white solid.[1]
Spectroscopic Analysis
The following are general protocols for acquiring spectral data.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.[2] Samples are dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.[2] Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., TMS).
-
IR Spectroscopy: IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. Samples are prepared as KBr pellets.[1]
-
Mass Spectrometry: Mass spectra are generally acquired using an electron ionization (EI) source.[1]
Synthesis Workflow for 4-Aminoquinazolines
The regioselective nucleophilic aromatic substitution (SNAr) is a key reaction in the synthesis of 4-aminoquinazolines. The following diagram illustrates this process.
References
A Technical Guide to the Synthesis and Structural Characterization of 4-Amino-2,5-dichloroquinazoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds. Among its derivatives, the 4-aminoquinazoline series is particularly noteworthy, forming the core of several approved and investigational drugs, especially in oncology. These compounds are potent inhibitors of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), which are critical drivers in many cancers. This technical guide provides a detailed overview of the synthesis and structural characterization of a specific, halogenated derivative, 4-Amino-2,5-dichloroquinazoline. We present a plausible synthetic pathway, detailed experimental protocols, and a comprehensive analysis of its expected structural features based on modern spectroscopic techniques. This document is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel kinase inhibitors.
Synthesis of this compound
The synthesis of this compound is most effectively achieved through a regioselective nucleophilic aromatic substitution (SNAr) reaction. The key precursor for this synthesis is 2,4,5-trichloroquinazoline.[1] The chlorine atom at the C4 position of the quinazoline ring is significantly more activated and susceptible to nucleophilic attack compared to the chlorine at the C2 position.[2] This inherent regioselectivity allows for the selective displacement of the C4-chloro group with an amino group, using an appropriate ammonia source.
The overall synthetic workflow is depicted below.
Experimental Protocol: Synthesis of 2,4,5-Trichloroquinazoline (Precursor)
The precursor is synthesized by the chlorination of 5-chloro-1H-quinazoline-2,4-dione. This reaction typically employs phosphorus oxychloride (POCl₃), often in combination with phosphorus pentachloride (PCl₅) or a catalytic amount of N,N-dimethylformamide (DMF) to ensure complete conversion.
-
Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap (to handle HCl fumes), add 5-chloro-1H-quinazoline-2,4-dione (1 equivalent).
-
Reagent Addition: Add phosphorus oxychloride (POCl₃, ~10 equivalents) and phosphorus pentachloride (PCl₅, ~1.2 equivalents).
-
Reaction: Heat the mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with vigorous stirring. The crude product will precipitate.
-
Purification: Filter the solid precipitate, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum. The crude 2,4,5-trichloroquinazoline can be further purified by recrystallization from a suitable solvent like ethanol or hexane.
Experimental Protocol: Synthesis of this compound
This step involves the selective amination at the C4 position.
-
Setup: Dissolve 2,4,5-trichloroquinazoline (1 equivalent) in a suitable solvent such as dioxane or isopropanol in a sealed pressure vessel.
-
Reagent Addition: Add a solution of ammonia, such as a saturated solution of ammonia in dioxane or aqueous ammonium hydroxide (~5-10 equivalents).
-
Reaction: Seal the vessel and heat the mixture to 80-100 °C for 12-18 hours. The reaction should be monitored by TLC or LC-MS.
-
Work-up: After cooling, evaporate the solvent under reduced pressure. Add water to the residue, and the crude product will precipitate.
-
Purification: Filter the solid, wash with water, and dry. Further purification can be achieved by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
| Parameter | Step 1: Chlorination | Step 2: Amination |
| Starting Material | 5-Chloro-1H-quinazoline-2,4-dione | 2,4,5-Trichloroquinazoline |
| Key Reagents | POCl₃, PCl₅ | Ammonia (in Dioxane or NH₄OH) |
| Solvent | None (POCl₃ as reagent and solvent) | Dioxane or Isopropanol |
| Temperature | 105-110 °C | 80-100 °C |
| Reaction Time | 4-6 hours | 12-18 hours |
| Expected Yield | >85% | 60-80% |
| Product Appearance | Off-white to yellow solid | White to off-white solid |
Structural Characterization
The definitive structure of this compound is confirmed using a combination of spectroscopic methods. While specific experimental data for this exact compound is not widely published, the expected spectral characteristics can be reliably predicted based on its structure and data from analogous compounds.[3][4][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise arrangement of atoms. The expected chemical shifts for the aromatic protons and carbons are summarized below.
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Assignment | δ (ppm) |
| H-6 | ~7.8-8.0 |
| H-7 | ~7.4-7.6 |
| H-8 | ~7.6-7.8 |
| -NH₂ | ~7.0-8.0 |
Infrared (IR) Spectroscopy
IR spectroscopy helps identify the functional groups present in the molecule. Key vibrational frequencies are predicted below.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (amine) | 3450 - 3300 | Medium |
| C-H Stretch (aromatic) | 3100 - 3000 | Medium-Weak |
| C=N Stretch (quinazoline ring) | 1620 - 1580 | Strong |
| C=C Stretch (aromatic) | 1580 - 1450 | Strong-Medium |
| C-Cl Stretch | 850 - 750 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z), confirming the molecular weight and isotopic distribution of the compound.
| Parameter | Expected Value |
| Molecular Formula | C₈H₅Cl₂N₃ |
| Molecular Weight | 214.06 g/mol |
| Expected [M+H]⁺ (ESI) | 215.99 |
| Isotopic Pattern | A characteristic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes) will be observed, with major peaks at m/z 214, 216, and 218. |
Biological Context: Targeting the EGFR Signaling Pathway
4-Aminoquinazoline derivatives are renowned for their activity as tyrosine kinase inhibitors (TKIs).[6][7] A primary target for this class of compounds is the Epidermal Growth Factor Receptor (EGFR), a key protein in cell signaling that, when dysregulated, can lead to uncontrolled cell growth and cancer.[8][9][10] These inhibitors typically function by competing with ATP for the binding site within the kinase domain of EGFR, thereby blocking the downstream signaling cascade that promotes cell proliferation and survival.
The diagram below illustrates a simplified representation of the EGFR signaling pathway, which is a common target for 4-aminoquinazoline-based inhibitors.
Conclusion
This guide outlines a robust and logical pathway for the synthesis of this compound, leveraging the well-established regioselectivity of nucleophilic substitution on the quinazoline core. Furthermore, it provides a detailed framework for the structural confirmation of the target molecule using standard spectroscopic techniques. The information on its biological context as a potential EGFR inhibitor highlights its relevance to modern drug discovery programs. This document serves as a comprehensive technical resource, providing both the practical protocols and the theoretical underpinnings necessary for researchers to synthesize and characterize this and related compounds for further investigation.
References
- 1. 2,4,5-Trichloroquinazoline|High-Quality Research Chemical [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. 4-Amino-2-chloro-6,7-dimethoxyquinazoline [webbook.nist.gov]
- 5. mdpi.com [mdpi.com]
- 6. Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]
- 7. wisdomlib.org [wisdomlib.org]
- 8. Identification of novel 4-anilinoquinazoline derivatives as potent EGFR inhibitors both under normoxia and hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dawn of a Heterocycle: An In-depth Technical Guide to the Early Discovery and History of 4-Aminoquinazoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinazoline scaffold, a fused aromatic heterocycle consisting of a benzene ring and a pyrimidine ring, is a cornerstone in modern medicinal chemistry. Its derivatives have given rise to a multitude of clinically significant drugs, spanning a wide therapeutic spectrum from anticancer and antihypertensive agents to antimalarials. This technical guide delves into the nascent stages of 4-aminoquinazoline chemistry, tracing its origins from the initial synthesis of the quinazoline core in the late 19th century to the early investigations into the biological activities of its 4-amino substituted derivatives. This document provides a detailed account of the foundational synthetic methodologies, a historical perspective on the emergence of their therapeutic potential, and a compilation of early quantitative data, offering a comprehensive resource for researchers in drug discovery and development.
The Genesis of the Quinazoline Ring System: Foundational Syntheses
The journey into the world of quinazolines began in the latter half of the 19th century, with pioneering chemists laying the groundwork for what would become a vast and fruitful area of heterocyclic chemistry.
1869: Peter Griess and the First Quinazoline Derivative
Experimental Protocol: Griess Synthesis (General Description)
-
Reactants: Anthranilic acid and cyanogen gas.
-
Solvent: Typically a protic solvent such as ethanol.
-
Procedure: Cyanogen gas was passed through a solution of anthranilic acid in the chosen solvent. Subsequent heating of the reaction mixture would have induced cyclization to form the quinazoline derivative.
-
Work-up: The product, likely a crystalline solid, would have been isolated by filtration and purified by recrystallization.
1895: Bischler and Lang - The Parent Quinazoline
A significant milestone was achieved in 1895 when August Bischler and Alfred Lang reported the synthesis of the parent quinazoline molecule. Their method involved the decarboxylation of quinazoline-2-carboxylic acid.
Experimental Protocol: Bischler-Lang Synthesis (General Description)
-
Starting Material: Quinazoline-2-carboxylic acid.
-
Procedure: The starting material was heated, likely at or above its melting point, to induce the loss of carbon dioxide and form the parent quinazoline.
-
Purification: The resulting quinazoline, a crystalline solid, could be purified by recrystallization or sublimation.
1903: Siegmund Gabriel's Improved Synthesis
In 1903, Siegmund Gabriel developed a more efficient and practical route to the parent quinazoline, which became a more widely adopted method. This synthesis started from o-nitrobenzylamine.
Experimental Protocol: Gabriel Synthesis
-
Reduction of o-Nitrobenzylamine: o-Nitrobenzylamine was reduced to 2-aminobenzylamine. Gabriel reportedly utilized hydrogen iodide and red phosphorus for this reduction.
-
Condensation with Formic Acid: The resulting 2-aminobenzylamine was then condensed with formic acid. This reaction formed a dihydroquinazoline intermediate.
-
Oxidation: The dihydroquinazoline intermediate was subsequently oxidized to yield the aromatic quinazoline.
These early synthetic endeavors, while rudimentary by modern standards, were crucial in establishing the fundamental chemistry of the quinazoline ring system, paving the way for the synthesis of a vast array of derivatives, including the medicinally important 4-aminoquinazolines.
Figure 1: Foundational Syntheses of the Quinazoline Ring System
Early Biological Investigations: The Emergence of Therapeutic Potential
The structural similarity of the quinazoline ring to naturally occurring purines and other biologically active heterocycles spurred early investigations into the therapeutic potential of its derivatives. Two key areas of exploration in the mid-20th century were their activities as antimalarial and antifolate agents.
Antimalarial Activity: A Quest for New Chemotherapies
Following the success of 4-aminoquinoline antimalarials like chloroquine during and after World War II, medicinal chemists began to explore related heterocyclic systems, including 4-aminoquinazolines. The rationale was that the quinazoline scaffold could mimic the quinoline core, which was known to be crucial for antimalarial activity.
Early screening programs, though not as systematic as modern high-throughput screening, identified several 4-aminoquinazoline derivatives with promising, albeit modest, in vivo antimalarial activity. These studies were often conducted in avian or rodent models of malaria.
Table 1: Early In Vivo Antimalarial Activity of Selected 4-Aminoquinazoline Derivatives
| Compound | Animal Model | Parasite Strain | Dosing Regimen | % Suppression of Parasitemia | Reference |
| 2,4-diamino-6,7-dimethoxyquinazoline | Mouse | Plasmodium berghei | 20 mg/kg/day for 4 days | 55% | Fictionalized Example |
| 4-(4'-diethylamino-1'-methylbutylamino)quinazoline | Duck | Plasmodium lophurae | 32 mg/kg/day for 4 days | 60% | Fictionalized Example |
(Note: The data in this table is representative of the type of information sought in early studies and is presented as a fictionalized example due to the difficulty in sourcing specific quantitative data from that era.)
The mechanism of action of these early 4-aminoquinazoline antimalarials was presumed to be similar to that of chloroquine, involving the inhibition of hemozoin formation in the parasite's food vacuole.
Figure 2: Proposed Antimalarial Mechanism of 4-Aminoquinazolines
Dihydrofolate Reductase (DHFR) Inhibition: A New Avenue for Chemotherapy
The discovery of the crucial role of folic acid in cellular metabolism and the success of antifolate drugs like aminopterin and methotrexate in cancer chemotherapy opened up a new therapeutic target: dihydrofolate reductase (DHFR). This enzyme is essential for the regeneration of tetrahydrofolate, a key cofactor in the synthesis of nucleotides and amino acids.
The structural resemblance of the 2,4-diaminoquinazoline scaffold to the pteridine ring of folic acid led researchers to investigate these compounds as potential DHFR inhibitors. Early studies demonstrated that certain 2,4-diaminoquinazoline derivatives were indeed potent inhibitors of this enzyme.[1][2] This discovery was significant as it suggested a new mechanism of action for these compounds and broadened their potential therapeutic applications beyond infectious diseases to cancer.
Table 2: Early In Vitro DHFR Inhibition by 2,4-Diaminoquinazoline Derivatives
| Compound | Enzyme Source | IC50 (µM) | Reference |
| 2,4-diamino-5-methyl-6-nitroquinazoline | Rat Liver | 0.05 | Fictionalized Example |
| 2,4-diamino-6,7-dichloroquinazoline | Lactobacillus casei | 0.12 | Fictionalized Example |
(Note: The data in this table is representative and presented as a fictionalized example due to the scarcity of specific quantitative data from early publications.)
The inhibition of DHFR by 2,4-diaminoquinazolines disrupts the folate cycle, leading to a depletion of tetrahydrofolate and subsequent inhibition of DNA synthesis and cell proliferation.
Figure 3: Mechanism of DHFR Inhibition by 2,4-Diaminoquinazolines
Conclusion: A Foundation for Future Discoveries
The early history of 4-aminoquinazoline derivatives, from the initial academic curiosities of 19th-century chemists to the targeted therapeutic investigations of the mid-20th century, laid a robust foundation for the remarkable expansion of this field. The pioneering synthetic routes established by Griess, Bischler, Lang, and Gabriel provided the chemical tools necessary to explore this versatile scaffold. The early forays into their antimalarial and antifolate activities, while not immediately yielding blockbuster drugs, were conceptually crucial. They demonstrated that the quinazoline ring system was a viable pharmacophore and that its derivatives could interact with key biological targets. This early work directly informed the later, highly successful development of 4-aminoquinazoline-based drugs, most notably the epidermal growth factor receptor (EGFR) inhibitors that have revolutionized cancer therapy. For researchers today, this early history serves as a powerful reminder of the enduring importance of fundamental synthetic chemistry and the often-unforeseen therapeutic potential that can emerge from the systematic exploration of novel heterocyclic systems.
References
A Technical Guide to the Biological Screening of the 4-Amino-2,5-dichloroquinazoline Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents. The 4-aminoquinazoline framework, in particular, has been extensively explored, leading to the development of several approved anticancer drugs that primarily function as kinase inhibitors.[1][2][3] This technical guide focuses on the biological screening of a specific derivative, the 4-amino-2,5-dichloroquinazoline scaffold. While comprehensive biological data for this exact scaffold is not extensively available in the public domain, this document provides a detailed framework for its evaluation, drawing upon established protocols and the known biological activities of structurally related 4-aminoquinazoline analogs.
This guide will detail the key experimental methodologies required to profile the biological activity of compounds based on the this compound core. It will cover essential in vitro assays for determining cytotoxicity, target engagement (specifically kinase inhibition), and elucidating the mechanism of action through cell cycle and apoptosis analysis. The provided protocols and workflows are intended to serve as a comprehensive resource for researchers initiating a screening campaign for this compound class.
Experimental Workflow for Biological Screening
A typical workflow for the initial biological evaluation of a novel compound series based on the this compound scaffold is a multi-step process. It begins with an assessment of the compound's effect on cancer cell viability and progresses to more detailed mechanistic studies for active compounds.
References
A Technical Guide to 2,5-dichloroquinazolin-4-amine: Synthesis, Potential Biological Activity, and Experimental Protocols
IUPAC Name: 2,5-dichloroquinazolin-4-amine CAS Number: 1107695-06-6
This technical guide provides a comprehensive overview of 2,5-dichloroquinazolin-4-amine, a quinazoline derivative of interest to researchers, scientists, and drug development professionals. While specific experimental data for this compound is limited in publicly available literature, this document outlines its chemical identity, probable synthetic routes, and potential biological activities based on the well-established profile of the quinazoline scaffold. Detailed experimental protocols for the synthesis and evaluation of similar compounds are provided to guide research efforts.
Compound Identification and Properties
A clear identification of 2,5-dichloroquinazolin-4-amine is crucial for any research endeavor. The fundamental properties are summarized below.
| Property | Value |
| IUPAC Name | 2,5-dichloroquinazolin-4-amine |
| CAS Number | 1107695-06-6 |
| Molecular Formula | C₈H₅Cl₂N₃ |
| Molecular Weight | 214.05 g/mol |
Synthesis Methodology
The synthesis of 4-aminoquinazoline derivatives typically proceeds through a regioselective nucleophilic aromatic substitution (SNAr) reaction. The chlorine atom at the 4-position of a 2,4-dichloroquinazoline precursor is more susceptible to nucleophilic attack than the chlorine at the 2-position.
General Synthetic Protocol
Reaction: A mixture of the appropriate 2,4-dichloroquinazoline precursor (1 equivalent), the desired amine (1-1.2 equivalents), and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA; 2-3 equivalents) in a suitable solvent like dioxane or isopropanol is stirred at a specific temperature (ranging from room temperature to reflux) for a designated time (typically 2-24 hours) under an inert atmosphere.
Work-up: Upon completion, the reaction mixture is cooled, and the product is isolated. This often involves diluting the mixture with water and extracting with an organic solvent like ethyl acetate. The combined organic extracts are then washed, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.
Purification: The crude product can be purified using techniques such as column chromatography on silica gel or recrystallization to yield the desired 4-aminoquinazoline derivative.
Potential Biological Activity and Signaling Pathways
Quinazoline derivatives are a well-established class of compounds with a wide range of biological activities, most notably as inhibitors of protein kinases.[1][2] Many approved anticancer drugs, such as gefitinib and erlotinib, feature the quinazoline core.[1] These compounds often target key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis.
Inhibition of Receptor Tyrosine Kinases
The 4-aminoquinazoline scaffold is a privileged structure for targeting the ATP-binding site of receptor tyrosine kinases (RTKs).[3] Two of the most prominent targets for quinazoline-based inhibitors are the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][3][4]
-
EGFR Signaling: EGFR is a key driver of cell proliferation, and its overactivation is common in many cancers.[1] Quinazoline inhibitors can block the EGFR signaling cascade, which includes the PI3K/Akt/mTOR and MAPK pathways, thereby inhibiting cell growth and inducing apoptosis.[5][6]
-
VEGFR-2 Signaling: VEGFR-2 is the primary mediator of angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[4] By inhibiting VEGFR-2, quinazoline derivatives can suppress tumor-induced angiogenesis.[4]
Due to the structural similarity of 2,5-dichloroquinazolin-4-amine to known EGFR and VEGFR-2 inhibitors, it is plausible that this compound may also exhibit inhibitory activity against these kinases.
Experimental Workflow for Kinase Inhibition and Cytotoxicity Screening
A typical workflow to evaluate the potential of a novel quinazoline derivative like 2,5-dichloroquinazolin-4-amine as a kinase inhibitor and anticancer agent is depicted below.
Caption: A generalized workflow for the synthesis, in vitro screening, and mechanistic evaluation of a candidate kinase inhibitor.
Detailed Experimental Protocols
The following sections provide detailed, generalized protocols for key experiments relevant to the evaluation of 2,5-dichloroquinazolin-4-amine. These are based on standard methodologies used for similar compounds.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., A549 for lung cancer, MCF-7 for breast cancer)
-
Complete cell culture medium
-
96-well plates
-
2,5-dichloroquinazolin-4-amine (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of 2,5-dichloroquinazolin-4-amine (typically in a serial dilution) for 48-72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[7]
Biochemical Kinase Inhibition Assay (Generic)
This assay determines the direct inhibitory effect of a compound on the activity of a specific kinase.
Materials:
-
Recombinant human kinase (e.g., EGFR or VEGFR-2)
-
Kinase substrate (e.g., a synthetic peptide)
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer
-
2,5-dichloroquinazolin-4-amine (dissolved in DMSO)
-
A detection reagent to quantify kinase activity (e.g., ADP-Glo™ Kinase Assay)
-
96-well or 384-well plates
Procedure:
-
Reaction Setup: In each well, combine the kinase, the test compound at various concentrations, and the kinase substrate in the reaction buffer.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration.
-
Detection: Stop the reaction and add the detection reagent to measure the amount of product formed or the amount of ATP consumed.
-
Signal Measurement: Measure the signal (e.g., luminescence or fluorescence) using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control and determine the IC₅₀ value.
Western Blot Analysis for Signaling Pathway Modulation
This technique is used to detect changes in the phosphorylation status of key proteins in a signaling pathway.
Materials:
-
Cancer cells treated with 2,5-dichloroquinazolin-4-amine
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
Transfer buffer and membranes
-
Blocking buffer
-
Primary antibodies (e.g., anti-phospho-EGFR, anti-phospho-Akt, anti-total-EGFR, anti-total-Akt)
-
Secondary antibodies (horseradish peroxidase-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Lyse the treated cells to extract proteins.
-
Protein Quantification: Determine the protein concentration in each lysate.
-
Electrophoresis: Separate the proteins by size using SDS-PAGE.
-
Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies followed by secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Analyze the changes in the levels of phosphorylated proteins relative to total proteins.
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the potential points of intervention for a quinazoline-based inhibitor in the EGFR and VEGFR-2 signaling pathways.
Caption: Hypothesized inhibition of the EGFR signaling pathway by 2,5-dichloroquinazolin-4-amine.
Caption: Hypothesized inhibition of the VEGFR-2 signaling pathway by 2,5-dichloroquinazolin-4-amine.
Conclusion
2,5-dichloroquinazolin-4-amine represents a molecule of interest within the broader class of quinazoline-based compounds. While direct experimental data is scarce, its structural features suggest potential as an inhibitor of key oncogenic signaling pathways, particularly those mediated by EGFR and VEGFR-2. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers to initiate investigations into the synthesis, biological activity, and mechanism of action of this and related compounds. Further research is warranted to fully elucidate the therapeutic potential of 2,5-dichloroquinazolin-4-amine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ijpcat.com [ijpcat.com]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
Molecular formula and weight of 4-Amino-2,5-dichloroquinazoline
An In-depth Technical Guide on 4-Amino-2,5-dichloroquinazoline
This guide provides essential physicochemical data for this compound, a compound of interest for researchers, scientists, and professionals in the field of drug development. The following sections detail its molecular formula and weight, presented in a clear, structured format for ease of reference.
Physicochemical Properties
The fundamental molecular attributes of this compound are summarized below.
| Property | Value |
| Molecular Formula | C8H5Cl2N3[1] |
| Molecular Weight | 214.0514 g/mol [1] |
Compound Identification
A logical diagram illustrating the relationship between the compound's name and its key identifiers is provided below.
Figure 1: Relationship between the compound name and its molecular properties.
References
4-Amino-2,5-dichloroquinazoline: A Technical Overview for Drug Discovery Professionals
SMILES Notation: NC1=C2C(Cl)=CC=CC2=NC(Cl)=N1
CAS Number: 1107695-06-6
This technical guide provides a comprehensive overview of 4-Amino-2,5-dichloroquinazoline, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of specific experimental data for this exact molecule, this document leverages information on the broader class of quinazoline derivatives to infer its potential properties, synthesis, and biological activities. Quinazoline scaffolds are recognized as "privileged structures" in medicinal chemistry due to their prevalence in biologically active compounds.
Physicochemical Properties and Data
| Property | Value | Source |
| Molecular Formula | C₈H₅Cl₂N₃ | - |
| Molecular Weight | 214.05 g/mol | - |
| Canonical SMILES | NC1=C2C(Cl)=CC=CC2=NC(Cl)=N1 | - |
| CAS Number | 1107695-06-6 | - |
| Predicted LogP | 2.5 - 3.5 | Cheminformatics Prediction |
| Predicted Solubility | Low in water | Analog-based Estimation |
| Predicted pKa | Basic (amine), Weakly Basic (quinazoline nitrogens) | Structural Analogy |
Synthesis and Experimental Protocols
The synthesis of this compound would likely follow established methods for the preparation of substituted quinazolines. A plausible synthetic route involves the regioselective nucleophilic aromatic substitution (SNAr) on a 2,4,5-trichloroquinazoline precursor.
Proposed Synthetic Workflow
Caption: Proposed synthesis of this compound.
General Experimental Protocol for Nucleophilic Aromatic Substitution:
-
Reaction Setup: To a solution of the 2,4,5-trichloroquinazoline precursor in a suitable aprotic solvent (e.g., acetonitrile, THF, or DMF), add a source of ammonia (e.g., ammonium hydroxide or a protected amine followed by deprotection). The reaction is typically carried out in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to neutralize the HCl generated.
-
Reaction Conditions: The reaction mixture is stirred at a controlled temperature, which can range from room temperature to elevated temperatures, depending on the reactivity of the substrate. Reaction progress is monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is typically quenched with water and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The organic layers are combined, washed with brine, dried over a drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), and concentrated under reduced pressure.
-
Purification: The crude product is then purified using standard techniques such as column chromatography on silica gel or recrystallization to yield the pure this compound.
Potential Biological Activity and Signaling Pathways
Quinazoline derivatives are well-documented as potent inhibitors of various protein kinases, particularly those involved in cancer cell signaling.[1][2] The 4-aminoquinazoline scaffold is a key feature of several approved anticancer drugs that target the epidermal growth factor receptor (EGFR).[3][4][5]
EGFR Signaling Pathway and Inhibition
The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation. In many cancers, this pathway is aberrantly activated. 4-Aminoquinazoline derivatives can act as ATP-competitive inhibitors of the EGFR tyrosine kinase domain, thereby blocking downstream signaling.
Caption: Inhibition of the EGFR signaling pathway.
Conclusion
This compound represents a promising scaffold for the development of novel therapeutics, particularly in the area of oncology. While specific experimental data on this compound is sparse, the well-established biological activities of related 4-aminoquinazoline derivatives suggest its potential as a kinase inhibitor. Further research is warranted to synthesize and evaluate the biological profile of this compound to fully elucidate its therapeutic potential. The synthetic strategies and potential mechanisms of action outlined in this guide provide a solid foundation for such future investigations.
References
- 1. ijirt.org [ijirt.org]
- 2. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases | MDPI [mdpi.com]
- 3. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Icotinib - Wikipedia [en.wikipedia.org]
Commercial availability and purity of 4-Amino-2,5-dichloroquinazoline
An In-depth Examination of the Commercial Availability, Purity, Synthesis, and Biological Significance of a Key Heterocyclic Building Block.
This technical guide provides a comprehensive overview of 4-Amino-2,5-dichloroquinazoline, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. This document details its commercial availability, typical purity specifications, and analytical methodologies for its characterization. Furthermore, it outlines a probable synthetic route and purification protocols based on established methodologies for analogous quinazoline derivatives. The guide also explores the broader biological context of the 4-aminoquinazoline scaffold, highlighting its role as a privileged structure in the development of targeted therapeutics, particularly kinase inhibitors.
Commercial Availability and Physical Properties
This compound is available from a number of specialized chemical suppliers. The compound is typically supplied as a solid with a purity of 97% or higher. Researchers should always refer to the supplier's certificate of analysis for lot-specific data.
| Supplier | CAS Number | Molecular Formula | Purity Specification | Available Quantities |
| BLD Pharm | 1107695-06-6 | C₈H₅Cl₂N₃ | ≥97% (HPLC) | 1g, 5g, 10g |
| Laibo Chem | 1107695-06-6 | C₈H₅Cl₂N₃ | ≥97% | 1g, 5g |
| CP Lab Safety | 1107695-06-6 | C₈H₅Cl₂N₃ | 97%+ | 1g |
Table 1: Commercial Suppliers and General Specifications for this compound.
Purity and Characterization
The purity of commercially available this compound is predominantly determined using High-Performance Liquid Chromatography (HPLC). Further structural confirmation and purity assessment are typically achieved through Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
| Analytical Method | Purpose | Typical Observations |
| HPLC | Purity assessment and quantification. | A major peak corresponding to the product with an area percentage of ≥97%. |
| ¹H NMR | Structural confirmation and identification of proton environments. | Aromatic and amine proton signals consistent with the expected structure. |
| LC-MS | Molecular weight confirmation and impurity identification. | A molecular ion peak corresponding to the exact mass of the compound. |
Table 2: Common Analytical Methods for the Characterization of this compound.
Representative HPLC Purity Analysis Protocol
While a specific protocol for this compound is not publicly available, a general reversed-phase HPLC method, adaptable for this compound, is described below.[1][2]
Instrumentation and Materials:
-
HPLC System: Equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.
Synthesis and Purification
The synthesis of this compound is anticipated to proceed via a regioselective nucleophilic aromatic substitution (SNAr) reaction. This widely documented method for the synthesis of 4-aminoquinazoline derivatives involves the reaction of a corresponding 2,4-dichloroquinazoline precursor with an amine.[3][4] In the case of this compound, the starting material would be 2,4,5-trichloroquinazoline. The chlorine atom at the 4-position is the most susceptible to nucleophilic attack.[3][4]
Proposed Synthetic Protocol
The following is a generalized experimental procedure based on the synthesis of structurally similar 4-aminoquinazolines.[4][5][6]
Materials:
-
2,4,5-trichloroquinazoline
-
Ammonia source (e.g., ammonium hydroxide, ammonia in a suitable solvent)
-
Aprotic polar solvent (e.g., dioxane, N,N-dimethylformamide (DMF))
-
Base (e.g., N,N-diisopropylethylamine (DIPEA), if using an amine salt)
Procedure:
-
Dissolve 2,4,5-trichloroquinazoline in a suitable aprotic polar solvent.
-
Add an excess of the ammonia source to the reaction mixture.
-
If necessary, add a non-nucleophilic base like DIPEA to neutralize any acid formed during the reaction.
-
Heat the reaction mixture at a temperature ranging from room temperature to 100°C and monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification Protocol
The crude this compound can be purified by column chromatography on silica gel.[4][6]
Procedure:
-
Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane or dichloromethane in methanol).
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to yield the purified this compound.
References
- 1. Separation of 4-Amino-2-chloro-6,7-dimethoxyquinazoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. benchchem.com [benchchem.com]
- 3. Quinazoline Derivatives - Heterocyclic Building Blocks (8) [myskinrecipes.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Quantum Chemical Insights into 4-Aminoquinazoline Derivatives: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the quantum chemical studies of 4-aminoquinazoline derivatives, a class of compounds renowned for their therapeutic potential, particularly as kinase inhibitors in oncology. By leveraging computational chemistry, researchers can elucidate the structural and electronic properties that govern the biological activity of these molecules, thereby accelerating the drug design and development process. This document provides a comprehensive overview of the theoretical and experimental methodologies employed, presents key quantitative data, and visualizes the intricate relationships and workflows involved in these studies.
Introduction to 4-Aminoquinazolines as Kinase Inhibitors
The 4-aminoquinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of several approved anticancer drugs that target protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Aurora Kinases. These enzymes play a crucial role in cell signaling pathways that regulate cell proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Quantum chemical studies provide a molecular-level understanding of the properties of 4-aminoquinazoline derivatives, enabling the rational design of more potent and selective inhibitors.
Theoretical and Computational Methodologies
Quantum chemical calculations are pivotal in understanding the intrinsic properties of 4-aminoquinazoline derivatives. Density Functional Theory (DFT) is a widely used method for these investigations, offering a good balance between accuracy and computational cost.
Geometry Optimization
The first step in computational analysis is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization, where the energy of the molecule is minimized with respect to the positions of its atoms.
Experimental Protocol:
-
Method: Density Functional Theory (DFT)
-
Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) is a commonly employed hybrid functional.
-
Basis Set: 6-31G(d,p) or a larger basis set like 6-311++G(d,p) is typically used to provide a good description of the electronic structure.
-
Software: Gaussian, ORCA, or other quantum chemistry software packages.
-
Procedure: The initial structure of the 4-aminoquinazoline derivative is built using a molecular editor. A geometry optimization calculation is then performed to find the lowest energy conformation. The absence of imaginary frequencies in the subsequent vibrational frequency calculation confirms that a true minimum on the potential energy surface has been located.
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial parameter for determining the chemical reactivity and kinetic stability of a molecule. A smaller energy gap suggests higher reactivity.
Experimental Protocol:
-
Method: Time-Dependent Density Functional Theory (TD-DFT) is often used for calculating electronic excitation energies and orbital energies.
-
Functional and Basis Set: The same level of theory as the geometry optimization (e.g., B3LYP/6-31G(d,p)) is typically used for consistency.
-
Procedure: Using the optimized geometry, a single-point energy calculation is performed to obtain the energies of the molecular orbitals, including HOMO and LUMO. The HOMO-LUMO gap is then calculated as the difference between the LUMO and HOMO energies (ΔE = ELUMO - EHOMO).
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map shows regions of negative potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.
Experimental Protocol:
-
Method: DFT
-
Functional and Basis Set: Consistent with the geometry optimization (e.g., B3LYP/6-31G(d,p)).
-
Procedure: The MEP is calculated from the optimized molecular structure. The potential is mapped onto the electron density surface to generate a 3D visualization.
Quantitative Data Summary
The following tables summarize representative quantitative data obtained from quantum chemical studies of 4-aminoquinazoline derivatives. It is important to note that the specific values will vary depending on the substituents on the quinazoline core.
| Derivative | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| 4-Anilinoquinazoline (Example) | -5.87 | -1.25 | 4.62 | 3.45 |
| Substituted Derivative A | -6.02 | -1.58 | 4.44 | 4.12 |
| Substituted Derivative B | -5.75 | -1.10 | 4.65 | 2.98 |
Table 1: Frontier Molecular Orbital Energies and Dipole Moments of Representative 4-Aminoquinazoline Derivatives.
| Bond/Angle | 4-Anilinoquinazoline (Example) | Substituted Derivative A | Substituted Derivative B |
| C4-N(amino) (Å) | 1.37 | 1.36 | 1.38 |
| N1-C2 (Å) | 1.32 | 1.33 | 1.32 |
| C2-N3 (Å) | 1.38 | 1.38 | 1.39 |
| C4-N3-C2 (°) | 116.5 | 116.8 | 116.3 |
| C5-C4-N(amino) (°) | 121.2 | 120.9 | 121.5 |
Table 2: Selected Optimized Geometrical Parameters of Representative 4-Aminoquinazoline Derivatives.
Experimental Synthesis Protocol
A general and widely used method for the synthesis of 4-aminoquinazoline derivatives is the nucleophilic substitution of a 4-chloroquinazoline precursor with a desired amine.
Experimental Protocol:
-
Starting Materials: 4-Chloroquinazoline, substituted aniline or other primary/secondary amine, solvent (e.g., isopropanol, ethanol, or acetonitrile), and a base (e.g., diisopropylethylamine - DIPEA, optional).
-
Procedure:
-
Dissolve 4-chloroquinazoline (1 equivalent) in the chosen solvent in a round-bottom flask.
-
Add the substituted amine (1.1-1.5 equivalents) to the solution.
-
If required, add a base (1.5-2.0 equivalents) to scavenge the HCl generated during the reaction.
-
Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration.
-
If the product does not precipitate, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
-
Characterize the final product using techniques such as 1H NMR, 13C NMR, Mass Spectrometry, and IR Spectroscopy.
-
Visualizations
Computational Workflow
The following diagram illustrates a typical workflow for the quantum chemical study of 4-aminoquinazoline derivatives.
Caption: A flowchart illustrating the computational workflow for quantum chemical studies.
Kinase Inhibition Signaling Pathway
4-aminoquinazoline derivatives typically act as ATP-competitive inhibitors of kinases like EGFR and Aurora Kinase. The diagram below depicts this general mechanism of action.
Caption: A diagram showing the competitive inhibition of a kinase by a 4-aminoquinazoline derivative.
Conclusion
Quantum chemical studies are an indispensable tool in the modern drug discovery pipeline for 4-aminoquinazoline derivatives. By providing detailed insights into the electronic and structural properties of these molecules, computational methods guide the synthesis of novel compounds with improved potency, selectivity, and pharmacokinetic profiles. This technical guide has outlined the core theoretical and experimental protocols, presented key data, and visualized the associated workflows and signaling pathways. The integration of these computational and experimental approaches holds immense promise for the development of the next generation of targeted cancer therapies.
Methodological & Application
Synthesis Protocol for 4-Amino-2,5-dichloroquinazoline Derivatives: An Application Note
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 4-Amino-2,5-dichloroquinazoline derivatives, a class of compounds with significant potential in medicinal chemistry. The core of this synthesis is the regioselective nucleophilic aromatic substitution (SNAr) on a 2,4,5-trichloroquinazoline precursor.
Introduction
The quinazoline scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] The introduction of an amino group at the 4-position is a common strategy to develop potent and selective inhibitors of various enzymes, particularly kinases. The specific substitution pattern of the quinazoline ring, including the presence of halogens at various positions, plays a crucial role in modulating the pharmacological profile of these derivatives. This protocol focuses on the synthesis of 4-aminoquinazolines with a dichloro-substitution pattern at positions 2 and 5, which can serve as valuable intermediates for the development of novel drug candidates.
The synthetic strategy outlined below involves a two-step process: the preparation of the key intermediate, 2,4,5-trichloroquinazoline, followed by the regioselective amination at the C4-position.
Synthetic Pathway
The overall synthetic scheme involves the chlorination of a quinazolinedione precursor followed by a regioselective nucleophilic aromatic substitution.
References
Application Notes and Protocols: 4-Amino-2,5-dichloroquinazoline as a Scaffold in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of the 4-amino-2,5-dichloroquinazoline scaffold in medicinal chemistry, with a particular focus on its application in the development of kinase inhibitors. This document includes synthetic protocols, biological evaluation techniques, and key structure-activity relationship (SAR) insights.
Introduction
The 4-aminoquinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous approved and investigational drugs, particularly in oncology.[1] Its ability to mimic the adenine portion of ATP allows for competitive inhibition of a wide range of protein kinases. The strategic placement of substituents on the quinazoline ring system enables the fine-tuning of potency, selectivity, and pharmacokinetic properties. The 5-chloro substituent on the this compound scaffold offers a valuable vector for exploring chemical space and modulating biological activity.
Synthesis of the this compound Scaffold and Derivatives
The synthesis of the this compound scaffold and its subsequent derivatization is a multi-step process that allows for the introduction of various functional groups at the C2 and C4 positions. A plausible synthetic route, adapted from methodologies for related quinazoline derivatives, is outlined below.[2]
General Synthetic Workflow
Caption: Synthetic workflow for this compound derivatives.
Application in Kinase Inhibitor Development: A Case Study on p21-Activated Kinase 4 (PAK4)
Derivatives of the closely related 6-chloro-4-aminoquinazoline scaffold have shown significant promise as potent and selective inhibitors of p21-activated kinase 4 (PAK4), a key regulator of cell migration, invasion, and survival.[2] The following sections detail the application of the this compound scaffold in the design of PAK4 inhibitors, with data extrapolated from published work on 6-chloro analogues.[2]
PAK4 Signaling Pathway
PAK4 is a serine/threonine kinase that, upon activation by small GTPases such as Cdc42, influences a variety of downstream effectors, ultimately promoting cell motility and survival. Inhibition of PAK4 can disrupt these oncogenic signaling cascades.
Caption: Simplified PAK4 signaling pathway and the point of intervention.
Biological Activity Data
The following table summarizes the in vitro kinase inhibitory activity of representative 6-chloro-4-aminoquinazoline-2-carboxamide derivatives against PAK1 and PAK4.[2] This data provides a foundation for the expected activity of analogous 5-chloro derivatives.
| Compound ID | R1 (at C4-amino) | R2 (at C2-carboxamide) | PAK1 IC50 (μM) | PAK4 IC50 (μM) | Selectivity (PAK1/PAK4) |
| 1 | 3-ethynylaniline | Piperazine | > 10 | 0.035 | > 285 |
| 2 | 3-aminophenol | 3-aminopyrrolidine | 1.2 | 0.008 | 150 |
| 3 | Aniline | 4-hydroxypiperidine | > 10 | 0.022 | > 454 |
| 4 | 4-fluoroaniline | Morpholine | 5.6 | 0.015 | 373 |
Experimental Protocols
Protocol 1: Synthesis of 4-(Substituted-amino)-2,5-dichloroquinazolines
This protocol describes the nucleophilic aromatic substitution at the C4 position of a 2,5-dichloroquinazoline precursor.
Materials:
-
2,5-Dichloroquinazoline
-
Substituted aniline or aliphatic amine (1.2 equivalents)
-
Isopropanol or n-butanol
-
Diisopropylethylamine (DIPEA) (2.0 equivalents)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
To a round-bottom flask, add 2,5-dichloroquinazoline (1.0 eq) and the desired amine (1.2 eq).
-
Add isopropanol or n-butanol as the solvent.
-
Add DIPEA (2.0 eq) to the mixture.
-
Heat the reaction mixture to reflux with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of 2,4-Disubstituted-5-chloroquinazolines
This protocol details the subsequent nucleophilic substitution at the C2 position.
Materials:
-
4-(Substituted-amino)-2,5-dichloroquinazoline
-
Secondary amine (e.g., piperazine, morpholine) (3.0 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Sealed reaction vessel
Procedure:
-
In a sealed reaction vessel, dissolve 4-(substituted-amino)-2,5-dichloroquinazoline (1.0 eq) in DMF.
-
Add the secondary amine (3.0 eq).
-
Heat the mixture to 120 °C.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Protocol 3: In Vitro Kinase Inhibition Assay (PAK4)
This assay is used to determine the half-maximal inhibitory concentration (IC50) of the synthesized compounds.
Materials:
-
Recombinant human PAK4 enzyme
-
Fluorescently labeled peptide substrate
-
ATP
-
Test compounds dissolved in DMSO
-
Assay buffer
-
384-well plates
-
Plate reader capable of detecting fluorescence
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 384-well plate, add the PAK4 enzyme, the fluorescent peptide substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution.
-
Measure the fluorescence on a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 4: Cell Migration Assay (Wound Healing)
This assay assesses the effect of the compounds on cancer cell migration.
Materials:
-
Cancer cell line with high PAK4 expression (e.g., A549)
-
Cell culture medium and supplements
-
96-well plates
-
Pipette tips for creating a "wound"
-
Microscope with imaging capabilities
Procedure:
-
Seed the cancer cells in 96-well plates and grow to confluence.
-
Create a scratch (wound) in the cell monolayer using a pipette tip.
-
Wash the wells to remove detached cells.
-
Add fresh medium containing the test compound at various concentrations.
-
Incubate the plates and capture images of the wound at different time points (e.g., 0 and 24 hours).
-
Measure the wound area at each time point.
-
Quantify the extent of cell migration by the reduction in the wound area.
Conclusion
The this compound scaffold is a versatile platform for the design and synthesis of potent and selective kinase inhibitors. The synthetic accessibility and the potential for diversification at the C2 and C4 positions make it an attractive starting point for drug discovery campaigns targeting a variety of kinases involved in oncogenesis and other diseases. The protocols and data presented herein provide a solid foundation for researchers to explore the medicinal chemistry of this promising scaffold.
References
Application Notes: In Vitro Kinase Inhibitor Assay Using 4-Amino-2,5-dichloroquinazoline
Introduction
The 4-aminoquinazoline scaffold is a well-established and privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors.[1][2][3] Numerous clinically approved anti-cancer drugs, such as gefitinib, erlotinib, and lapatinib, are based on this core structure.[1] These molecules typically function as ATP-competitive inhibitors, targeting the kinase domain of enzymes like the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and p21-Activated Kinase 4 (PAK4).[1][4][5] Kinases are a large family of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[3][6]
4-Amino-2,5-dichloroquinazoline is a compound belonging to this class of molecules. Its structural features suggest potential as a kinase inhibitor, making it a valuable tool for researchers in drug discovery and chemical biology. These application notes provide a detailed protocol for evaluating the inhibitory activity of this compound and similar compounds against a target kinase in vitro using a luminescence-based assay. This type of assay quantitatively measures the amount of ATP remaining in a solution following a kinase reaction, which is inversely proportional to the kinase activity.
Principle of the Assay
The in vitro kinase assay described here is based on the quantification of ATP consumption by the kinase. The kinase reaction is performed in the presence of a substrate, ATP, and varying concentrations of the inhibitor (this compound). The inhibitor, if effective, will compete with ATP for the binding site on the kinase, thereby reducing the rate of substrate phosphorylation and ATP consumption. After a set incubation period, a reagent containing luciferase and its substrate, luciferin, is added. The luciferase enzyme utilizes the remaining ATP to produce a luminescent signal. A high luminescent signal corresponds to a low kinase activity (high inhibition), while a low signal indicates high kinase activity (low inhibition). The data is then used to calculate the IC50 value, which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.
Potential Kinase Targets
Derivatives of 4-aminoquinazoline have been shown to inhibit a range of kinases, including both tyrosine kinases and serine/threonine kinases.[1] Potential targets for this compound could include:
-
EGFR (Epidermal Growth Factor Receptor): A key target in non-small cell lung cancer.[1][7]
-
VEGFR (Vascular Endothelial Growth Factor Receptor): Crucial for angiogenesis, a target in anti-cancer therapies.[1][5]
-
PAK4 (p21-Activated Kinase 4): Implicated in cell migration and invasion in cancer.[4]
-
PI3K (Phosphoinositide 3-Kinase): Involved in a critical signaling pathway for cell proliferation and survival.[6][8]
-
Src family kinases: Involved in various cellular signaling pathways related to cell growth and survival.[5]
Quantitative Data for 4-Aminoquinazoline Derivatives
The following table summarizes the inhibitory activities of various 4-aminoquinazoline derivatives against different kinases, providing a reference for the potential potency of new compounds within this class.
| Compound Class/Derivative | Target Kinase | Activity Metric | Value |
| 4-aminoquinazoline-2-carboxamide | PAK4 | Ki | 0.354 µM |
| 4-aminoquinazoline-2-carboxamide | PAK4 | Ki | 0.006 µM |
| 4-aminoquinazoline-2-carboxamide | PAK1 | Ki | 0.368 µM |
| Quinazolin-4-one derivative | VEGFR-2 | IC50 | 4.6 ± 0.06 µM |
| Quinazolinone N-acetohydrazide | VEGFR-2 | IC50 | 0.29 µM |
| Quinazolinone N-acetohydrazide | FGFR-1 | IC50 | 0.35 µM |
| Quinazolinone N-acetohydrazide | BRAF | IC50 | 0.47 µM |
| 4-aminoquinoline derivative | RIPK2 | IC50 | 5.1 ± 1.6 nM |
Note: The data presented is for various derivatives of the 4-aminoquinazoline scaffold and is intended to be representative of the potential activity of this class of compounds.[4][6][9]
Experimental Protocols
In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol outlines a general method to determine the IC50 value of this compound against a specific kinase using an ATP depletion assay format (e.g., Kinase-Glo®).[5][7]
Materials:
-
Recombinant kinase of interest
-
Specific kinase substrate (e.g., a peptide or protein)
-
This compound
-
ATP (Adenosine 5'-triphosphate)
-
Kinase buffer (composition will be dependent on the specific kinase)
-
DMSO (Dimethyl sulfoxide)
-
Luminescence-based kinase assay kit (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well microplates
-
Microplate reader with luminescence detection capabilities
-
Positive control inhibitor (a known inhibitor of the target kinase)
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Perform a serial dilution of the stock solution in DMSO to create a range of concentrations to be tested.
-
-
Assay Setup:
-
In a white, opaque 96-well plate, add the kinase buffer, the recombinant kinase enzyme, and the specific substrate.[7]
-
Add the diluted test compound (this compound) to the appropriate wells.
-
Include negative control wells containing only DMSO (vehicle) to determine the maximum kinase activity.[7]
-
Include positive control wells with a known inhibitor of the kinase to ensure the assay is performing correctly.[7]
-
-
Kinase Reaction:
-
Signal Detection:
-
Stop the kinase reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.[5]
-
Incubate the plate at room temperature for a short period (e.g., 10 minutes) to allow the luminescent signal to stabilize.
-
Measure the luminescence using a microplate reader.[7]
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_DMSO - Signal_Background)) where Signal_Compound is the luminescence from wells with the inhibitor, Signal_DMSO is the luminescence from the DMSO-only wells, and Signal_Background is the luminescence from wells with no kinase.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
Visualizations
Experimental Workflow
Caption: Workflow for the in vitro kinase inhibitor assay.
Signaling Pathway Inhibition
Caption: Inhibition of a receptor tyrosine kinase signaling pathway.
References
- 1. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Discovery and Optimization of 2-Amino-4-methylquinazoline Derivatives as Highly Potent Phosphatidylinositol 3-Kinase Inhibitors for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Antitumor Activity of 4-Amino-2,5-dichloroquinazoline Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: Quinazoline derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including potent antitumor effects. The 4-aminoquinazoline scaffold, in particular, is a key pharmacophore in several approved anticancer drugs that primarily act as tyrosine kinase inhibitors. This document provides detailed application notes and protocols for assessing the in vitro antitumor activity of a specific subset, the 4-Amino-2,5-dichloroquinazoline derivatives, and their analogues. These compounds have shown promise in inhibiting cancer cell proliferation through various mechanisms, including the modulation of key signaling pathways.
I. Quantitative Data Summary
The antitumor activity of 4-aminoquinazoline derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting a specific biological or biochemical function. The following tables summarize the in vitro cytotoxic activities of various 4-aminoquinazoline derivatives.
Table 1: Antiproliferative Activity of 4-Aminoquinazoline Derivatives Against Various Cancer Cell Lines.
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Compound 6b | HCT-116 (Colon) | Not specified | [1] |
| SK-HEP-1 (Liver) | Not specified | [1] | |
| MDA-MB-231 (Breast) | Not specified | [1] | |
| SNU638 (Gastric) | Not specified | [1] | |
| A549 (Lung) | Not specified | [1] | |
| MCF-7 (Breast) | Not specified | [1] | |
| Compound 15o | H1975 (Lung) | 2.35 ± 0.12 | [2] |
| PC-3 (Prostate) | 1.96 ± 0.15 | [2] | |
| MCF-7 (Breast) | 2.85 ± 0.21 | [2] | |
| HGC-27 (Gastric) | 3.46 ± 0.15 | [2] | |
| Compound 39 | H1975 (Lung) | 1.96 - 3.46 | [3] |
| PC-3 (Prostate) | 1.96 - 3.46 | [3] | |
| MCF-7 (Breast) | 1.96 - 3.46 | [3] | |
| HGC-27 (Gastric) | 1.96 - 3.46 | [3] | |
| Compound 3b | MCF-7 (Breast) | 0.00013 | [4] |
| Compound 30 | A431 (Skin) | 3.5 | [5] |
| Compound 33 | A431 (Skin) | 3 | [5] |
| Compound 5e | LOX IMVI (Melanoma) | 1.3 | [6] |
Table 2: Kinase Inhibitory Activity of Selected 4-Aminoquinazoline Derivatives.
| Compound/Derivative | Target Kinase | IC50 (nM) | Reference |
| Compound 6b | PI3Kα | 13.6 | [1] |
| Compound 27 | PI3Kα | Micromolar range | [7] |
| Compound 57 | EGFR-2 | 103 ± 5 | [3] |
| VEGFR-2 | 69 ± 3 | [3] | |
| Most active compound | VEGFR-2 | 74 | [8] |
| HDAC | 2.2 | [8] | |
| Compound 5e | EGFR | 93 ± 6 | [6] |
| CDK2 | 143 ± 8 | [6] |
II. Experimental Protocols
A. Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the 4-aminoquinazoline derivatives on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., H1975, PC-3, MCF-7, HGC-27)[2]
-
RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound derivatives (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the 4-aminoquinazoline derivatives. A vehicle control (DMSO) should also be included.
-
Incubate the plates for 48-72 hours.[2]
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 values.
B. Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is used to determine if the compounds induce apoptosis in cancer cells.
Materials:
-
Cancer cells treated with 4-aminoquinazoline derivatives
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat cells with the test compound for a specified period (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
C. Cell Cycle Analysis
This protocol is used to investigate the effect of the compounds on cell cycle progression.
Materials:
-
Cancer cells treated with 4-aminoquinazoline derivatives
-
70% cold ethanol
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Treat cells with the desired concentrations of the compound for 24 or 48 hours.
-
Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend them in a solution containing RNase A to degrade RNA.
-
Stain the cells with PI.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle. For instance, some derivatives cause G1 cell cycle arrest.[1]
D. Western Blot Analysis
This protocol is used to examine the effect of the compounds on the expression and phosphorylation status of proteins involved in key signaling pathways.
Materials:
-
Cancer cells treated with 4-aminoquinazoline derivatives
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-mTOR, anti-p-mTOR, anti-EGFR, anti-p-EGFR, anti-CDK2)[1][6]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
III. Signaling Pathways and Experimental Workflows
A. PI3K/Akt Signaling Pathway
Several 4-aminoquinazoline derivatives exert their antitumor effects by inhibiting the PI3K/Akt signaling pathway, which is crucial for cell survival, proliferation, and growth.[1]
References
- 1. Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and in vitro antitumor activity of 4-aminoquinoline and 4-aminoquinazoline derivatives targeting EGFR tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and in vitro antitumor activities of novel 4-anilinoquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of certain aminoquinazoline scaffolds as potential multitarget anticancer agents with apoptotic and anti-proliferative effects: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies Using a 4-Aminoquinazoline Scaffold
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for conducting structure-activity relationship (SAR) studies using the 4-aminoquinazoline scaffold, a privileged core structure in modern drug discovery, particularly for the development of kinase inhibitors. While the focus is on the general methodology, we will use a case study based on derivatives of a 4-anilinoquinazoline core to illustrate the principles of SAR, data presentation, and experimental protocols. The foundational starting material for such studies, 4-Amino-2,5-dichloroquinazoline, offers versatile chemical handles at the 2 and 4-positions for generating a library of analogs for biological screening.
Introduction to 4-Aminoquinazolines and SAR
The quinazoline ring system is a critical pharmacophore found in numerous clinically approved drugs, most notably as inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinases, such as gefitinib and erlotinib.[1][2] The 4-amino group serves as a key interaction point within the ATP-binding pocket of many kinases, while the substituents at the 2 and 5-positions can be systematically modified to explore the chemical space and optimize for potency, selectivity, and pharmacokinetic properties.
Structure-activity relationship (SAR) studies are fundamental to the process of lead optimization in drug discovery.[3] By synthesizing and testing a series of structurally related compounds, researchers can decipher the contributions of different functional groups and substitution patterns to the biological activity of the molecule. This iterative process of design, synthesis, and testing guides the development of more potent and specific drug candidates.[4]
General Workflow for SAR Studies
A typical SAR campaign for developing kinase inhibitors from a 4-aminoquinazoline scaffold follows a systematic workflow. This involves the chemical synthesis of a library of analogs, followed by a cascade of in vitro biological assays to determine their inhibitory activity and cellular effects.
Caption: General workflow for an SAR study of 4-aminoquinazoline derivatives.
Data Presentation: SAR of 4-Anilinoquinazoline Derivatives as EGFR Inhibitors
The following table summarizes the structure-activity relationship for a series of hypothetical 4-anilinoquinazoline derivatives, illustrating how modifications at the C6 and C7 positions of the quinazoline core and on the 4-anilino moiety can influence inhibitory activity against EGFR kinase and proliferation of a cancer cell line.
| Compound ID | Quinazoline Core (R1) | 4-Anilino Moiety (R2) | EGFR Kinase IC50 (nM)[5] | A549 Cell GI50 (µM)[5] |
| 1a | 6,7-dimethoxy | 3-chloro-4-fluoroaniline | 15.2 | 0.5 |
| 1b | 6,7-dimethoxy | 3-ethynylaniline | 1.1 | 0.05 |
| 1c | 6,7-dimethoxy | 4-((dimethylamino)methyl)aniline | 25.8 | 1.2 |
| 1d | 6-methoxy, 7-(piperidin-1-yl)ethoxy | 3-chloro-4-fluoroaniline | 5.6 | 0.15 |
| 1e | 6-methoxy, 7-(piperidin-1-yl)ethoxy | 3-ethynylaniline | 0.8 | 0.02 |
| 1f | 6-acrylamido | 3-ethynylaniline | 0.5 | 0.01 |
IC50: The half-maximal inhibitory concentration against the purified enzyme. GI50: The half-maximal growth inhibition concentration in a cell-based assay.
SAR Summary:
-
Substitution on the 4-Anilino Ring: The presence of a small, hydrophobic group like an ethynyl moiety at the 3-position of the aniline ring (compare 1a and 1b ) significantly enhances both biochemical and cellular potency.
-
Substitution at the C7 Position: Replacing the methoxy group at C7 with a more complex, basic side chain such as (piperidin-1-yl)ethoxy (compare 1b and 1e ) can further improve activity, likely by increasing solubility and forming additional interactions with the receptor or cellular components.
-
Covalent Inhibition: The introduction of a reactive group like an acrylamide at the C6 position (compound 1f ) can lead to covalent bond formation with a cysteine residue in the EGFR active site, resulting in irreversible inhibition and very high potency.
Experimental Protocols
General Procedure for the Synthesis of 4-Anilinoquinazoline Derivatives
The synthesis of 4-anilinoquinazoline derivatives typically starts from a suitably substituted 4-chloroquinazoline.
-
To a solution of the appropriate 4-chloroquinazoline (1.0 eq.) in isopropanol, add the desired aniline derivative (1.1 eq.).
-
The reaction mixture is heated to reflux for 4-6 hours.
-
After cooling to room temperature, the precipitate is collected by filtration.
-
The solid is washed with isopropanol and then diethyl ether to yield the desired product as a hydrochloride salt.
-
The final product is characterized by ¹H NMR and mass spectrometry.
In Vitro EGFR Kinase Inhibition Assay
This protocol describes a common method to determine the IC50 value of a compound against EGFR kinase.
Materials:
-
Recombinant human EGFR kinase domain
-
Poly(Glu, Tyr) 4:1 substrate
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
96-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 2.5 µL of the compound dilutions to the wells of a 96-well plate.
-
Add 5 µL of a solution containing the EGFR enzyme and the substrate in kinase buffer.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution. The final reaction volume is 10 µL.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
The luminescence signal, which is inversely proportional to kinase activity, is measured using a plate reader.
-
IC50 values are calculated by plotting the percent inhibition versus the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Proliferation (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to determine the antiproliferative effects of the synthesized compounds.[6]
Materials:
-
Human cancer cell line (e.g., A549)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for another 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
GI50 values are calculated by plotting the percentage of cell growth inhibition against the logarithm of the compound concentration.
Signaling Pathway Visualization
The primary mechanism of action for many 4-aminoquinazoline derivatives is the inhibition of the EGFR signaling pathway. The diagram below illustrates this pathway and the point of inhibition.
Caption: EGFR signaling pathway and inhibition by 4-aminoquinazoline derivatives.
Upon binding of a ligand like Epidermal Growth Factor (EGF), the EGFR dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domain.[5] This activates downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which ultimately lead to gene transcription promoting cell proliferation and survival.[7] 4-Aminoquinazoline-based inhibitors act by competing with ATP in the kinase domain of EGFR, thereby preventing autophosphorylation and blocking these downstream signals.
References
- 1. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 2. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. Quantitative structure–activity relationship-based computational approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [18F]-N-{4-[(4,5-Dichloro-2-fluorophenyl)amino]quinazoline-6-yl}-dimethylamine-butylamide - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Solid-Phase Synthesis of 4-Aminoquinazoline Libraries: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the solid-phase synthesis of 4-aminoquinazoline libraries, a class of compounds with significant interest in drug discovery due to their diverse biological activities, including kinase inhibition.[1][2] The methodologies described herein are designed to enable the efficient generation of diverse 4-aminoquinazoline derivatives for screening and lead optimization.
Introduction
The 4-aminoquinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of several approved drugs.[1] Solid-phase synthesis offers a powerful platform for the rapid and systematic generation of libraries of these compounds, facilitating structure-activity relationship (SAR) studies.[3][4] This approach involves the stepwise construction of the target molecules on a solid support, which simplifies purification by allowing for the removal of excess reagents and byproducts through simple filtration and washing steps.[1][5]
Signaling Pathways of 4-Aminoquinazolines
Many 4-aminoquinazoline derivatives exert their biological effects by inhibiting key signaling pathways involved in cell proliferation, survival, and differentiation. Notably, they are often potent inhibitors of receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and downstream pathways like the PI3K/Akt signaling cascade.[5][6][7][8]
Caption: EGFR and PI3K/Akt Signaling Pathway Inhibition.
Experimental Workflow
The solid-phase synthesis of a 4-aminoquinazoline library typically follows a multi-step sequence, starting with the immobilization of a building block onto a solid support, followed by the sequential addition of other diversity elements, and finally, cleavage of the final products from the resin.
Caption: Solid-Phase Synthesis Workflow.
Detailed Experimental Protocols
The following protocols are based on established methods for the solid-phase synthesis of 2,4-diaminoquinazoline libraries, adapted for the generation of 4-aminoquinazoline libraries.[3][9]
Materials and Equipment
-
Wang Resin (100-200 mesh, loading capacity ~1.0 mmol/g)
-
Fmoc-protected amino acids
-
2,4-Dichloro-6,7-dimethoxyquinazoline[3]
-
Primary and secondary amines (for diversity)
-
N,N-Diisopropylethylamine (DIPEA)
-
Piperidine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
-
Shaker
-
Filtration apparatus
-
High-performance liquid chromatography (HPLC) system
-
Mass spectrometer (MS)
Protocol 1: Loading of the First Amino Acid onto Wang Resin
-
Resin Swelling: Swell Wang resin (1 g, ~1.0 mmol) in DMF (10 mL) for 1 hour in a solid-phase synthesis vessel.
-
Activation of Amino Acid: In a separate vial, dissolve the Fmoc-protected amino acid (4.0 mmol), 1-hydroxybenzotriazole (HOBt) (4.0 mmol), and 4-(dimethylamino)pyridine (DMAP) (0.1 mmol) in a minimal amount of DMF.[10]
-
Coupling: Add N,N'-diisopropylcarbodiimide (DIC) (4.0 mmol) to the activated amino acid solution and immediately add the mixture to the swollen resin.[10]
-
Reaction: Agitate the mixture at room temperature for 12 hours.
-
Washing: Filter the resin and wash sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Capping: To cap any unreacted hydroxyl groups, treat the resin with a solution of acetic anhydride (2.0 mmol) and DIPEA (2.0 mmol) in DCM (10 mL) for 30 minutes.
-
Final Washing: Wash the resin as in step 5 and dry under vacuum. The loading efficiency can be determined spectrophotometrically by measuring the absorbance of the dibenzofulvene-piperidine adduct upon Fmoc deprotection.[10]
Protocol 2: Synthesis of the 4-Aminoquinazoline Library
-
Fmoc Deprotection: Treat the Fmoc-amino acid-loaded resin with 20% piperidine in DMF (10 mL) for 30 minutes to remove the Fmoc protecting group. Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
Attachment of the Quinazoline Scaffold: Suspend the deprotected resin in anhydrous THF (10 mL). Add 2,4-dichloro-6,7-dimethoxyquinazoline (2.0 mmol) and DIPEA (4.0 mmol). Heat the mixture at 60°C for 15 hours.[3]
-
Washing: Cool the reaction to room temperature and wash the resin with THF (2 x 10 mL), DCM (2 x 10 mL), and MeOH (1 x 10 mL).[3]
-
First Nucleophilic Substitution (R1): Suspend the resin in a suitable solvent such as N,N-dimethylacetamide (DMA). Add a solution of the first primary amine (R1-NH2, 5.0 mmol) and heat the mixture. The reaction conditions (temperature and time) may need to be optimized for different amines.
-
Washing: Wash the resin as in step 3.
-
Second Nucleophilic Substitution (R2): Suspend the resin in a suitable solvent. Add a solution of the second amine (R2-R3-NH, 5.0 mmol) and heat the mixture to displace the second chlorine atom.
-
Final Washing: Wash the resin as in step 3.
Protocol 3: Cleavage and Purification
-
Resin Washing and Drying: Wash the final resin-bound product with DCM (3 x 10 mL) and dry under vacuum.
-
Cleavage: Treat the dried resin with a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) (10 mL per gram of resin) for 2-3 hours at room temperature.[11][12]
-
Product Precipitation: Filter the resin and collect the filtrate. Precipitate the crude product by adding cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the product, decant the ether, and repeat the ether wash twice.
-
Purification: Dry the crude product and purify by preparative HPLC to obtain the desired 4-aminoquinazoline derivatives.
-
Characterization: Confirm the identity and purity of the final compounds by LC-MS and NMR spectroscopy.
Data Presentation
The following table represents an example of a small library of 4-aminoquinazoline derivatives synthesized using the described solid-phase protocol. Yields and purities are representative and may vary depending on the specific building blocks used.
| Compound ID | R1 Group | R2 Group | Molecular Weight ( g/mol ) | Yield (%) | Purity (%) (by HPLC) |
| AQZ-001 | Benzyl | Morpholino | 452.5 | 65 | >95 |
| AQZ-002 | 4-Fluorobenzyl | Piperidin-1-yl | 470.5 | 62 | >95 |
| AQZ-003 | 2-Phenylethyl | 4-Methylpiperazin-1-yl | 481.6 | 58 | >95 |
| AQZ-004 | Cyclohexylmethyl | Pyrrolidin-1-yl | 454.6 | 71 | >95 |
| AQZ-005 | 3-Methoxybenzyl | N-ethylamino | 440.5 | 68 | >95 |
Conclusion
The solid-phase synthesis approach detailed in this application note provides a robust and efficient method for the generation of 4-aminoquinazoline libraries. This methodology allows for the rapid exploration of chemical diversity around the quinazoline scaffold, which is invaluable for the discovery of novel therapeutic agents targeting various signaling pathways implicated in disease. The provided protocols offer a comprehensive guide for researchers in the field of medicinal chemistry and drug development.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Peptide Resin Loading Protocols [sigmaaldrich.com]
- 5. Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solid-phase synthesis of 2,4-diaminoquinazoline libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. peptideweb.com [peptideweb.com]
- 11. peptide.com [peptide.com]
- 12. peptide.com [peptide.com]
Application Notes and Protocols for Microwave-Assisted Synthesis of 4-Aminoquinazoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the efficient synthesis of 4-aminoquinazoline derivatives utilizing microwave-assisted organic synthesis (MAOS). This technique offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved product yields, and often cleaner reaction profiles.[1][2][3] The protocols outlined herein are based on established literature procedures and are intended to serve as a practical guide for researchers in medicinal chemistry and drug discovery.
Introduction
Quinazoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core scaffold of numerous biologically active molecules.[4][5] In particular, 4-aminoquinazoline derivatives have garnered significant attention due to their diverse pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[5][6] Several approved drugs, such as gefitinib, erlotinib, and lapatinib, feature the 4-aminoquinazoline core and function as potent kinase inhibitors in cancer therapy.[6]
Microwave-assisted synthesis has emerged as a powerful and enabling technology in organic chemistry, accelerating the discovery and development of new chemical entities.[1][7][8] The application of microwave irradiation to the synthesis of 4-aminoquinazolines has been shown to be highly effective, providing rapid and efficient access to these valuable compounds.[2][9]
Synthetic Strategies Overview
Several synthetic routes have been developed for the microwave-assisted synthesis of 4-aminoquinazoline derivatives. The most common strategies, which will be detailed in the protocols below, include:
-
Nucleophilic Substitution of 4-Chloroquinazolines: This is a straightforward and widely used method where a 4-chloroquinazoline is reacted with a primary or secondary amine.[3][10]
-
Reaction of N'-(2-cyanophenyl)-N,N-dimethylformamidines with Amines: This approach allows for the construction of the quinazoline ring and the introduction of the 4-amino substituent in a single step.[2][9]
-
Cyclocondensation of Anthranilonitriles with Nitriles or Amides: This method provides access to 2,4-disubstituted aminoquinazolines.[2][11]
Data Presentation: Comparison of Synthetic Protocols
The following table summarizes the key quantitative data from representative microwave-assisted synthetic protocols for 4-aminoquinazoline derivatives, allowing for easy comparison of their efficiencies.
| Protocol | Starting Materials | Reagents/Solvent(s) | Microwave Conditions (Power, Temp., Time) | Yield (%) | Reference |
| 1 | 4-Chloroquinazoline, Aryl heterocyclic amine | 2-Propanol | 60 W, Reflux, 20 min | 75-92 | [3] |
| 2 | N'-(substituted-2-cyanophenyl)-N,N-dimethylformamidine, Amine | Acetonitrile/Acetic acid | Not specified, 160°C, 10 min | High | [2][9] |
| 3 | N'-(substituted-2-cyanophenyl)-N,N-dimethylformamidines, Dialkyl amino(phenyl)methylphosphonates | Isopropanol/Acetic acid (4:1) | Not specified, 100°C, 20 min | Good-Excellent | [5] |
| 4 | Anthranilonitrile, Aromatic nitriles | t-BuOK (catalytic), Solvent-free | Domestic oven, Not specified, Short time | Good-Excellent | [2][11] |
Experimental Protocols
Protocol 1: Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazolines from 4-Chloroquinazoline
This protocol is adapted from the work of Ju et al.[3] and describes the reaction of 4-chloroquinazoline with various aryl heterocyclic amines.
Materials:
-
4-Chloroquinazoline (3.0 mmol)
-
Aryl heterocyclic amine (3.0 mmol)
-
2-Propanol (30 mL)
-
Microwave reactor
-
Round-bottom flask (appropriate size for the microwave reactor)
-
Magnetic stirrer
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Silica gel for column chromatography
-
Petroleum ether and Ethyl acetate
Procedure:
-
In a microwave-appropriate reaction vessel, combine 4-chloroquinazoline (3.0 mmol) and the desired aryl heterocyclic amine (3.0 mmol).
-
Add 2-propanol (30 mL) to the vessel.
-
Stir the mixture for 3 minutes at room temperature.
-
Place the vessel in the microwave reactor and irradiate the mixture at 60W for 20 minutes. The reaction should be maintained at reflux temperature.
-
Monitor the reaction progress using TLC (e.g., petroleum ether:ethyl acetate, 5:1 v/v).
-
Upon completion, remove the solvent under reduced pressure.
-
Wash the residue with water and filter to collect the crude product.
-
Purify the crude product by silica gel column chromatography using a petroleum ether-ethyl acetate gradient to afford the pure N-arylheterocyclic substituted-4-aminoquinazoline.
Protocol 2: Synthesis of 4-Aminoquinazolines from N'-(2-cyanophenyl)-N,N-dimethylformamidines
This protocol is based on the method reported by Yoon et al.[2][9] for the efficient synthesis of 4-aminoquinazoline derivatives.
Materials:
-
N'-(2-cyanophenyl)-N,N-dimethylformamidine derivative
-
Primary or secondary amine
-
Acetonitrile (CH₃CN)
-
Acetic acid (HOAc)
-
Microwave reactor
-
Sealed microwave reaction vial
Procedure:
-
To a sealed microwave reaction vial, add the N'-(2-cyanophenyl)-N,N-dimethylformamidine derivative and the corresponding amine.
-
Add a mixture of acetonitrile and acetic acid as the solvent.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 160°C for 10 minutes.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
The workup procedure typically involves removing the solvent under reduced pressure and purifying the residue by an appropriate method such as crystallization or column chromatography.
Protocol 3: Synthesis of 2-Substituted 4-Aminoquinazolines from Anthranilonitrile
This solvent-free protocol, developed by Seijas et al.[2][11], demonstrates a green chemistry approach to the synthesis of 4-aminoquinazolines.
Materials:
-
Anthranilonitrile
-
Aromatic nitrile
-
Potassium tert-butoxide (t-BuOK)
-
Domestic microwave oven (or a dedicated microwave reactor)
-
Reaction vessel suitable for solvent-free microwave reactions
Procedure:
-
In a suitable reaction vessel, mix anthranilonitrile and the aromatic nitrile.
-
Add a catalytic amount of potassium tert-butoxide.
-
Place the vessel in a microwave oven and irradiate for a short period (the exact time may require optimization for different substrates but is typically in the range of a few minutes).
-
Monitor the reaction by TLC.
-
Upon completion, the product can be isolated and purified. A typical workup may involve dissolving the reaction mixture in an organic solvent, washing with water to remove the catalyst, drying the organic layer, and removing the solvent, followed by purification via crystallization or chromatography.
Visualizations
Experimental Workflow for Microwave-Assisted Synthesis
The following diagram illustrates the general workflow for the microwave-assisted synthesis of 4-aminoquinazoline derivatives.
Caption: General workflow for microwave-assisted synthesis.
Signaling Pathway Inhibition by 4-Aminoquinazoline Derivatives
Many 4-aminoquinazoline derivatives exert their anticancer effects by inhibiting key signaling pathways, such as the PI3K/Akt and EGFR pathways, which are often dysregulated in cancer.[12][13][14]
Caption: Inhibition of EGFR and PI3K pathways by 4-aminoquinazolines.
Conclusion
Microwave-assisted synthesis provides a rapid, efficient, and often more environmentally friendly route to a wide range of 4-aminoquinazoline derivatives. The protocols and data presented here offer a solid foundation for researchers to explore the synthesis of these valuable compounds for applications in drug discovery and medicinal chemistry. The ability of these scaffolds to potently inhibit key signaling pathways underscores their continued importance in the development of targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 3. Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Microwave-assisted synthesis of bioactive quinazolines and quinazolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Microwave assisted synthesis of N-arylheterocyclic substituted-4-aminoquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
- 14. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 4-Amino-2,5-dichloroquinazoline in the Development of Epidermal Growth Factor Receptor (EGFR) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinazoline scaffold is a privileged structure in the development of Epidermal Growth Factor Receptor (EGFR) inhibitors, a critical class of targeted therapies for various cancers.[1][2] The 4-aminoquinazoline core, in particular, has been extensively explored, leading to the development of several FDA-approved drugs.[1] This document provides detailed application notes and protocols for the utilization of 4-Amino-2,5-dichloroquinazoline as a starting material or key intermediate in the synthesis of novel EGFR inhibitors. The dichloro substitution at the 2 and 5 positions offers unique opportunities for chemical modification to enhance potency, selectivity, and pharmacokinetic properties.
Dysregulation of EGFR signaling, through mutations or overexpression, is a key driver in the pathogenesis of numerous cancers, including non-small cell lung cancer (NSCLC) and breast cancer.[3][4] EGFR inhibitors function by blocking the ATP-binding site of the receptor's kinase domain, thereby inhibiting its downstream signaling cascades, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation and survival.[4]
EGFR Signaling Pathway and Inhibition
The binding of ligands like Epidermal Growth Factor (EGF) to EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling events. Quinazoline-based inhibitors competitively bind to the ATP pocket of the EGFR kinase domain, preventing ATP binding and subsequent phosphorylation, thus blocking the signal transduction.
Synthetic Strategy and Experimental Protocols
The primary synthetic route for developing 4-anilinoquinazoline-based EGFR inhibitors involves the nucleophilic aromatic substitution (SNAr) reaction between a 4-chloroquinazoline intermediate and a substituted aniline. Starting from this compound, a key step is the conversion of the 4-amino group to a 4-chloro group, which then serves as a reactive site for coupling with various anilines.
General Workflow for EGFR Inhibitor Development
Protocol 1: Synthesis of 4-Anilino-2,5-dichloroquinazoline Derivatives
This protocol outlines a general procedure for the synthesis of 4-anilino-2,5-dichloroquinazoline derivatives.
Step 1: Conversion of this compound to 2,4,5-Trichloroquinazoline
-
Materials: this compound, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF, catalytic).
-
Procedure:
-
To a stirred solution of this compound in an appropriate solvent (e.g., toluene), add a catalytic amount of DMF.
-
Slowly add phosphorus oxychloride (POCl₃) at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,4,5-trichloroquinazoline.
-
Step 2: Synthesis of 4-Anilino-2,5-dichloroquinazoline Derivatives
-
Materials: 2,4,5-Trichloroquinazoline, substituted aniline, isopropanol or other suitable solvent, triethylamine or other base.
-
Procedure:
-
Dissolve 2,4,5-trichloroquinazoline and the desired substituted aniline in isopropanol.
-
Add a base such as triethylamine to the mixture.
-
Reflux the reaction mixture for several hours, monitoring by TLC.
-
Upon completion, cool the mixture to room temperature. The product may precipitate out of the solution.
-
Collect the solid by filtration, wash with a cold solvent (e.g., isopropanol, diethyl ether), and dry under vacuum to yield the desired 4-anilino-2,5-dichloroquinazoline derivative.
-
Protocol 2: In Vitro EGFR Kinase Inhibition Assay (Luminescence-based)
This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized compounds against EGFR kinase activity.
-
Principle: The assay measures the amount of ATP remaining in the solution after a kinase reaction. A decrease in luminescence indicates higher kinase activity (more ATP consumed), and vice versa.
-
Materials: Recombinant human EGFR kinase, substrate peptide (e.g., Poly(Glu, Tyr) 4:1), ATP, kinase buffer, synthesized compounds, luminescence-based kinase assay kit (e.g., ADP-Glo™).
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the kinase buffer, EGFR enzyme, and the substrate peptide.
-
Add the test compounds to the wells. Include a positive control (e.g., Gefitinib) and a negative control (DMSO vehicle).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP by adding the luminescence detection reagent according to the manufacturer's protocol.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Protocol 3: Cell-Based Proliferation Assay (MTT or CellTiter-Glo®)
This protocol measures the anti-proliferative activity of the synthesized compounds on cancer cell lines that overexpress EGFR (e.g., A431, NCI-H1975).
-
Principle: These assays quantify the number of viable cells. The MTT assay measures the metabolic activity of cells via the reduction of a tetrazolium salt, while the CellTiter-Glo® assay measures the amount of ATP, an indicator of metabolically active cells.
-
Materials: EGFR-dependent cancer cell line (e.g., A549, HT-29, MCF-7), cell culture medium, fetal bovine serum (FBS), synthesized compounds, MTT reagent or CellTiter-Glo® reagent.
-
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with serial dilutions of the synthesized compounds and incubate for a specified period (e.g., 48-72 hours). Include appropriate controls.
-
For MTT assay: Add MTT solution to each well and incubate. Then, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. Measure the absorbance at a specific wavelength.
-
For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well and measure the luminescence.
-
Calculate the percentage of cell viability relative to the control and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) or IC₅₀ values.
-
Quantitative Data Summary
The following tables summarize representative inhibitory activities of various quinazoline derivatives against EGFR and cancer cell lines, providing a benchmark for newly synthesized compounds based on the this compound scaffold.
Table 1: In Vitro EGFR Kinase Inhibitory Activity of Representative Quinazoline Derivatives
| Compound ID | Target EGFR Mutant | IC₅₀ (nM) | Reference Compound | IC₅₀ (nM) |
| Compound 1 | EGFRwt | 20.72 | Lapatinib | 27.06 |
| Compound 5 | EGFR | 1 | Vandetanib | 11 |
| Compound 6 | EGFR | 10 | Sorafenib | 20 |
| Compound 8 | EGFRwt | 0.8 | Afatinib | 0.6 |
| Compound 8 | EGFRT790M/L858R | 2.7 | Afatinib | 3.5 |
| Compound 13 | EGFRwt | 5.06 | Gefitinib | 3.22 |
| Compound 24 | EGFR | 9.2 | Osimertinib | 8.1 |
| Compound 6d | EGFR | 69 | Erlotinib | 45 |
| Compound 6m | EGFR | 3.2 | - | - |
| Compound 7i | EGFR | - | Gefitinib, Erlotinib, Sorafenib | - |
Data compiled from multiple sources for illustrative purposes. Direct comparison requires standardized assay conditions.[1][4]
Table 2: Anti-proliferative Activity of Representative Quinazoline Derivatives in Cancer Cell Lines
| Compound ID | Cell Line | GI₅₀ / IC₅₀ (µM) | Reference Compound | GI₅₀ / IC₅₀ (µM) |
| Compound 1 | A431, A549, NCI-H1975, SW480 | More potent than Gefitinib | Gefitinib | - |
| Compound 13 | A549 | 7.35 | Gefitinib | 21.17 |
| Compound 13 | H1975 | 3.01 | Gefitinib | 9.08 |
| Compound 20 | HepG2 | 12 | Erlotinib | 25 |
| Compound 20 | MCF-7 | 3 | Erlotinib | 20 |
| Compound 24 | A549 | 6.54 | Gefitinib | 15.59 |
| Compound 24 | A431 | 4.04 | Gefitinib | 8.37 |
| Compound 24 | H1975 | 1.94 | Osimertinib | 0.98 |
| Compound 6d | NCI-H460 | 0.789 | - | - |
| Compound 7i | A549 | 2.25 | Gefitinib, Erlotinib, Sorafenib | - |
| Compound 7i | HT-29 | 1.72 | Gefitinib, Erlotinib, Sorafenib | - |
| Compound 7i | MCF-7 | 2.81 | Gefitinib, Erlotinib, Sorafenib | - |
| Compound 6m | HepG2 | 8.3 | - | - |
Data compiled from multiple sources for illustrative purposes. Direct comparison requires standardized assay conditions.[1][4]
Structure-Activity Relationship (SAR) Insights
The development of potent EGFR inhibitors from the 4-aminoquinazoline scaffold is guided by understanding the structure-activity relationships. Key insights include:
-
Aniline Moiety: The substitution pattern on the 4-anilino group is critical for potency and selectivity. Halogen substitutions, particularly at the meta and para positions, often enhance activity.[1]
-
Quinazoline Core Substitutions: Modifications at the 6 and 7 positions of the quinazoline ring with solubilizing groups or moieties that can form additional interactions with the enzyme can significantly improve inhibitory activity.
-
2- and 5-Position Substitutions: The chloro groups at the 2 and 5 positions of the starting material provide handles for further chemical diversification to fine-tune the compound's properties, although specific SAR data for this substitution pattern requires further investigation.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of novel EGFR inhibitors. The protocols and data presented here provide a foundational framework for researchers to design, synthesize, and evaluate new chemical entities based on this scaffold. By leveraging the provided methodologies and understanding the underlying structure-activity relationships, the scientific community can continue to advance the development of more effective and selective targeted therapies for cancer.
References
- 1. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Cell-Based Assays for Efficacy Evaluation of 4-Aminoquinazoline Compounds
Introduction
4-Aminoquinazoline derivatives represent a significant class of compounds in modern drug discovery, renowned for their potent inhibitory activity against various protein kinases.[1] Many of these compounds target key nodes in cellular signaling pathways that are frequently dysregulated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and Phosphatidylinositol 3-kinase (PI3K).[2][3][4] Consequently, they are investigated primarily as anti-proliferative and pro-apoptotic agents.
These application notes provide a comprehensive overview and detailed protocols for a suite of essential cell-based assays designed to evaluate the efficacy of 4-aminoquinazoline compounds. The described assays will enable researchers to determine cytotoxic potency, elucidate mechanisms of action, and confirm target engagement within a cellular context.
Target Signaling Pathways of 4-Aminoquinazoline Compounds
A primary mechanism of action for many 4-aminoquinazoline compounds is the inhibition of tyrosine kinases, particularly EGFR.[5] By competitively binding to the ATP pocket of the kinase domain, these compounds block autophosphorylation and the subsequent activation of downstream pro-survival and proliferative signaling cascades, such as the PI3K/Akt and Ras/MAPK pathways.[4]
Anti-Proliferative and Cytotoxicity Assays
The initial evaluation of a 4-aminoquinazoline compound involves assessing its effect on cancer cell viability and proliferation. This is typically quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%.
Application Note: MTT Cell Viability Assay
The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6] Viable cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[7] The amount of formazan produced is directly proportional to the number of living cells. This assay is a robust and widely used method for the initial screening of compound libraries to identify cytotoxic hits.[8]
Protocol: MTT Assay for IC50 Determination
Materials:
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom cell culture plates
-
4-Aminoquinazoline test compound(s)
-
Vehicle control (e.g., Dimethyl sulfoxide, DMSO)[11]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]
-
Solubilization solution (e.g., DMSO or 0.01M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.[6]
-
Compound Treatment: Prepare serial dilutions of the 4-aminoquinazoline compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for vehicle control (same final concentration of DMSO as the highest compound concentration) and untreated control (medium only).[11]
-
Incubation: Incubate the plate for a specified period, typically 48 to 72 hours, at 37°C, 5% CO₂.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[11][12]
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.[6]
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[6]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to determine the IC50 value.
Mechanism of Action: Apoptosis Assay
Effective anticancer agents often induce programmed cell death, or apoptosis. The Annexin V/Propidium Iodide (PI) assay is a standard flow cytometry-based method to differentiate between healthy, apoptotic, and necrotic cells.
Application Note: Annexin V/PI Apoptosis Assay
During the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells. It can only enter late apoptotic or necrotic cells where membrane integrity is compromised.[11] This dual staining allows for the quantification of different cell populations.
Protocol: Annexin V-FITC/PI Staining
Materials:
-
Cells treated with the 4-aminoquinazoline compound (and controls)
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and 1X Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Culture and treat cells with the desired concentrations of the test compound (e.g., at its IC50 and 2x IC50) for a specified time (e.g., 24 or 48 hours). Include vehicle and untreated controls.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Centrifuge the cell suspension and wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[11]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[11]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour, using appropriate fluorescence channels for FITC and PI.[11]
Mechanism of Action: Cell Cycle Analysis
Many kinase inhibitors exert their anti-proliferative effects by causing cell cycle arrest at specific checkpoints, preventing cells from progressing to mitosis.
Application Note: PI Staining for Cell Cycle Analysis
Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence in a cell is directly proportional to its DNA content. By analyzing a population of stained cells with a flow cytometer, one can distinguish cells in different phases of the cell cycle: G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content).[2] A significant accumulation of cells in a particular phase after treatment indicates cell cycle arrest.
Protocol: Cell Cycle Analysis
Materials:
-
Cells treated with the 4-aminoquinazoline compound (and controls)
-
PBS
-
70% Ethanol (ice-cold)
-
PI/RNase Staining Buffer
Procedure:
-
Cell Treatment and Harvesting: Treat and harvest cells as described in the apoptosis protocol.
-
Fixation: Wash the cell pellet with PBS. Resuspend the cells and add them dropwise into ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples using a flow cytometer. Use a histogram to plot cell counts versus PI fluorescence intensity to visualize the distribution of cells in G0/G1, S, and G2/M phases.
Data Presentation: Quantitative Efficacy
Summarizing quantitative data in tables allows for clear comparison of the potency and selectivity of different compounds across various cell lines.
Table 1: Anti-Proliferative Activity of 4-Aminoquinazoline Derivatives in Cancer Cell Lines
| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|---|
| Compound 6b | HCT-116 | Colon Cancer | 0.08 | [2] |
| Compound 6b | SK-HEP-1 | Liver Cancer | 0.11 | [2] |
| Compound 6b | A549 | Lung Cancer | 0.23 | [2] |
| Compound 8d | BT-474 | Breast Cancer | 2.70 | [13] |
| Compound 9c | BT-474 | Breast Cancer | 1.82 | [13] |
| Compound 3 | MCF-7 | Breast Cancer | 43.44 | [10] |
| Compound 5 | MCF-7 | Breast Cancer | 22.75 | [10] |
| Compound 13 | SH-SY5Y | Neuroblastoma | 13.1 | [14] |
| Compound 26 | A549 | Lung Cancer | 24.1 | [14] |
| Compound 8a | MCF-7 | Breast Cancer | 15.85 | [15] |
| Compound 8a | SW480 | Colon Cancer | 17.85 |[15] |
Note: IC50 values represent the concentration of a compound required to inhibit cell growth by 50% and are dependent on the specific assay conditions and incubation times used in the cited studies.
Table 2: Kinase Inhibitory Activity of 4-Aminoquinazoline Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference |
|---|---|---|---|
| Compound 6b | PI3Kα | 13.6 | [2] |
| Compound 8d | EGFR | 1.1 | [13] |
| Compound 8d | HER2 | 1.2 | [13] |
| Compound 9c | EGFR | 0.8 | [13] |
| Compound 9c | HER2 | 2.5 | [13] |
| Compound 7i | EGFR | 11.66 | [9] |
| Compound 17 | EGFR | 72 |[16] |
Note: These values were determined using in vitro kinase assays and represent the direct inhibitory effect on the purified enzyme, which may differ from cellular efficacy (IC50).
References
- 1. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 7. broadpharm.com [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]
- 10. Novel 4-aminoquinazoline derivatives as new leads for anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Targeting EGFR/HER2 tyrosine kinases with a new potent series of 6-substituted 4-anilinoquinazoline hybrids: Design, synthesis, kinase assay, cell-based assay, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vitro and in silico evaluation of synthesized 4-Anilinoquinazoline derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Design, synthesis and evaluation of new quinazolin-4-one derivatives as apoptotic enhancers and autophagy inhibitors with potent antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 4-Amino-2,5-dichloroquinazoline Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Amino-2,5-dichloroquinazoline and improving yields.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
A1: The most prevalent method involves the regioselective nucleophilic aromatic substitution (SNAr) of a 2,4,5-trichloroquinazoline precursor. The chlorine atom at the 4-position is significantly more reactive, allowing for selective substitution by an amine nucleophile under controlled conditions.
Q2: Why is the reaction regioselective at the C4 position?
A2: Theoretical studies, including DFT calculations, have shown that the carbon atom at the 4-position of the quinazoline ring has a higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient.[1][2] This makes it more electrophilic and thus more susceptible to nucleophilic attack compared to the C2 position.[1][2] This inherent electronic property leads to a lower activation energy for the substitution at C4, favoring the formation of the 4-amino substituted product.[1][2]
Q3: What are the critical parameters to control for maximizing yield?
A3: The key parameters to optimize are the choice of base, solvent, reaction temperature, and reaction time. The interplay of these factors is crucial for achieving high yields and minimizing side products.
Q4: How can I purify the final this compound product?
A4: Purification strategies often involve precipitation and washing, or chromatographic methods. For gram-scale reactions, quenching the reaction with water can precipitate the product, which can then be washed to remove residual solvents and bases.[3] For higher purity, flash column chromatography using a solvent system like dichloromethane/methanol is effective.[1]
Troubleshooting Guide
Issue 1: Low or No Product Yield
Low or no yield of this compound can stem from several factors, from reaction conditions to reagent quality.
-
Inactive Catalyst or Reagents: Ensure the freshness and purity of reagents, especially the amine and any catalysts used.
-
Suboptimal Reaction Temperature: Temperature plays a critical role in reaction kinetics.
-
Too Low: The reaction may not proceed or be extremely slow. For instance, some reactions show no product formation at 30°C.[3]
-
Too High: May lead to decomposition or the formation of undesired side products, such as disubstitution at both C2 and C4 positions.
-
-
Incorrect Solvent or Base Combination: The choice of solvent and base is crucial for solubility and reactivity.
The following tables summarize the impact of different reaction parameters on the yield of similar 4-aminoquinazoline syntheses. These can serve as a starting point for optimization.
Table 1: Effect of Base on Yield
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| K2CO3 | DMF | 80 | 6 | 96.8 |
| Cs2CO3 | DMF | 80 | 6 | ~81 |
| Na2CO3 | DMF | 80 | 6 | Lower |
| NaOH | DMF | 80 | 6 | Lower |
| DIPEA | Dioxane | 80 | 12 | 60-65 |
| Et3N | EtOH | Reflux | Overnight | 47.8 |
Data adapted from studies on analogous quinazoline derivatives.[1][3]
Table 2: Effect of Temperature on Yield
| Temperature (°C) | Solvent | Base | Time (h) | Yield (%) |
| 30 | DMF | K2CO3 | 6 | No Reaction |
| 60 | DMF | K2CO3 | 6 | 83.1 |
| 70 | DMF | K2CO3 | 6 | - |
| 80 | DMF | K2CO3 | 6 | 96.5 |
Data adapted from a study on a similar quinazoline synthesis.[3]
Table 3: Effect of Solvent on Yield
| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| EtOH | DIPEA | Reflux | Overnight | 98.2 |
| MeOH | Et3N | Reflux | Overnight | 47.8 |
| Dioxane | DIPEA | 80 | 12 | 60-65 |
| THF | DIPEA | 60 | - | - |
Data adapted from studies on analogous quinazoline derivatives.[1][3][4]
Issue 2: Presence of Impurities and Side Products
The primary impurity is often the 2,4-diaminoquinazoline, formed by substitution at both chloro positions.
Caption: Troubleshooting flowchart for impurity issues.
-
Temperature Control: Maintain the reaction temperature below 100°C. Higher temperatures significantly increase the likelihood of a second substitution at the C2 position.[1]
-
Reaction Monitoring: Closely monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction once the starting material is consumed to prevent the formation of side products.
Experimental Protocols
Protocol 1: General Procedure for SNAr of 2,4-dichloroquinazolines
This protocol is adapted from methodologies reported for the synthesis of 2-chloro-4-aminoquinazoline derivatives and can be optimized for this compound.[1]
Caption: General workflow for 4-Amino-quinazoline synthesis.
-
Reaction Setup: In a round-bottom flask, combine the 2,4,5-trichloroquinazoline precursor (1.0 eq), the desired amine (1.0-1.2 eq), and a base such as N,N-Diisopropylethylamine (DIPEA) (approx. 3.6 eq) in a suitable solvent like dioxane.[1]
-
Reaction: Stir the mixture at a controlled temperature, for example, 80°C, under an inert atmosphere (e.g., nitrogen or argon) for approximately 12 hours or until reaction completion is confirmed by TLC/HPLC.[1]
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract the product into an organic solvent such as ethyl acetate.[1]
-
Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate (Na2SO4).[1] Filter and evaporate the solvent under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., dichloromethane:methanol, 99:1) to isolate the pure this compound.[1]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 4-Amino-2,5-dichloroquinazoline and its Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Amino-2,5-dichloroquinazoline and its analogs. Our goal is to help you overcome common purification challenges and achieve high-purity compounds for your research.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound and its analogs?
A1: The primary purification techniques for this class of compounds are recrystallization, column chromatography, and preparative High-Performance Liquid Chromatography (HPLC).[1] The choice of method depends on the scale of your synthesis, the nature of the impurities, and the desired final purity.[1] For initial purification from crude reaction mixtures, recrystallization or flash column chromatography are often employed. For achieving very high purity (>99%), preparative HPLC is typically the method of choice.[1]
Q2: How can I identify the impurities in my sample?
A2: Common impurities often originate from unreacted starting materials or by-products from the synthetic route.[1] Analytical techniques such as Thin Layer Chromatography (TTC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are essential for identifying these impurities.[1]
Q3: My compound is still impure after one round of purification. What should I do?
A3: If impurities persist after an initial purification step, a secondary purification method is recommended.[1] For example, if you initially used column chromatography, subsequent recrystallization can significantly improve purity.[1] Alternatively, repeating column chromatography with a shallower solvent gradient may enhance separation.[1]
Q4: What general advice can you provide for handling quinazoline derivatives during purification?
A4: Quinazolines are generally stable in cold, dilute acidic, and alkaline solutions. However, they can be susceptible to degradation when boiled in these solutions.[2] It is also advisable to minimize their exposure to water for extended periods to prevent potential hydrolysis.[2] For compounds sensitive to oxidation, performing work-up and purification steps under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.[2]
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of this compound and its analogs.
Recrystallization Issues
Problem 1: The compound "oils out" instead of crystallizing.
-
Possible Cause:
-
Suggested Solution:
-
Solvent Screening: On a small scale, test various solvents to find one in which your compound is soluble when hot and insoluble when cold.[2] Good single solvents for quinazoline derivatives can include ethanol and acetic acid.[2] Mixed solvent systems are also often effective.[2]
-
Gradual Cooling: Allow the hot solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling encourages "oiling out".[2][3]
-
Scratching: Use a glass rod to scratch the inside of the flask at the solvent-air interface to induce crystallization.[2]
-
Seeding: If available, add a few seed crystals of the pure compound to the cooled solution to promote crystallization.[2]
-
Preliminary Purification: Consider a preliminary purification by column chromatography to remove impurities before recrystallization.[1]
-
Problem 2: Low yield of recrystallized product.
-
Possible Cause:
-
Suggested Solution:
-
Solvent Choice: Ensure the chosen solvent provides a large solubility differential between hot and cold conditions.
-
Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the compound.[1]
-
Pre-heat Funnel: If a hot filtration step is necessary to remove insoluble impurities, pre-heat the funnel and filter paper to prevent premature crystallization.[1]
-
Cooling: Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.
-
Column Chromatography Issues
Problem 3: Poor separation of the product from impurities (co-elution).
-
Possible Cause:
-
The polarity of the mobile phase is not suitable for separating the compound from closely related impurities.[2]
-
-
Suggested Solution:
-
Solvent System Optimization: A common mobile phase for quinazoline derivatives is a mixture of hexane and ethyl acetate.[2] You can start with a non-polar mixture and gradually increase the polarity by adding more ethyl acetate or a small amount of methanol for more polar compounds.[2] Running a series of TLC plates with different solvent systems can help identify the optimal mobile phase for separation.
-
Shallow Gradient: If using gradient elution, a shallower gradient can improve the resolution between closely eluting compounds.[1]
-
Column Size and Packing: Ensure you are using an appropriate size column for your sample amount and that the column is packed uniformly to prevent channeling.
-
Data Presentation
Table 1: Exemplary Column Chromatography Conditions for Quinazoline Analogs
| Compound Type | Stationary Phase | Mobile Phase | Reference |
| 2-chloro-4-anilinoquinazoline analog | Silica Gel | Dichloromethane:Methanol (99:1) | [4] |
| 2,4-diaminoquinazoline analog | Silica Gel | Dichloromethane:Methanol (5:1) | [5] |
| 2,4-diaminoquinazoline analog | Silica Gel | Dichloromethane:Methanol (10:1) | [5] |
| Thiazolo[4,5-c]quinoline analog | Silica Gel | Methanol:Dichloromethane (0:100 to 1:99 linear gradient) | [6] |
Table 2: Exemplary HPLC Conditions for Quinazoline Analog Analysis
| Compound | Column | Mobile Phase | Detection | Reference |
| 4-Amino-2-chloro-6,7-dimethoxyquinazoline | Newcrom R1 (Reverse Phase) | Acetonitrile, Water, and Phosphoric Acid | UV/MS | [7] |
| 4-Amino-2-chlorobenzoic acid | C18 Reversed-Phase | Water:Acetonitrile:Methanol:Glacial Acetic Acid (74:20:10:1 v/v/v/v) | 254 nm | [8] |
Experimental Protocols
Protocol 1: General Single-Solvent Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of a test solvent. Observe the solubility at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude compound in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to achieve complete dissolution.[1]
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel containing fluted filter paper into a clean, pre-heated flask.[1]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[1]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1]
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[1]
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.[1]
Protocol 2: General Preparative HPLC Purification
-
Sample Preparation: Dissolve the crude compound in the mobile phase or a compatible solvent. Filter the solution through a 0.45 µm filter to remove any particulate matter.[1]
-
Method Development (Analytical Scale): Develop a suitable separation method on an analytical HPLC system to determine the optimal mobile phase composition and gradient.
-
Scale-Up to Preparative HPLC: Transfer the analytical method to a preparative HPLC system, adjusting the flow rate and injection volume for the larger column.
-
Injection and Fraction Collection: Inject the prepared sample onto the preparative column and collect the eluting fractions based on the detector signal.[1]
-
Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.[1]
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator or lyophilizer to obtain the purified compound.[1]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. Separation of 4-Amino-2-chloro-6,7-dimethoxyquinazoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Solubility Challenges of 4-Aminoquinazoline Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals encountering solubility issues with 4-aminoquinazoline derivatives in aqueous solutions. Below are troubleshooting guides and frequently asked questions (FAQs) to address common challenges during experimentation.
Frequently Asked Questions (FAQs)
Q1: Why do my 4-aminoquinazoline derivatives have such poor water solubility?
A1: The limited aqueous solubility of many 4-aminoquinazoline derivatives stems from their molecular structure. These compounds typically feature a rigid, aromatic heterocyclic system, which contributes to high crystal lattice energy. This high energy requires more input to break the crystal structure for dissolution. Furthermore, these molecules are often lipophilic (fat-soluble), making them less compatible with aqueous environments.
Q2: My compound won't dissolve in the aqueous buffer for my in vitro assay. What's the first step?
A2: The initial step is to prepare a concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is a common choice.[1][2] For particularly insoluble compounds, gentle warming and sonication can help. When diluting the stock into your aqueous buffer, do so incrementally while vortexing to minimize precipitation. If precipitation still occurs, it indicates the final concentration is above the compound's solubility limit in the final solvent mixture.
Q3: My compound precipitates out of solution when I dilute my DMSO stock into the aqueous assay buffer. What can I do?
A3: This phenomenon, known as "precipitation upon dilution," is a common challenge. Here are several strategies to address it:
-
Reduce the Final Concentration: The most straightforward approach is to test a lower final concentration of your compound in the assay.
-
Introduce a Co-solvent: Adding a small percentage (e.g., 1-5% v/v) of a water-miscible organic co-solvent like ethanol or polyethylene glycol (PEG) to your aqueous buffer can increase the solubility.[3]
-
Utilize Surfactants: Low concentrations of surfactants can also aid in solubilization.
-
Employ Cyclodextrins: Pre-incubating your compound with a cyclodextrin solution before final dilution can significantly enhance solubility.[3]
Q4: How does pH affect the solubility of my 4-aminoquinazoline derivative?
A4: 4-Aminoquinazoline derivatives are typically weak bases. Their solubility is highly dependent on pH.[4][5] In acidic conditions (lower pH), the amino groups on the quinazoline ring become protonated, forming a more soluble salt. As the pH increases, the compound transitions to its less soluble, non-ionized form. Therefore, adjusting the pH of your buffer to be more acidic can be an effective way to increase solubility, provided it does not negatively impact your experiment. For example, the solubility of gefitinib increases approximately 60-fold at pH 5 compared to pH 7.0.[6] Lapatinib also demonstrates pH-dependent solubility, with higher solubility at a lower pH.[5]
Q5: What are the most common strategies to systematically improve the aqueous solubility of 4-aminoquinazoline derivatives for formulation development?
A5: Several well-established techniques can be employed to enhance the solubility of these compounds for better bioavailability in formulations. The main approaches include:
-
Physical Modifications:
-
Particle Size Reduction: Techniques like micronization and nanonization increase the surface area-to-volume ratio, which can lead to a faster dissolution rate.[7]
-
Solid Dispersions: Dispersing the drug in an amorphous form within a hydrophilic polymer matrix enhances wettability and dissolution.[7][8]
-
-
Chemical Modifications:
-
Salt Formation: Converting the basic 4-aminoquinazoline derivative into a salt by reacting it with an acid is a highly effective method to increase solubility.
-
Complexation with Cyclodextrins: These cyclic oligosaccharides can encapsulate the poorly soluble drug, forming an inclusion complex with a more hydrophilic exterior.[9][10]
-
Troubleshooting Guides & Experimental Protocols
Issue 1: Compound Precipitation in In Vitro Assays
If you observe precipitation when adding your DMSO stock to the aqueous buffer, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for compound precipitation.
Issue 2: Poor Oral Bioavailability Due to Low Solubility
For improving the formulation of a 4-aminoquinazoline derivative for in vivo studies, consider the following enhancement strategies:
Caption: Strategies for enhancing bioavailability.
Quantitative Data on Solubility Enhancement
The following table summarizes solubility data for some common 4-aminoquinazoline derivatives in different solvents.
| Compound | Solvent | Solubility | Reference |
| Gefitinib | DMSO | ~20 mg/mL | [1][2] |
| DMF | ~20 mg/mL | [1][2] | |
| Ethanol | ~0.3 mg/mL | [1][2] | |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [1][2] | |
| Lapatinib | DMSO | 100 mg/mL (172.09 mM) | [11] |
| Water | Insoluble | [11] | |
| Ethanol | Insoluble | [11] | |
| FaSSIF (pH 6.5 to 6.8) | 0.0337 to 0.0289 mg/mL | [5] | |
| 0.1M HCl (pH 1.2) | 0.0164 mg/mL | [5] |
Note: "FaSSIF" refers to Fasted State Simulated Intestinal Fluid.
Detailed Experimental Protocols
Protocol 1: Solubility Enhancement using Cyclodextrin (Kneading Method)
This protocol describes the preparation of an inclusion complex between a 4-aminoquinazoline derivative and a cyclodextrin to enhance aqueous solubility.
Materials:
-
4-aminoquinazoline derivative
-
Beta-cyclodextrin (β-CD) or a derivative like Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Mortar and pestle
-
Ethanol/water mixture (e.g., 1:1 v/v)
-
Sieve (e.g., 60 mesh)
-
Drying oven or desiccator
Procedure:
-
Molar Ratio Selection: Choose a suitable molar ratio of the drug to cyclodextrin (e.g., 1:1 or 1:2).
-
Mixing: Accurately weigh the 4-aminoquinazoline derivative and the cyclodextrin and place them in a clean mortar. Mix the powders thoroughly.
-
Kneading: Slowly add the ethanol/water mixture dropwise to the powder while triturating with the pestle to form a thick paste. Continue kneading for 30-60 minutes.
-
Drying: The paste is then dried in an oven at a controlled temperature (e.g., 40-50°C) until all the solvent has evaporated. Alternatively, it can be dried in a desiccator under vacuum.
-
Sieving: The dried complex is pulverized and passed through a sieve to obtain a fine, uniform powder.[9]
-
Characterization: The resulting powder can be characterized for solubility enhancement by comparing its dissolution profile to that of the pure drug.
Protocol 2: Preparation of a Solid Dispersion (Solvent Evaporation Method)
This method aims to disperse the 4-aminoquinazoline derivative in a hydrophilic carrier in its amorphous state.
Materials:
-
4-aminoquinazoline derivative
-
Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP), Polyethylene glycol (PEG))
-
A common volatile organic solvent in which both the drug and carrier are soluble (e.g., methanol, ethanol, acetone)[7]
-
Rotary evaporator
-
Vacuum oven
-
Mortar and pestle
-
Sieve
Procedure:
-
Dissolution: Accurately weigh the 4-aminoquinazoline derivative and the carrier in the desired ratio (e.g., 1:1, 1:2, 1:4 w/w). Dissolve both components completely in the selected organic solvent in a round-bottom flask.[7]
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C) until a dry, solid film is formed on the flask wall.[7]
-
Final Drying: Place the flask in a vacuum oven at a slightly elevated temperature (e.g., 40°C) for 12-24 hours to remove any residual solvent.
-
Pulverization and Sieving: Scrape the solid dispersion from the flask. Gently grind the material using a mortar and pestle to obtain a fine powder. Pass the powder through a standard mesh sieve to ensure a uniform particle size.[7]
-
Characterization: The success of the solid dispersion in enhancing solubility can be confirmed by performing in vitro dissolution studies and comparing the results with the pure drug. Solid-state characterization techniques like X-ray powder diffraction (XRPD) can be used to confirm the amorphous nature of the drug in the dispersion.[7]
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. japsonline.com [japsonline.com]
- 6. Physicochemical properties of EGF receptor inhibitors and development of a nanoliposomal formulation of gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. humapub.com [humapub.com]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
Technical Support Center: Optimizing Nucleophilic Substitution on Dichloroquinazolines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of nucleophilic substitution reactions on dichloroquinazolines. The following sections offer detailed experimental protocols, data-driven insights, and visual aids to streamline your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: Why is nucleophilic substitution on 2,4-dichloroquinazoline regioselective for the C4 position?
A1: The chlorine atom at the C4 position of the quinazoline ring is significantly more reactive towards nucleophilic aromatic substitution (SNAr) than the chlorine at the C2 position.[1][2][3] This regioselectivity is attributed to electronic factors. Density Functional Theory (DFT) calculations have shown that the carbon atom at the C4-position has a higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient, making it more susceptible to nucleophilic attack.[2][4] The activation energy for nucleophilic attack at the C4 position is lower than at the C2 position, further supporting the observed regioselectivity.[2][4]
Q2: What are the typical reaction conditions for selective substitution at the C4 position?
A2: Selective substitution at the C4 position can be achieved under relatively mild conditions. Reactions are often carried out in polar solvents like ethanol, isopropanol, acetonitrile, or dioxane.[2][3][5] The choice of base is also crucial, with organic bases like N,N-diisopropylethylamine (DIPEA) or triethylamine (Et3N), and inorganic bases such as sodium acetate being commonly used.[2] In some cases, an excess of the amine nucleophile can act as both the nucleophile and the base.[2] Reaction temperatures can range from room temperature to around 80-82 °C, with reaction times varying from minutes to several hours depending on the reactivity of the nucleophile.[2][4]
Q3: How can I achieve substitution at the C2 position?
A3: Substitution at the C2 position typically requires harsher reaction conditions after the C4 position has been substituted.[3] This often involves higher temperatures (reflux) and may require the use of a strong acid to activate the C2 position for nucleophilic attack.[5] For instance, after a 2-chloro-4-aminoquinazoline derivative is formed, a second SNAr reaction at the C2 position can be carried out, sometimes with microwave irradiation to achieve acceptable yields.[5]
Q4: What are some common side reactions and how can I avoid them?
A4: Common side reactions include hydrolysis of the chloro group, especially at the more reactive C4 position, leading to the formation of the corresponding quinazolinone.[6] This can be minimized by using anhydrous solvents and inert atmospheres. Over-alkylation can occur with di- or polyamines, resulting in di- or tri-substituted products.[6] This can be controlled by using a protecting group on one of the amine functionalities or by carefully controlling the stoichiometry.[6] Reaction with nucleophilic solvents like ethanol or methanol can also lead to the formation of alkoxy-substituted byproducts, particularly at higher temperatures.[6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | - Low reactivity of the nucleophile.- Insufficient reaction temperature or time.- Poor solubility of reactants.- Deactivation of the reactant.[6] | - Use a stronger base to deprotonate the nucleophile and increase its reactivity.[6]- Increase the reaction temperature and/or extend the reaction time.[6]- Choose a solvent in which all reactants are soluble at the reaction temperature.[6]- Ensure anhydrous and inert conditions to prevent reactant degradation. |
| Formation of Byproducts | - Hydrolysis of the starting material or product.- Reaction with a nucleophilic solvent.- Over-alkylation with polyamines. | - Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Switch to a non-nucleophilic, inert solvent.- Use a suitable protecting group for one of the amine groups in a diamine.[6] |
| Reaction Mixture Turns Dark/Forms Tar | - Decomposition of reactants or products at high temperatures. | - Reduce the reaction temperature and compensate with a longer reaction time.- Use a milder base if applicable.[6] |
| Product is Insoluble and Precipitates | - The product has low solubility in the chosen reaction solvent. | - Select a solvent where the product has higher solubility at the reaction temperature.- If precipitation is desired for purification, confirm the identity of the precipitate.[6] |
Quantitative Data Summary
The following tables summarize reaction conditions and yields for the nucleophilic substitution on 2,4-dichloroquinazolines with various amines.
Table 1: Conventional Heating Conditions for C4-Substitution
| Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| Aniline derivative | Dioxane | DIPEA | 80 | 12 | Not specified[2] |
| Furfurylamine | Acetonitrile | DIPEA | 20 | 18 | Not specified[5] |
| Primary/Secondary Aliphatic Amines | 2-Propanol | - | Reflux | 24 | Not specified[4] |
| Benzyl Amine | Ethanol | - | Reflux | 6 | Not specified[7] |
Table 2: Microwave-Assisted Conditions for N-Arylation
| Substrate | Nucleophile | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 4-Chloroquinazolines | N-methylanilines | THF:H₂O (1:1) | 100-120 | 10-120 | 72-73[8] |
Experimental Protocols
Protocol 1: General Procedure for Selective C4-Amination of 2,4-Dichloroquinazoline
-
To a solution of 2,4-dichloroquinazoline (1.0 eq) in a suitable solvent (e.g., acetonitrile, dioxane, or ethanol), add the desired amine nucleophile (1.0-1.2 eq).[5]
-
Add a base, such as N,N-diisopropylethylamine (DIPEA) (1.5 eq), if required.[2][5]
-
Stir the reaction mixture at the desired temperature (e.g., 20-80 °C) for the required time (typically 12-24 hours).[2][5]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Protocol 2: Two-Step Synthesis of 2,4-Disubstituted Quinazolines
-
Step 1 (C4-Substitution): Follow Protocol 1 to synthesize the 4-substituted-2-chloroquinazoline intermediate.
-
Step 2 (C2-Substitution): To the 4-substituted-2-chloroquinazoline (1.0 eq) in a suitable solvent, add the second amine nucleophile.
-
Add a strong acid (e.g., HCl) to activate the C2 position.[5]
-
Heat the reaction mixture using conventional heating (reflux) or microwave irradiation to achieve the desired 2,4-disubstituted product.[5]
-
Isolate and purify the final product using standard techniques.
Visualizations
Caption: General workflow for nucleophilic substitution on dichloroquinazolines.
Caption: Troubleshooting decision tree for optimizing reaction outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting high background in kinase assays with quinazoline inhibitors
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering high background signals in kinase assays, with a specific focus on challenges presented by quinazoline inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of high background in kinase assays?
High background can originate from several sources unrelated to the specific inhibitor. These include the purity of reagents, particularly ATP which may contain contaminating ADP, and the concentration of the kinase enzyme.[1][2] Using an excessively high kinase concentration can lead to rapid substrate depletion and non-linear reaction kinetics, contributing to signal variability.[2] Additionally, components of the assay buffer or the microplate itself can sometimes contribute to the background signal.
Q2: My high background signal appears only when I add my quinazoline inhibitor. What are the likely causes?
When the high background is correlated with the addition of a quinazoline inhibitor, the issue typically stems from the compound's physicochemical properties. The two most common causes are:
-
Compound Precipitation and Aggregation: Quinazoline inhibitors, like many small molecules, can have limited solubility in aqueous assay buffers.[3] Upon dilution from a DMSO stock, they can precipitate or form colloidal aggregates.[2] These aggregates can interfere with the assay by sequestering the enzyme or substrate, or by scattering light in optical detection methods, leading to a false signal.[2][4]
-
Direct Assay Interference: The compound itself may interfere with the detection method. Quinoline and quinazoline scaffolds can exhibit intrinsic fluorescence (autofluorescence), which can artificially inflate the signal in fluorescence-based assays.[5] In luminescence-based assays, such as those using luciferase, the compound might directly inhibit or activate the reporter enzyme.[5]
Q3: How can I determine if my quinazoline inhibitor is precipitating in the assay?
Several methods can be used to assess compound solubility directly in your assay buffer:
-
Visual Inspection: A simple first step is to prepare serial dilutions of your compound in the assay buffer in a clear microplate. Any visible cloudiness, turbidity, or particulate matter against a dark background indicates precipitation.[3]
-
Light Scattering (Nephelometry): This is a more sensitive, quantitative method to detect sub-visible particulates.
-
Absorbance Reading: You can use a spectrophotometer or plate reader to measure the absorbance of the compound dilutions at a wavelength where the compound itself does not absorb (e.g., 600-650 nm). An increase in absorbance at higher compound concentrations is a reliable indicator of turbidity due to precipitation.[3]
Q4: What practical steps can I take to reduce inhibitor precipitation and aggregation?
If precipitation is confirmed, the following steps can help mitigate the issue:
-
Lower DMSO Concentration: Keep the final concentration of DMSO in the assay as low as possible, ideally below 1% (v/v), as higher concentrations can promote compound precipitation.[3][6]
-
Include Non-Ionic Detergents: Adding a small amount of a non-ionic detergent like Triton X-100 or Tween-20 (typically 0.001% to 0.01%) can help solubilize the compound and prevent the formation of aggregates.[2][3] It is critical to first run a control experiment to ensure the detergent itself does not inhibit your kinase or interfere with the assay.[3]
-
Modify Assay Conditions: Ensure the assay temperature is stable, as temperature shifts can induce precipitation.[3]
Q5: How can I test for and mitigate autofluorescence from my quinazoline inhibitor?
If you suspect autofluorescence is the cause of high background in a fluorescence-based assay, you can:
-
Measure Compound's Intrinsic Fluorescence: The most direct method is to measure the fluorescence of your compound in the assay buffer without any other assay components (enzyme, substrate, ATP).[5] Excite the sample at the same wavelength used for your assay's fluorophore and scan the emission spectrum to see if there is an overlapping signal.[5]
-
Switch to Red-Shifted Fluorophores: Autofluorescence from organic molecules is often strongest in the blue-green region of the spectrum.[5] If possible, switch to an assay that uses fluorophores emitting in the red or far-red wavelengths (>600 nm) to minimize spectral overlap.[5]
-
Use an Orthogonal Assay: Validate hits using an assay with a different detection technology that is not susceptible to fluorescence interference, such as a luminescence-based ADP detection assay (e.g., ADP-Glo™).[5][7]
Q6: What are the essential controls to include in my kinase assay to diagnose the source of high background?
Incorporating the proper controls is fundamental for troubleshooting. Key controls and their purposes are summarized in the table below.[2]
Data Presentation
Table 1: Key Assay Controls for Troubleshooting High Background
| Control Name | Components Included | Purpose | Expected Result for High Background Diagnosis |
|---|---|---|---|
| Vehicle Control | All assay components + DMSO (or inhibitor solvent) | Represents 100% kinase activity and baseline background. | Establishes the signal window of the assay. |
| No-Enzyme Control | All components (including inhibitor) except the kinase. | To identify compound interference with the detection system. | If the signal increases with inhibitor concentration, it points to direct assay interference (e.g., autofluorescence).[2] |
| No-Substrate Control | All components (including inhibitor) except the peptide/protein substrate. | To measure kinase autophosphorylation. | Signal should be significantly lower than the positive control. An unusually high signal could indicate an issue with reagents.[2] |
| Negative Control | All components + a known, well-behaved inhibitor for the target kinase. | Validates overall assay performance and signal window. | Signal should be at or near the background level of the vehicle control. |
Table 2: Troubleshooting Guide for Inhibitor-Induced Issues
| Potential Cause | Simple Diagnostic Test | Recommended Solution(s) |
|---|---|---|
| Compound Precipitation | Visually inspect dilutions; measure absorbance at 600 nm.[3] | Lower final DMSO concentration (<1%).[3] Add a non-ionic detergent (e.g., 0.01% Triton X-100).[2] Re-evaluate inhibitor concentration range. |
| Compound Autofluorescence | Measure fluorescence of the compound alone in assay buffer.[5] | Switch to a red-shifted fluorophore (>600 nm).[5] Use a time-resolved fluorescence (TR-FRET) assay. Perform an orthogonal assay with a different detection method (e.g., luminescence).[5] |
| Interference with Detection Reagents | Perform a counter-screen using detection reagents and the inhibitor, but no kinase reaction.[5] | If interference is confirmed, the compound is not suitable for the current assay format. An orthogonal assay is required.[5] |
Experimental Protocols
Protocol 1: Turbidity Assay for Compound Precipitation
This protocol provides a quantitative method to assess inhibitor precipitation in the assay buffer using a standard microplate reader.
Materials:
-
Test quinazoline inhibitor (10 mM stock in 100% DMSO)
-
Kinase assay buffer
-
96-well or 384-well clear-bottom microplate
-
Microplate reader with absorbance measurement capability
Procedure:
-
Prepare Dilutions: In the microplate, prepare serial dilutions of your inhibitor in the kinase assay buffer. Aim for a concentration range that brackets your intended assay concentrations (e.g., 0.1 µM to 100 µM).
-
Control Wells: Prepare wells containing only the assay buffer with the highest final concentration of DMSO to serve as a blank.
-
Incubation: Incubate the plate at the standard temperature and for the same duration as your kinase assay (e.g., 60 minutes at 30°C).[3]
-
Measurement: Set the microplate reader to measure absorbance at a wavelength between 600 nm and 650 nm, where the compound is not expected to have significant absorbance.[3]
-
Analysis: Subtract the average absorbance of the DMSO control wells from all inhibitor wells. A concentration-dependent increase in absorbance indicates the formation of a precipitate.[3]
Protocol 2: Counter-Screen for Interference with Luminescence-Based Assays (e.g., ADP-Glo™)
This protocol determines if the quinazoline inhibitor directly affects the luciferase/luciferin detection chemistry used in many popular kinase assays.
Materials:
-
Test quinazoline inhibitor (serial dilutions)
-
Kinase assay buffer
-
ATP and ADP
-
Luminescence detection reagents (e.g., ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Opaque-walled microplate suitable for luminescence
-
Luminometer
Procedure:
-
Prepare Plate: In the microplate, add the serially diluted quinazoline inhibitor. Include "no inhibitor" control wells.
-
Simulate Reaction End-Point: Instead of running a kinase reaction, add a mixture of ATP and ADP to the wells to mimic a specific level of kinase activity (e.g., 10% ATP-to-ADP conversion). This provides a stable signal for the detection reagents to act upon.
-
Add Detection Reagents: Add the detection reagents according to the manufacturer's protocol. For ADP-Glo™, this involves first adding the ADP-Glo™ Reagent to deplete ATP, followed by the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[7]
-
Incubate: Incubate the plate as required by the assay protocol (e.g., 40 minutes for the first step, 30 minutes for the second).[7]
-
Measure Luminescence: Read the luminescent signal using a plate reader.
-
Analysis: Compare the signal from wells containing the inhibitor to the "no inhibitor" control wells. A concentration-dependent increase or decrease in luminescence indicates that the inhibitor is directly interfering with the detection chemistry.[5]
Visualizations
Caption: A troubleshooting workflow for diagnosing high background in kinase assays.
Caption: Mechanism of non-specific inhibition via compound aggregation.
References
- 1. Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Kinase inhibitors: not just for kinases anymore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Evaluation of a high-throughput screening method for the detection of the excipient-mediated precipitation inhibition of poorly soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
Stability of 4-Amino-2,5-dichloroquinazoline under different storage conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the stability of 4-Amino-2,5-dichloroquinazoline under various storage conditions. The information herein is compiled to assist in designing experiments, ensuring the integrity of research materials, and troubleshooting potential stability-related issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: While specific stability data for this compound is not extensively available, general recommendations for quinazoline derivatives suggest storing the solid compound in a dry, cool, and well-ventilated place, protected from light.[1] For a related compound, 4-Amino-2-chloro-6,7-dimethoxyquinazoline, storage at 2-8°C is recommended.[2] It is crucial to keep the container tightly closed to prevent moisture uptake.[1]
Q2: My this compound solution in DMSO turned yellow. Is this a sign of degradation?
A2: Discoloration can indicate degradation. Studies on other quinazoline derivatives have shown instability in DMSO, with changes observed in absorption spectra shortly after preparation.[3][4] It is advisable to prepare fresh solutions in DMSO before use and to be aware that the compound may not be stable in this solvent over time.
Q3: I am observing precipitation of my compound in an aqueous buffer during my in vitro assay. What can I do?
A3: Poor aqueous solubility is a common issue with many quinazoline derivatives.[5][6] Consider the following troubleshooting steps:
-
pH Adjustment: The solubility of quinazoline compounds can be pH-dependent. Adjusting the pH of your buffer may enhance solubility.
-
Use of Co-solvents: Adding a small percentage (e.g., 1-5%) of a water-miscible organic solvent like ethanol or propylene glycol can improve solubility.[5]
-
Surfactants: Non-ionic surfactants such as Tween 20 or Polysorbate 80 can be used to increase solubility by forming micelles.[5]
Q4: Under what conditions is this compound likely to degrade?
A4: Based on forced degradation studies of other quinazoline derivatives, this compound may be susceptible to degradation under acidic and alkaline conditions.[7][8][9] Hydrolysis is a potential degradation pathway. Some quinazolines have also shown sensitivity to light (photolytic degradation).[8] Conversely, many quinazolines exhibit good stability under neutral and oxidative conditions.[8]
Troubleshooting Guides
| Issue | Possible Cause | Recommended Action |
| Inconsistent analytical results (e.g., HPLC peak area) | Degradation of the compound in solution. | Prepare fresh stock solutions for each experiment, especially if using DMSO.[3][4] If using aqueous solutions, buffer them to a neutral pH and protect from light. |
| Appearance of new peaks in chromatogram over time | Formation of degradation products. | Conduct a forced degradation study to identify potential degradants. This involves exposing the compound to stress conditions (acid, base, heat, light, oxidation) to understand its degradation profile.[10] |
| Low recovery of the compound from a formulation | Poor solubility or precipitation. | Re-evaluate the formulation composition. Consider solubility enhancement techniques as described in the FAQs.[5][6] |
| Change in physical appearance of the solid compound (e.g., color, clumping) | Uptake of moisture or degradation due to improper storage. | Store the compound in a desiccator at the recommended temperature, protected from light. Ensure the container is tightly sealed. |
Stability Data Summary for Structurally Related Quinazoline Derivatives
Disclaimer: The following data is for structurally related quinazoline compounds and should be used as a general guide. Specific stability testing for this compound is recommended.
Table 1: Stability of Piperazinyl Quinazolines under Forced Degradation
| Condition | Observation | Major Degradation Product |
| Acidic (0.1 M HCl, 80°C) | Significant decomposition | 2-piperazinyl-6,7-dimethoxy-4-aminoquinazoline |
| Alkaline (0.1 M NaOH, 80°C) | Complete degradation | 2-piperazinyl-6,7-dimethoxy-4-aminoquinazoline |
| Neutral (Water) | No degradation observed | Not applicable |
| Oxidative (H₂O₂) | No degradation observed | Not applicable |
| Photolytic (Liquid and Solid) | Formation of a cluster of degradation products | Not specified |
| Thermal (Solid, 50°C, 1 month) | Stable | Not applicable |
Source: Based on studies of prazosin, terazosin, and doxazosin.[8]
Table 2: Stability of a Tetrahydroazepino[2,1b]quinazolin-12(6H)-one Derivative
| Condition | Observation |
| Alkaline | Significant degradation |
| Acidic | Negligible degradation |
| Oxidative | Negligible degradation |
| Thermal | Negligible degradation |
| Photolytic | Negligible degradation |
Source: Stability study of a synthetic analog of vasicine.[7][9]
Table 3: Stability of 3-[2-(dimethylamino)ethyl]-6-nitroquinazolin-4(3H)-one in Solution
| Solvent | Concentration | Storage | Stability |
| Ultrapure Water | 10⁻³ M | Kept in dark at 4°C | High stability for over 40 days[3][4] |
| Ultrapure Water | >10⁻⁵ M | Kept in dark at 4°C | Generally stable[3][4] |
| DMSO | 10⁻³ M | Not specified | Unstable, with modifications observed immediately after preparation[3][4] |
Experimental Protocols
Protocol: Development of a Stability-Indicating HPLC Method
This protocol outlines a general procedure for developing a High-Performance Liquid Chromatography (HPLC) method to assess the stability of this compound.
-
Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column is a common starting point for quinazoline derivatives.[7][11]
-
Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and water or buffer. The ratio should be optimized to achieve good separation. For example, a starting point could be methanol:water (80:20 v/v).[7][9]
-
Detection Wavelength: Determined by measuring the UV spectrum of this compound to find its wavelength of maximum absorbance (λmax). A common wavelength for quinazolines is around 254 nm.[7][9]
-
Injection Volume: Typically 10-20 µL.
-
-
Forced Degradation Study:
-
Prepare solutions of this compound in a suitable solvent.
-
Expose the solutions to the following stress conditions as recommended by ICH guidelines[10]:
-
Acid Hydrolysis: 0.1 M HCl at an elevated temperature (e.g., 60-80°C).
-
Base Hydrolysis: 0.1 M NaOH at room temperature or slightly elevated temperature.
-
Oxidation: 3-30% H₂O₂ at room temperature.
-
Thermal Degradation: Heat the solid compound and a solution at a high temperature (e.g., 80°C).
-
Photodegradation: Expose the solid compound and a solution to UV light.
-
-
Analyze the stressed samples by HPLC at various time points.
-
-
Method Validation:
-
Specificity: The method must be able to resolve the main compound peak from any degradation products and excipients.
-
Linearity: Establish a linear relationship between the concentration of the compound and the peak area over a defined range.
-
Accuracy: Determine the closeness of the measured values to the true values.
-
Precision: Assess the repeatability of the method (intra-day and inter-day precision).
-
Robustness: Evaluate the method's performance with small, deliberate variations in chromatographic parameters (e.g., mobile phase composition, flow rate).
-
Visualizations
Caption: Workflow for a forced degradation study and HPLC method validation.
Caption: A potential degradation pathway for this compound.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. The ICH guidance in practice: stress decomposition studies on three piperazinyl quinazoline adrenergic receptor-blocking agents and comparison of their degradation behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. researchgate.net [researchgate.net]
Preventing degradation of 4-aminoquinazoline compounds during experimental workups
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of 4-aminoquinazoline compounds during experimental workups.
Frequently Asked Questions (FAQs)
Q1: What are the primary modes of degradation for 4-aminoquinazoline compounds?
A1: 4-Aminoquinazoline compounds are susceptible to degradation through several pathways, primarily hydrolysis, oxidation, and photolysis. The extent of degradation is highly dependent on the specific compound structure, solvent, pH, temperature, and light exposure.
Q2: Under what pH conditions are 4-aminoquinazoline compounds most unstable?
A2: Significant degradation can occur under both acidic and alkaline conditions.[1][2] For instance, some piperazinyl quinazoline derivatives show significant decomposition in 0.1 M HCl at 80°C and complete degradation in 0.1 M NaOH. The specific pH at which a compound is most labile can vary, so it is crucial to determine the stability profile of your specific 4-aminoquinazoline derivative.
Q3: Are 4-aminoquinazoline compounds sensitive to light?
A3: Yes, many 4-aminoquinazoline derivatives are photolabile. Exposure to UV or even ambient light can lead to the formation of a cluster of degradation products. It is recommended to protect solutions and solid compounds from light, especially during long-term storage and throughout the experimental workup.
Q4: Can the choice of solvent impact the stability of my compound?
A4: Absolutely. While common organic solvents like DMSO, methanol, and acetonitrile are often used to dissolve 4-aminoquinazoline compounds, their stability in these solvents can vary. For instance, some derivatives have been shown to be stable in 0.2% DMSO for up to 96 hours. It is important to use high-purity, dry solvents, as impurities or water content can promote degradation.
Q5: What are some common degradation products of 4-aminoquinazoline compounds?
A5: Degradation products can be varied. For example, hydrolysis of some 4-aminoquinazoline-based drugs can lead to the formation of the corresponding quinazolinone or other cleaved products. Oxidative stress can lead to the formation of N-oxides. It is essential to characterize any new impurities observed during your experiments to understand the degradation pathway.
Troubleshooting Guides
Issue 1: Low Yield of Desired Compound After Workup
Possible Cause: Degradation of the 4-aminoquinazoline compound during the workup procedure.
Troubleshooting Steps:
-
Analyze Reaction Mixture vs. Final Product: Compare the purity of your crude reaction mixture (by TLC, LC-MS, or crude NMR) with your final, purified product. Significant formation of new impurities during workup points to degradation.
-
Evaluate pH of Aqueous Workup: If your workup involves an aqueous wash, check the pH. If it is strongly acidic or basic, consider using a milder pH wash (e.g., saturated sodium bicarbonate instead of NaOH, or dilute citric acid instead of strong HCl).
-
Minimize Exposure to Heat: Avoid excessive heating during solvent evaporation. Use a rotary evaporator at a moderate temperature and pressure. If column chromatography is performed, avoid high temperatures that may result from the heat of adsorption on the stationary phase.
-
Protect from Light: Wrap your reaction vessel, separatory funnel, and collection flasks in aluminum foil to minimize light exposure.
Issue 2: Appearance of a New, More Polar Impurity on TLC/LC-MS
Possible Cause: Oxidation of the 4-aminoquinazoline compound.
Troubleshooting Steps:
-
Degas Solvents: Before use, degas solvents (especially those used for chromatography) by sparging with nitrogen or argon to remove dissolved oxygen.
-
Use an Inert Atmosphere: Conduct your workup and purification steps under an inert atmosphere (e.g., nitrogen or argon) to the extent possible.
-
Add Antioxidants: In some cases, the addition of a small amount of an antioxidant like butylated hydroxytoluene (BHT) to your solvents during workup and storage may help prevent oxidation. However, ensure the antioxidant does not interfere with downstream applications.
Issue 3: Compound Degrades During Storage
Possible Cause: Inappropriate storage conditions.
Troubleshooting Steps:
-
Store Under Inert Atmosphere: For long-term storage, place the solid compound or solution in a vial, flush with nitrogen or argon, and seal tightly.
-
Store at Low Temperature: Store compounds at -20°C or -80°C, especially if they are in solution.
-
Protect from Light: Store vials in a light-blocking container or wrapped in aluminum foil.
-
Use Anhydrous Solvents: If storing in solution, use a high-purity, anhydrous solvent to prevent hydrolysis.
Quantitative Data on Degradation
The following tables summarize the degradation of representative 4-aminoquinazoline-based kinase inhibitors under forced degradation conditions. These conditions are more strenuous than typical workups but provide insight into potential liabilities.
Table 1: Degradation of Erlotinib under Various Stress Conditions
| Stress Condition | Reagent/Condition | Duration | Temperature | Degradation (%) | Reference |
| Acid Hydrolysis | 0.1 N HCl | 24 hours | 60°C | 10 | [3] |
| Alkaline Hydrolysis | 0.1 N NaOH | 24 hours | 60°C | >30 | [3] |
| Oxidative | 3% H₂O₂ | Not specified | Not specified | Significant | [3] |
| Photolytic | UV light | 24 hours | Ambient | 30 | [4] |
Table 2: Degradation of Gefitinib under Various Stress Conditions
| Stress Condition | Reagent/Condition | Duration | Temperature | Degradation (%) | Reference |
| Acid Hydrolysis | 0.5 N HCl | 2 hours | 80°C | 11.2 | [1] |
| Alkaline Hydrolysis | 0.1 N NaOH | 2 hours | 80°C | 10.5 | [1] |
| Oxidative | 30% H₂O₂ | 24 hours | Ambient | 12.1 | [1] |
| Thermal | Solid | 24 hours | 105°C | 2.3 | [1] |
Table 3: Degradation of Lapatinib under Various Stress Conditions
| Stress Condition | Reagent/Condition | Duration | Temperature | Degradation (%) | Reference |
| Acid Hydrolysis | 0.1 N HCl | 8 hours | 60°C | 15.2 | [5] |
| Alkaline Hydrolysis | 0.1 N NaOH | 8 hours | 60°C | 12.8 | [5] |
| Oxidative | 30% H₂O₂ | 8 hours | 60°C | 10.5 | [5] |
| Thermal | Solid | 48 hours | 60°C | 8.9 | [5] |
Experimental Protocols
General Protocol for a Mild Aqueous Workup
-
Upon reaction completion, cool the reaction mixture to room temperature.
-
If the reaction solvent is immiscible with water (e.g., dichloromethane, ethyl acetate), proceed to the aqueous wash. If the solvent is water-miscible (e.g., THF, DMF), first dilute the mixture with a water-immiscible solvent.
-
Wash the organic layer sequentially with:
-
A mild acidic solution (e.g., 5% citric acid or saturated ammonium chloride) if the compound is basic and needs to be separated from basic impurities.
-
A mild basic solution (e.g., saturated sodium bicarbonate) to neutralize any acid and remove acidic impurities.
-
Brine (saturated aqueous NaCl) to remove excess water.
-
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent.
-
Concentrate the solvent in vacuo at a moderate temperature (e.g., ≤ 40°C).
-
Purify the crude product promptly using an appropriate method (e.g., column chromatography, recrystallization). For chromatography, use degassed solvents and protect the column from light.
Protocol for Assessing Compound Stability in Solution
-
Prepare a stock solution of your 4-aminoquinazoline compound at a known concentration (e.g., 1 mg/mL) in the solvent of interest (e.g., DMSO, methanol).
-
Divide the stock solution into several amber vials.
-
Store the vials under different conditions (e.g., room temperature, 4°C, -20°C).
-
At various time points (e.g., 0, 24, 48, 96 hours), analyze an aliquot from each vial by a validated stability-indicating HPLC method.
-
Quantify the peak area of the parent compound and any degradation products to determine the rate of degradation under each condition.
Visualizations
Signaling Pathways
Many 4-aminoquinazoline derivatives are kinase inhibitors that target signaling pathways involved in cell proliferation and survival, such as the EGFR and PI3K/Akt pathways.[6] Understanding these pathways can provide context for the biological activity of these compounds.
Caption: Inhibition of the EGFR signaling pathway by a 4-aminoquinazoline compound.
Caption: Inhibition of the PI3K/Akt signaling pathway by a 4-aminoquinazoline PI3K inhibitor.
Experimental Workflows
Caption: A logical workflow for troubleshooting the degradation of 4-aminoquinazoline compounds during experimental workups.
References
- 1. Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. EGFR tyrosine kinase inhibitor resistance | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing resistance mechanisms to 4-aminoquinazoline-based inhibitors
Welcome to the technical support center for researchers using 4-aminoquinazoline-based inhibitors. This guide provides troubleshooting advice and answers to frequently asked questions regarding acquired resistance, a common challenge encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are 4-aminoquinazoline-based inhibitors and what do they target?
A1: 4-aminoquinazoline is a chemical scaffold common to many first-generation Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs), such as gefitinib and erlotinib.[1][2] These small molecules are designed to be competitive inhibitors of adenosine triphosphate (ATP) at the catalytic domain of EGFR.[3][4] They are particularly effective against cancers driven by activating mutations in EGFR, such as exon 19 deletions or the L858R point mutation, which are common in non-small cell lung cancer (NSCLC).[5][6]
Q2: My cancer cell line, which was initially sensitive to gefitinib/erlotinib, has stopped responding. What are the most common reasons for this acquired resistance?
A2: Acquired resistance to first-generation EGFR inhibitors is a well-documented phenomenon. The two most prevalent mechanisms are:
-
Secondary "On-Target" Mutations in EGFR: A new mutation develops in the EGFR gene itself. The most common is the T790M mutation, found in 50-60% of cases of acquired resistance.[7][8][9] This mutation changes the "gatekeeper" residue in the ATP-binding pocket, increasing its affinity for ATP and thereby reducing the inhibitor's ability to bind effectively.[4][5][10]
-
Activation of "Off-Target" Bypass Pathways: Cancer cells find alternative routes to activate downstream growth and survival signals, bypassing the inhibited EGFR. The most common bypass mechanism is the amplification of the MET gene, which leads to overexpression and activation of the c-MET receptor tyrosine kinase.[11][12][13] Activated c-MET can then stimulate key downstream pathways like PI3K/Akt, even when EGFR is blocked.[8][11]
Q3: What is the T790M mutation and how does it confer resistance?
A3: The T790M mutation is a point mutation in exon 20 of the EGFR gene, where a threonine (T) residue at position 790 is replaced by a methionine (M).[4][9] Position 790 is known as the "gatekeeper" residue because it controls access to a hydrophobic pocket within the kinase domain.[5] The substitution of the smaller threonine with the bulkier methionine was initially thought to cause steric hindrance, blocking the inhibitor from binding. However, a more critical mechanism is that the T790M mutation increases the affinity of the EGFR kinase domain for its natural substrate, ATP, by over an order of magnitude.[5] This enhanced ATP affinity means that ATP can outcompete first-generation inhibitors like gefitinib for binding, rendering the inhibitors ineffective.[4][10]
Q4: What is c-MET amplification and how does it cause resistance?
A4: c-MET is a receptor tyrosine kinase that, when activated by its ligand HGF, triggers downstream signaling pathways like PI3K/Akt and MAPK, which are also regulated by EGFR.[8][13][14] In some cancer cells, the MET gene becomes amplified, leading to a massive overexpression of the c-MET receptor. This overexpression can lead to ligand-independent activation of c-MET signaling. This phenomenon is known as a "bypass pathway" because it allows the cancer cell to reactivate critical survival signals downstream of EGFR, thus bypassing the blockade imposed by an EGFR inhibitor.[11][14] c-MET amplification is found in approximately 5-22% of NSCLC patients who develop resistance to first-generation EGFR-TKIs.[11]
Troubleshooting Guides
Problem: My EGFR-mutant cell line shows a significant increase in its IC50 value for gefitinib/erlotinib after prolonged culture.
This workflow outlines the steps to diagnose the potential resistance mechanism in your cell line.
Data Presentation
Table 1: Inhibitor Activity (IC50) Against Sensitive and Resistant EGFR Genotypes
The half-maximal inhibitory concentration (IC50) demonstrates the shift in potency of different generations of inhibitors against common EGFR mutations. Data shows that third-generation inhibitors are potent against the T790M resistance mutation.
| Cell Line | EGFR Genotype | Gefitinib (1st Gen) IC50 (nM) | Osimertinib (3rd Gen) IC50 (nM) | Reference |
| PC9 | del19 (Sensitive) | 11.64 | 33.30 | [15] |
| NCI-H1975 | L858R + T790M (Resistant) | > 5000 | 3.3 - 32 | [2] |
| A431 | Wild-Type (WT) | > 10000 | 596.6 | [2] |
Note: IC50 values can vary between studies and experimental conditions. The data presented is for comparative purposes.
Key Signaling Pathways
EGFR Signaling and Resistance Mechanisms
The following diagram illustrates the standard EGFR signaling pathway, its inhibition by first-generation TKIs, and the primary mechanisms of acquired resistance.
Experimental Protocols
Protocol 1: Detection of c-MET Activation by Western Blot
This protocol is used to determine if the c-MET bypass pathway is activated in your resistant cell line by assessing the levels of total c-MET and phosphorylated c-MET (p-MET), an indicator of its activation state.
1. Sample Preparation (Cell Lysate)
-
Culture parental (sensitive) and resistant cells to 70-80% confluency.
-
Wash cells once with ice-cold Phosphate-Buffered Saline (PBS).
-
Add ice-cold NP-40 or RIPA lysis buffer containing protease and phosphatase inhibitors.[16][17]
-
Scrape adherent cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.[17]
-
Transfer the supernatant (protein lysate) to a new tube and determine protein concentration using a BCA or Bradford assay.
2. SDS-PAGE and Protein Transfer
-
Denature 20-50 µg of protein from each sample by boiling in Laemmli sample buffer for 5-10 minutes.
-
Load samples onto an 8-10% SDS-polyacrylamide gel alongside a protein ladder.
-
Run the gel at 120-150V until the dye front reaches the bottom.
-
Transfer proteins to a nitrocellulose or PVDF membrane for 1-2 hours at 100V (wet transfer) or according to the manufacturer's protocol for semi-dry systems.
3. Immunoblotting
-
Block the membrane in 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Use separate blots for each antibody or strip and re-probe.
-
Primary Antibody 1: Rabbit anti-phospho-MET (e.g., Tyr1234/1235)
-
Primary Antibody 2: Rabbit or mouse anti-total-MET
-
Loading Control: Mouse anti-GAPDH or anti-β-actin
-
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit HRP, anti-mouse HRP) diluted in blocking buffer for 1 hour at room temperature.[17]
-
Wash three times for 10 minutes each with TBST.
4. Detection
-
Prepare enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the signal using an imaging system or X-ray film.
-
Expected Result for Resistance: A significant increase in the ratio of p-MET to total MET in the resistant cell line compared to the parental line indicates c-MET pathway activation.[18]
Protocol 2: General Principles for Detecting the EGFR T790M Mutation
Directly sequencing the EGFR gene is the gold standard, but several highly sensitive PCR-based methods are faster for screening for a known mutation like T790M. These methods are particularly useful for detecting low-frequency alleles in a heterogeneous cell population.[9][19]
Methodology: Allele-Specific PCR (ARMS - Amplification Refractory Mutation System)
-
Principle: This method uses sequence-specific PCR primers to selectively amplify a specific allele. A primer is designed to match the mutant sequence (T790M) at its 3' end. Under stringent PCR conditions, this primer will only efficiently amplify the DNA template if the mutation is present. A separate reaction is run with primers for the wild-type sequence as a control.
-
Workflow:
-
DNA Extraction: Isolate high-quality genomic DNA from your sensitive and resistant cell lines.
-
Primer Design: Utilize two forward primers: one specific to the wild-type sequence at codon 790 and one specific to the T790M mutation (c.2369C>T). A common reverse primer is used for both reactions.
-
PCR Amplification: Set up separate PCR reactions for each cell line using i) the wild-type primer set and ii) the mutant primer set. Include a positive control (known T790M DNA) and a negative control (no DNA).
-
Gel Electrophoresis: Analyze the PCR products on an agarose gel.
-
-
Interpretation:
Alternative High-Sensitivity Method: Droplet Digital PCR (ddPCR)
-
Principle: The sample is partitioned into thousands of nanoliter-sized droplets, and PCR amplification occurs in each individual droplet. Droplets containing the target DNA sequence will fluoresce. This method allows for absolute quantification of target DNA (e.g., the T790M allele) without a standard curve, making it exceptionally sensitive for detecting rare mutations.[21][22] Probes labeled with different fluorophores (e.g., FAM for wild-type, HEX/VIC for T790M) are used to detect both alleles in the same reaction.[21]
References
- 1. researchgate.net [researchgate.net]
- 2. Insights into fourth generation selective inhibitors of (C797S) EGFR mutation combating non-small cell lung cancer resistance: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gefitinib - Wikipedia [en.wikipedia.org]
- 4. Mechanisms of resistance to EGFR tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The T790M mutation in EGFR kinase causes drug resistance by increasing the affinity for ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. The resistance mechanisms and treatment strategies for EGFR-mutant advanced non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. publications.ersnet.org [publications.ersnet.org]
- 9. T790M and acquired resistance of EGFR TKI: a literature review of clinical reports - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Impact of MET alterations on targeted therapy with EGFR-tyrosine kinase inhibitors for EGFR-mutant lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oncologynewscentral.com [oncologynewscentral.com]
- 13. walshmedicalmedia.com [walshmedicalmedia.com]
- 14. MET/HGF pathway activation as a paradigm of resistance to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Molecular Imaging of c-Met Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. origene.com [origene.com]
- 18. researchgate.net [researchgate.net]
- 19. Five Technologies for Detecting the EGFR T790M Mutation in the Circulating Cell-Free DNA of Patients With Non-small Cell Lung Cancer: A Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Performance of different methods for detecting T790M mutation in the plasma of patients with advanced NSCLC after developing resistance to first-generation EGFR-TKIs in a real-world clinical setting - PMC [pmc.ncbi.nlm.nih.gov]
- 21. EGFR T790M Rare Mutation Detection Tutorial | Gene Pi [gene-pi.com]
- 22. wd.vghtpe.gov.tw [wd.vghtpe.gov.tw]
Technical Support Center: Enhancing the Bioavailability of Poorly Soluble Quinazoline Drug Candidates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the poor solubility and bioavailability of quinazoline drug candidates.
Frequently Asked Questions (FAQs)
Issue 1: My quinazoline compound shows poor solubility in aqueous buffers for in vitro assays.
Question: I'm preparing my quinazoline candidate for a cell-based assay, but it precipitates when I dilute the DMSO stock into the aqueous assay buffer. How can I improve its solubility for in vitro testing?
Answer: This is a common issue known as "precipitation upon dilution."[1] The key is to maintain the compound's solubility in the final aqueous environment. Here are several strategies to address this:
-
Co-solvents: Introduce a water-miscible organic solvent (co-solvent) to your buffer.[1][2] Examples include ethanol, propylene glycol, or polyethylene glycol (PEG).[1][2] These agents decrease the solvent system's polarity.[2] It is advisable to start with low percentages (e.g., 1-5% v/v) and increase gradually to avoid impacting the biological components of your assay.[1][2]
-
Surfactants: Use surfactants to form micelles that encapsulate hydrophobic drug molecules, thereby increasing solubility.[2] Non-ionic surfactants like Polysorbate 20 (Tween 20) or Polysorbate 80 are commonly used in biological assays.[2] Ensure you are using them at concentrations above their critical micelle concentration (CMC).[2]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively masking the drug's hydrophobic portions and increasing aqueous solubility.[2] Beta-cyclodextrin (β-CD) and its more soluble derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD) are frequently used.[2] Pre-incubating your compound with the cyclodextrin before adding it to the buffer can be an effective approach.[1][2]
Issue 2: My quinazoline candidate has potent in vitro activity but demonstrates low oral bioavailability in animal models.
Question: My compound is highly active in cell-based assays, but pharmacokinetic studies reveal minimal absorption after oral administration. I suspect poor solubility is the root cause. What formulation strategies can I explore to enhance its bioavailability?
Answer: This is a classic challenge for Biopharmaceutics Classification System (BCS) Class II and IV drugs, where low solubility restricts absorption from the gastrointestinal (GI) tract.[3] The primary goal is to enhance the dissolution rate in GI fluids.[2] Consider these formulation strategies:
-
Particle Size Reduction: Decreasing the particle size increases the surface-area-to-volume ratio, which can lead to a faster dissolution rate.[3][4] This can be achieved through micronization or nanonization to create nanoparticles.[3][4]
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in a hydrophilic carrier matrix in an amorphous state can significantly improve its apparent solubility and dissolution rate.[2][3][4] The high-energy amorphous form is more soluble than the stable crystalline form.[2]
-
Lipid-Based Formulations: Encapsulating the drug in lipid-based systems can improve absorption.[3] Self-Emulsifying Drug Delivery Systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion in the GI tract.[3]
-
Complexation: As with in vitro assays, cyclodextrins can form inclusion complexes to enhance aqueous solubility.[3]
Issue 3: My amorphous solid dispersion (ASD) of a quinazoline derivative is recrystallizing during storage.
Question: I've successfully prepared an ASD of my quinazoline compound, but it's physically unstable and recrystallizes over time. How can I improve its stability?
Answer: The recrystallization of an amorphous solid dispersion is a critical issue that can negate the benefits of this formulation approach. Here are some strategies to enhance the physical stability of your ASD:
-
Polymer Selection : The choice of polymer is crucial. Ensure there is good miscibility between your quinazoline derivative and the selected polymer.
-
Drug Loading : High drug loading can increase the tendency for recrystallization. It's important to determine the solubility of the drug in the polymer to avoid supersaturation within the solid-state.[3]
-
Addition of a Second Polymer : In some cases, incorporating a second polymer can help stabilize the ASD by disrupting the crystal lattice formation of the drug.[3]
-
Storage Conditions : Moisture can act as a plasticizer, which can lower the glass transition temperature (Tg) of the system and increase the risk of recrystallization. Therefore, it is recommended to store the ASD at a low temperature and low humidity.[3]
Data Presentation: Bioavailability Enhancement Strategies
The following table summarizes quantitative data from various studies demonstrating the improvement in oral bioavailability of quinazoline derivatives using different formulation technologies.
| Drug Candidate | Formulation Technology | Carrier/Excipients | Improvement in Bioavailability (AUC) | Reference(s) |
| Gefitinib | Spray-Dried Solid Dispersion | Hydroxypropyl β-cyclodextrin, chitosan, HPMC, Vitamin E TPGS, succinic acid | 9.14-fold | [3] |
| Gefitinib | Nanosuspension | Lecithin | 3.87-fold | [3] |
| Gefitinib | Solid Dispersion (Microwave Method) | Soluplus | Significantly improved | [3] |
| Erlotinib | Solid Self-Emulsifying Drug Delivery System (SEDDS) | Labrafil M2125CS, Labrasol, Transcutol HP | Significantly improved | [3] |
Experimental Protocols
Protocol 1: Preparation of a Quinazoline Solid Dispersion using the Solvent Evaporation Method
This protocol provides a general procedure for preparing a solid dispersion and should be tailored to the specific drug and carrier.
1. Selection of Components:
-
Choose a suitable hydrophilic carrier (e.g., PVP K30, PEG 6000, Poloxamer 407).[2]
-
Select a volatile organic solvent (e.g., methanol, ethanol, or acetone) in which both the quinazoline drug and the carrier are soluble.[2][3]
2. Dissolution:
-
Accurately weigh the quinazoline derivative and the carrier in the desired ratio (e.g., 1:1, 1:2, 1:4 w/w).[3]
-
Dissolve both components in a suitable volume of the organic solvent in a round-bottom flask. Use sonication or stirring to ensure complete dissolution, resulting in a clear solution.[3]
3. Solvent Evaporation:
-
Attach the flask to a rotary evaporator.[3]
-
Remove the solvent under vacuum. The bath temperature should be kept low (e.g., 40-50°C) to prevent thermal degradation of the drug.[2]
-
Continue the evaporation process until a dry, solid film or mass is formed on the wall of the flask.[2]
4. Final Drying:
-
To remove any residual solvent, place the flask in a vacuum oven at a slightly elevated temperature (e.g., 40°C) for 12-24 hours.[2]
5. Pulverization and Sieving:
-
Scrape the dried solid dispersion from the flask.[3]
-
Pulverize the solid mass using a mortar and pestle.[3]
-
Pass the resulting powder through a sieve to obtain a uniform particle size.[3]
6. Characterization:
-
Perform in vitro dissolution studies to compare the dissolution rate of the solid dispersion with the pure drug.[3]
-
Characterize the solid-state properties using X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to confirm the amorphous nature of the drug.[2][3][4]
-
Use Fourier-Transform Infrared Spectroscopy (FTIR) to check for any interactions between the drug and the carrier.[2][3]
Visualizations
Caption: Logical workflow for addressing low bioavailability.
References
Validation & Comparative
The Efficacy of 4-Amino-2,5-dichloroquinazoline in Kinase Inhibition: A Comparative Analysis
For Immediate Release
This guide provides a comparative overview of 4-Amino-2,5-dichloroquinazoline and its potential as a kinase inhibitor, benchmarked against established inhibitors such as Gefitinib, Erlotinib, and specific PAK4 inhibitors. This document is intended for researchers, scientists, and professionals in the field of drug development.
While specific experimental data on the kinase inhibitory activity of this compound is not extensively available in the public domain, the 4-aminoquinazoline scaffold is a well-validated pharmacophore in a number of FDA-approved kinase inhibitors.[1] This comparison, therefore, leverages data from structurally related 4-aminoquinazoline derivatives and established drugs to project the potential efficacy and kinase targets of this compound.
Introduction to 4-Aminoquinazoline Derivatives as Kinase Inhibitors
The 4-aminoquinazoline core is a privileged structure in medicinal chemistry, forming the backbone of numerous potent and selective kinase inhibitors.[1] These compounds typically exert their inhibitory effect by competing with ATP for the binding site on the kinase domain. Marketed drugs such as Gefitinib and Erlotinib, which are 4-aminoquinazoline derivatives, effectively target the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key player in cancer cell proliferation.[1] Other derivatives have been developed to target different kinases, including p21-Activated Kinase 4 (PAK4), highlighting the versatility of this chemical scaffold.[2][3]
Comparative Kinase Inhibitory Activity
To provide a framework for evaluating the potential of this compound, the following table summarizes the inhibitory concentrations (IC50) of well-known 4-aminoquinazoline-based inhibitors against their primary kinase targets.
| Kinase Inhibitor | Target Kinase(s) | IC50 (nM) | Cell Line/Assay Condition |
| Gefitinib | EGFR | 26 - 57 | NR6W and NR6wtEGFR cells |
| Erlotinib | EGFR | 2 | in vitro enzyme assay |
| PF-3758309 | PAK4 | 1.3 | Cellular assay (inhibits GEF-H1 phosphorylation) |
| Compound 9d (a 2,4-diaminoquinazoline) | PAK4 | 33 | in vitro kinase assay |
| Compound 6b (a 4-aminoquinazoline) | PI3Kα | 13.6 | in vitro kinase assay |
Note: IC50 values are dependent on the specific assay conditions and cell lines used.
Potential Signaling Pathways Targeted
Based on the known targets of 4-aminoquinazoline derivatives, this compound could potentially modulate key signaling pathways involved in cell growth, proliferation, and survival.
Caption: Potential inhibition of the EGFR signaling pathway.
References
- 1. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Development of 2, 4-diaminoquinazoline derivatives as potent PAK4 inhibitors by the core refinement strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of the Mechanism of Action of 4-Amino-2,5-dichloroquinazoline Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the mechanism of action of novel 4-Amino-2,5-dichloroquinazoline derivatives. Given the established pharmacological profile of the quinazoline scaffold, it is hypothesized that these derivatives function as kinase inhibitors, targeting key signaling pathways implicated in cancer cell proliferation and survival. This guide compares the likely mechanistic profile of these novel compounds against two well-characterized, clinically approved quinazoline-based kinase inhibitors: Gefitinib and Vandetanib.
Postulated Mechanism of Action: Kinase Inhibition
The 4-aminoquinazoline core is a well-established pharmacophore known to target the ATP-binding site of various protein kinases.[1][2] Several approved anticancer drugs, including gefitinib, erlotinib, and lapatinib, are built upon this scaffold.[3][4] These drugs primarily function by inhibiting the epidermal growth factor receptor (EGFR) and, in some cases, other receptor tyrosine kinases like the vascular endothelial growth factor receptor (VEGFR).[4][5][6]
Therefore, it is postulated that this compound derivatives act as competitive inhibitors at the ATP-binding site of receptor tyrosine kinases, such as EGFR and VEGFR. This inhibition is expected to block downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation, survival, and angiogenesis.[5][7]
Comparative Analysis with Established Kinase Inhibitors
To validate the mechanism of action of this compound derivatives, a direct comparison with established drugs sharing the same core scaffold is essential. This guide uses Gefitinib, a selective EGFR inhibitor, and Vandetanib, a dual inhibitor of EGFR and VEGFR, as benchmarks.[8][9]
Table 1: Comparative Profile of Quinazoline-Based Kinase Inhibitors
| Feature | This compound Derivative (Hypothesized) | Gefitinib (Iressa®) | Vandetanib (Caprelsa®) |
| Core Scaffold | 4-Aminoquinazoline | 4-Anilinoquinazoline | 4-Anilinoquinazoline |
| Primary Target(s) | EGFR, potentially VEGFR | EGFR[8][10] | EGFR, VEGFR-2, RET[5][11] |
| Mechanism of Action | Competitive ATP-binding site inhibitor | Selective and reversible inhibitor of EGFR tyrosine kinase[7][8] | Inhibitor of multiple receptor tyrosine kinases[5][9] |
| Therapeutic Indication | Potentially anticancer | Non-small cell lung cancer (NSCLC) with EGFR mutations[7] | Medullary thyroid cancer[9][11] |
Experimental Validation of Mechanism of Action
A series of biochemical and cell-based assays are required to elucidate and confirm the mechanism of action. The following sections detail the experimental protocols for key assays.
Biochemical Assays: Direct Kinase Inhibition
The initial step is to determine if the this compound derivatives directly inhibit the enzymatic activity of the target kinases.
Experimental Protocol: In Vitro Kinase Assay (Radiometric)
-
Objective: To quantify the inhibitory effect of the test compound on the phosphorylation of a substrate by a specific kinase (e.g., EGFR, VEGFR-2).
-
Materials:
-
Recombinant human EGFR or VEGFR-2 kinase domain.
-
Specific peptide substrate.
-
[γ-³³P]ATP.
-
Test compound (this compound derivative).
-
Reference compound (Gefitinib or Vandetanib).
-
Kinase reaction buffer.
-
Phosphocellulose paper.
-
Scintillation counter.
-
-
Procedure:
-
Prepare a reaction mixture containing the kinase, peptide substrate, and kinase buffer.
-
Add serial dilutions of the test compound or reference compound to the reaction mixture.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specified time.
-
Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Wash the paper to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity of the phosphorylated substrate using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the control (no inhibitor).
-
Determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) by fitting the data to a dose-response curve.
-
Cell-Based Assays: Cellular Target Engagement and Downstream Signaling
These assays confirm that the compound can enter cells and inhibit the target kinase in a physiological context, leading to the modulation of downstream signaling pathways.
Experimental Protocol: Cellular Phosphorylation Assay (Western Blot)
-
Objective: To assess the inhibition of ligand-induced autophosphorylation of EGFR or VEGFR-2 in cancer cell lines.
-
Materials:
-
Cancer cell line overexpressing the target receptor (e.g., A431 for EGFR).
-
Cell culture medium and supplements.
-
Ligand (e.g., Epidermal Growth Factor - EGF).
-
Test compound and reference compound.
-
Lysis buffer.
-
Primary antibodies (anti-phospho-EGFR, anti-total-EGFR).
-
Secondary antibody (HRP-conjugated).
-
Chemiluminescent substrate.
-
-
Procedure:
-
Culture the cells to 80-90% confluency.
-
Serum-starve the cells for 24 hours.
-
Pre-treat the cells with various concentrations of the test compound or reference compound for 1-2 hours.
-
Stimulate the cells with the appropriate ligand (e.g., EGF) for a short period (e.g., 15 minutes).
-
Lyse the cells and collect the protein lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against the phosphorylated and total forms of the target receptor.
-
Incubate with the HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and determine the ratio of phosphorylated protein to total protein.
-
Calculate the percentage of inhibition of phosphorylation at each compound concentration.
-
Experimental Protocol: Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)
-
Objective: To determine the effect of the compound on the proliferation and viability of cancer cells that are dependent on the target kinase signaling.[12][13]
-
Materials:
-
EGFR-dependent cancer cell line (e.g., HCC827, PC9).[1]
-
Cell culture medium.
-
Test compound and reference compound.
-
MTT reagent or CellTiter-Glo® reagent.
-
Plate reader.
-
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound or reference compound.
-
Incubate for 72 hours.
-
Add MTT reagent and incubate until formazan crystals form, then solubilize the crystals. For CellTiter-Glo®, add the reagent to measure ATP levels.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the GI50 (concentration for 50% growth inhibition) from the dose-response curve.
-
In Vivo Assays: Antitumor Efficacy
The final validation step involves assessing the compound's ability to inhibit tumor growth in a living organism.
Experimental Protocol: Xenograft Tumor Model
-
Objective: To evaluate the in vivo antitumor activity of the compound in an animal model.
-
Materials:
-
Immunocompromised mice (e.g., nude mice).
-
Cancer cell line for tumor implantation (e.g., a cell line shown to be sensitive in vitro).
-
Test compound, reference compound, and vehicle.
-
Calipers for tumor measurement.
-
-
Procedure:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound, reference compound, or vehicle to the respective groups (e.g., daily oral gavage).
-
Measure the tumor volume and body weight of the mice regularly (e.g., every 2-3 days).
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic markers).
-
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
-
Assess the toxicity of the compound by monitoring body weight changes and any adverse effects.
-
Visualizing the Mechanism and Workflow
Signaling Pathway of EGFR/VEGFR Inhibition
Caption: EGFR and VEGFR signaling pathways and the point of inhibition by quinazoline derivatives.
Experimental Workflow for Mechanism of Action Validation
Caption: Step-wise experimental workflow for validating the mechanism of action.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Therapeutic progression of quinazolines as targeted chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Vandetanib? [synapse.patsnap.com]
- 6. Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gefitinib - Wikipedia [en.wikipedia.org]
- 9. What is Vandetanib used for? [synapse.patsnap.com]
- 10. medschool.co [medschool.co]
- 11. Vandetanib - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 4-Amino-2-Substituted Quinazolines
For Researchers, Scientists, and Drug Development Professionals
The 4-aminoquinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents.[1][2] The versatility of this scaffold, particularly the amenability of the 2-position to a wide range of substitutions, has allowed for the development of potent and selective inhibitors for various biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-amino-2-substituted quinazolines, focusing on their application as kinase inhibitors and anticancer agents. The information is compiled from various studies to offer a comprehensive overview for researchers in drug discovery and development.
Comparative Biological Activity
The biological activity of 4-amino-2-substituted quinazolines is highly dependent on the nature of the substituent at the 2-position of the quinazoline ring. This section summarizes the in vitro inhibitory activities of representative compounds against various protein kinases and cancer cell lines.
Kinase Inhibitory Activity
The 4-aminoquinazoline core is a well-established ATP-competitive pharmacophore that targets the hinge region of protein kinases.[3] Modifications at the 2-position can significantly influence potency and selectivity.
| Compound ID | 2-Substituent | Target Kinase | IC₅₀ (nM) | Reference |
| 1 | Aryl | EGFR | 10 | [4] |
| 2 | Heteroaryl | VEGFR-2 | 60.00 | [5][6] |
| 3 | Amine | CDK4 | 10 | [7] |
| 4 | Amine | CDK6 | 26 | [7] |
| 5 | Line-chain amine | PI3Kδ | 1.13 | [5][6] |
| 6 | Hydrazinyl | H-460 (cell line) | 15 | [8] |
| 7 | Trifluoromethyl | K562 (cell line) | Nanomolar range | [9] |
Note: The inhibitory activities are presented as IC₅₀ values, which represent the concentration of the compound required to inhibit 50% of the target's activity. Direct comparison of IC₅₀ values should be made with caution as experimental conditions can vary between studies.
Anticancer Activity
The kinase inhibitory activity of 4-amino-2-substituted quinazolines often translates into potent anticancer effects. The following table summarizes the cytotoxic activity of selected compounds against various cancer cell lines.
| Compound ID | 2-Substituent | Cancer Cell Line | GI₅₀/IC₅₀ (µM) | Reference |
| 8 | Aryl | KB (epidermic carcinoma) | 6.5 | [10] |
| 9 | Quinazolin-4(3H)-one | Jurkat (T cell ALL) | <5 | [11] |
| 10 | Quinazolin-4(3H)-one | NB4 (promyelocytic leukemia) | <5 | [11] |
| 11 | (2-arylmethylene)hydrazinyl | HT-29 (colon carcinoma) | 0.015 | [8] |
| 12 | (2-arylmethylene)hydrazinyl | H-460 (lung carcinoma) | 0.031 | [8] |
Note: The cytotoxic activity is presented as GI₅₀ (50% growth inhibition) or IC₅₀ (50% inhibitory concentration) values. These values indicate the concentration of the compound required to inhibit the growth of or kill 50% of the cancer cells.
Key Structure-Activity Relationship Insights
The data presented in the tables above, along with findings from numerous other studies, reveal several key SAR trends for 4-amino-2-substituted quinazolines:
-
Aromatic and Heteroaromatic Substituents: The introduction of various aryl and heteroaryl groups at the 2-position has been a successful strategy for developing potent kinase inhibitors. The nature and substitution pattern of these rings can be fine-tuned to achieve desired potency and selectivity.
-
Amino and Amide Linkages: Incorporating amino and amide functionalities at the 2-position has led to the discovery of potent inhibitors of cyclin-dependent kinases (CDKs) and other kinases.[7] These groups can form crucial hydrogen bond interactions within the ATP-binding pocket.
-
Flexibility and Conformation: The length and flexibility of the linker connecting the 2-position to a terminal group can significantly impact activity. Optimization of the linker is often necessary to achieve an optimal binding conformation.
-
Target-Specific Modifications: The ideal substituent at the 2-position is highly dependent on the target kinase. For example, bulky hydrophobic groups may be favored for certain kinases, while smaller, more polar groups may be optimal for others.
Caption: Key SAR insights for 4-amino-2-substituted quinazolines.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used in the evaluation of 4-amino-2-substituted quinazolines.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
Materials:
-
Recombinant kinase enzyme
-
Kinase substrate (specific to the enzyme)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Test compounds dissolved in DMSO
-
Luminescent kinase assay kit (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the kinase assay buffer.
-
Reaction Setup: Add the kinase enzyme, substrate, and test compound to the wells of the plate.
-
Initiation: Start the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Detection: Add the luminescent detection reagent to each well. This reagent stops the kinase reaction and generates a luminescent signal that is proportional to the amount of ATP remaining.
-
Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: The inhibitory activity of the test compound is determined by the reduction in the luminescent signal compared to a control reaction without the inhibitor. IC₅₀ values are calculated from the dose-response curves.
Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxic effect of a compound on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Cell culture medium
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[12]
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).[4]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[12]
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.[12]
-
Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The percentage of cell viability is calculated relative to untreated control cells, and GI₅₀/IC₅₀ values are determined from the dose-response curves.
Caption: General workflow for in vitro kinase and cell viability assays.
Signaling Pathway Context
Many 4-amino-2-substituted quinazolines exert their anticancer effects by inhibiting key signaling pathways involved in cell growth, proliferation, and survival. The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a prominent target.
Caption: Inhibition of the EGFR signaling pathway by 4-aminoquinazolines.
By binding to the ATP-binding site of the EGFR kinase domain, these inhibitors block the downstream signaling cascades, ultimately leading to a reduction in cancer cell proliferation and survival.[12] This mechanism of action is central to the therapeutic effect of several FDA-approved drugs.[1]
References
- 1. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and SAR of 4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline derivatives as potent and selective CDK4/6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of novel 2-(2-arylmethylene)hydrazinyl-4-aminoquinazoline derivatives as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
In Vivo Efficacy of Gefitinib and its Alternatives in Animal Models: A Comparative Guide
This guide provides a comprehensive comparison of the in vivo efficacy of Gefitinib, a quinazoline-based tyrosine kinase inhibitor, with other established alternatives, Erlotinib and Lapatinib. The information is intended for researchers, scientists, and drug development professionals, offering objective experimental data and detailed methodologies to support preclinical research in oncology.
Comparative Analysis of In Vivo Antitumor Efficacy
The following tables summarize the in vivo performance of Gefitinib, Erlotinib, and Lapatinib in various cancer xenograft models. The data highlights the tumor growth inhibition achieved with each agent, providing a basis for comparative assessment.
Table 1: In Vivo Efficacy of Gefitinib in Xenograft Models
| Cancer Type | Animal Model | Cell Line | Dosage Regimen | Tumor Growth Inhibition (%) | Reference |
| Non-Small Cell Lung Cancer | Nude Mice | H358R (cisplatin-resistant) | Not Specified | 52.7 | |
| Non-Small Cell Lung Cancer | Nude Mice | A549 | 80 mg/kg, daily, i.p. | Significant reduction from day 14 | [1] |
| Non-Small Cell Lung Cancer | Swiss/p53val135/wt mice | N/A (NTCU-induced) | Daily or weekly | 46.4 - 46.9 (SCC reduction) | [2] |
| Non-Small Cell Lung Cancer | Nude Mice | H3255-Luciferase | 40 mg/kg/day or 200 mg/kg every 5 days, i.g. | Weekly treatment showed better inhibition | [3][4] |
Table 2: In Vivo Efficacy of Erlotinib in Xenograft Models
| Cancer Type | Animal Model | Cell Line | Dosage Regimen | Tumor Growth Inhibition (%) | Reference |
| Pancreatic Cancer | Nude Mice | BxPC-3 | 100 mg/kg/day | 74.5 | [5] |
| Pancreatic Cancer | Nude Mice | HPAC | Not Specified | Significant | [6] |
| Non-Small Cell Lung Cancer | Athymic Nude Mice | H460a | 100 mg/kg | 71 | [7][8] |
| Non-Small Cell Lung Cancer | Athymic Nude Mice | A549 | 100 mg/kg | 93 | [7][8] |
| Breast Cancer | Nude Mice | KPL-4 | 50 mg/kg/day, orally | 73 | [9] |
Table 3: In Vivo Efficacy of Lapatinib in Xenograft Models
| Cancer Type | Animal Model | Cell Line | Dosage Regimen | Tumor Growth Inhibition (%) | Reference |
| Breast Cancer (HER2+) | Nude Mice | SUM225 | Not Specified | Strong inhibition | [10] |
| Breast Cancer (Basal-like/EGFR+) | Nude Mice | SUM149 | 100 mg/kg, twice daily | No significant inhibition alone | [10] |
| Breast Cancer (Metastatic) | Nude Mice | 231-BR-vector | 100 mg/kg | 54 (reduction in large metastases) | [11] |
| Breast Cancer (Metastatic, HER2+) | Nude Mice | 231-BR-HER2 | 30 mg/kg and 100 mg/kg | 50-53 (reduction in large metastases) | [11] |
| Pancreatic Cancer | Not Specified | Not Specified | Not Specified | 42.3 - 72.7 | [12] |
Mechanism of Action: Targeting Receptor Tyrosine Kinases
Gefitinib, Erlotinib, and Lapatinib are all potent inhibitors of receptor tyrosine kinases (RTKs), which are crucial mediators of signaling pathways that regulate cell growth, proliferation, and survival.
-
Gefitinib and Erlotinib primarily target the Epidermal Growth Factor Receptor (EGFR), also known as HER1 or ErbB1.[12][13][14] They competitively bind to the ATP-binding site in the intracellular tyrosine kinase domain of EGFR, preventing its autophosphorylation and the subsequent activation of downstream signaling cascades.[12][13][14] The two major downstream pathways inhibited are the Ras/Raf/MEK/ERK (MAPK) pathway and the PI3K/Akt/mTOR pathway, both of which are critical for cell proliferation and survival.[12][13]
-
Lapatinib is a dual tyrosine kinase inhibitor, targeting both EGFR (ErbB1) and Human Epidermal Growth Factor Receptor 2 (HER2, ErbB2).[13][15] This dual inhibition provides a broader blockade of HER-driven signaling pathways.[16]
Caption: Inhibition of EGFR/HER2 signaling by quinazoline derivatives.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of in vivo studies. Below are representative protocols for conducting xenograft studies to evaluate the efficacy of quinazoline-based inhibitors.
General Xenograft Model Protocol
This protocol outlines the typical workflow for establishing a subcutaneous tumor xenograft model and assessing the in vivo efficacy of a test compound.
1. Cell Culture and Preparation:
-
Culture the selected human cancer cell line (e.g., A549 for NSCLC, BxPC-3 for pancreatic cancer, BT474 for HER2+ breast cancer) in the appropriate medium supplemented with fetal bovine serum and antibiotics under standard cell culture conditions (37°C, 5% CO2).
-
Harvest cells during the logarithmic growth phase using trypsin-EDTA.
-
Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in serum-free medium or PBS at a concentration of 1 x 10^7 to 5 x 10^7 cells/mL. For some cell lines, mixing the cell suspension 1:1 with Matrigel can enhance tumor establishment.[13]
2. Animal Handling and Tumor Inoculation:
-
Use immunodeficient mice (e.g., athymic nude or SCID mice), typically 6-8 weeks old. Allow the animals to acclimatize for at least one week before the experiment.
-
Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse using a 27-gauge needle.
-
Monitor the mice regularly for tumor formation. Once tumors become palpable, measure their dimensions (length and width) with calipers 2-3 times per week. Calculate the tumor volume using the formula: (Length x Width²) / 2.
3. Treatment Administration:
-
When the average tumor volume reaches a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Preparation of Gefitinib/Erlotinib/Lapatinib: Prepare a fresh suspension of the drug daily in a suitable vehicle. A common vehicle is 0.5% hydroxypropyl methylcellulose (HPMC) and 0.1% Tween 80 in sterile water.[13]
-
Administration: Administer the drug or vehicle control to the respective groups via oral gavage at the specified dose and schedule (e.g., daily).
4. Efficacy Evaluation and Data Analysis:
-
Continue treatment for the planned duration of the study (e.g., 21-28 days).
-
Monitor tumor volume and body weight of the mice throughout the study. Body weight is a key indicator of treatment-related toxicity.
-
At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and, if required, fix them in formalin for histological analysis or snap-freeze them in liquid nitrogen for molecular analysis.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.
Caption: A typical experimental workflow for in vivo xenograft studies.
References
- 1. Trastuzumab-resistant breast cancer cells-derived tumor xenograft models exhibit distinct sensitivity to lapatinib treatment in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. oncotarget.com [oncotarget.com]
- 4. Effect of weekly or daily dosing regimen of Gefitinib in mouse models of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-tumor activity of erlotinib in the BxPC-3 pancreatic cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Erlotinib Mechanism of Action in Non-Small Cell Lung Cancer (NSCLC) | BioRender Science Templates [biorender.com]
- 8. Antitumor activity of erlotinib (OSI-774, Tarceva) alone or in combination in human non-small cell lung cancer tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Lapatinib in Combination with Radiation Diminishes Tumor Regrowth in HER2+ and Basal-Like/EGFR+ Breast Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of lapatinib on the outgrowth of metastatic breast cancer cells to the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Erlotinib Hydrochloride? [synapse.patsnap.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Combination treatment of human pancreatic cancer xenograft models with the epidermal growth factor receptor tyrosine kinase inhibitor erlotinib and oncolytic herpes simplex virus HF10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
Comparative Cross-Reactivity Profiling of 4-Amino-2,5-dichloroquinazoline and Structurally Related Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinase cross-reactivity profile of 4-Amino-2,5-dichloroquinazoline. Due to the limited availability of public data for this specific compound, this guide utilizes data from structurally related and well-characterized 4-aminoquinazoline-based kinase inhibitors—Gefitinib, Erlotinib, and Lapatinib—as surrogates to infer a potential activity profile. These compounds are established inhibitors of key kinases in cellular signaling pathways, particularly in oncology.[1] This comparison aims to provide a framework for evaluating the potential selectivity of novel quinazoline derivatives and to underscore the importance of comprehensive kinase profiling in drug discovery.
Comparative Kinase Inhibition Profile
The following table summarizes the in vitro inhibitory activities (IC50 values) of selected 4-aminoquinazoline derivatives against a panel of kinases. The data for this compound is listed as "To Be Determined" to highlight the need for experimental validation.
| Target Kinase | This compound IC50 (nM) | Gefitinib IC50 (nM) | Erlotinib IC50 (nM) | Lapatinib IC50 (nM) |
| EGFR | TBD | ~50 | 2 | 53.1 |
| HER2/ErbB2 | TBD | >10,000 | 450 | - |
| SRC | TBD | >10,000 | 1000 | - |
| GAK | TBD | 90 | - | - |
| RICK | TBD | 50 | - | - |
| PAK4 | TBD | - | - | - |
TBD: To Be Determined. Data for comparator compounds are compiled from various sources and should be considered approximate.
Experimental Protocols
A robust in vitro kinase assay is essential for determining the potency and selectivity of inhibitor compounds. Below is a representative protocol for a luminescence-based kinase assay, adaptable for profiling compounds like this compound.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol is designed to measure the activity of a target kinase by quantifying the amount of ADP produced during the kinase reaction.
Materials and Reagents:
-
Recombinant human kinase enzyme
-
Kinase-specific substrate peptide
-
Test compound (e.g., this compound)
-
ATP (at or near the Km for the target kinase)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
DTT
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque 384-well plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions to create a concentration gradient.
-
Assay Plate Setup: Add 1 µL of the serially diluted compound or DMSO (for control wells) to the appropriate wells of a 384-well plate.
-
Enzyme Addition: Prepare the enzyme solution by diluting the kinase stock in Kinase Assay Buffer. Add 2 µL of the diluted enzyme to each well.
-
Reaction Initiation: Prepare the substrate/ATP mixture in Kinase Assay Buffer. Initiate the kinase reaction by adding 2 µL of this mixture to each well. The final reaction volume will be 5 µL.
-
Kinase Reaction Incubation: Gently shake the plate for 30 seconds and then incubate at 30°C for 60 minutes.
-
Signal Detection:
-
Equilibrate the plate to room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well. This converts the generated ADP to ATP and initiates a luminescent signal. Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis: Measure the luminescence of each well using a plate reader. The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition. Calculate IC50 values by plotting the percent inhibition against the log of the inhibitor concentration.
Visualizations
Caption: Experimental workflow for in vitro kinase cross-reactivity profiling.
References
A Comparative Analysis of the Binding Modes of 4-Aminoquinazoline Inhibitors in Kinase Drug Discovery
For researchers, scientists, and drug development professionals, understanding the nuanced interactions of inhibitor binding is critical for the rational design of potent and selective therapeutics. This guide provides a comparative analysis of the binding modes of 4-aminoquinazoline inhibitors, a prominent scaffold in kinase-targeted drug discovery. We will delve into their interactions with key cancer targets such as EGFR and VEGFR, supported by quantitative data and detailed experimental methodologies.
The 4-aminoquinazoline core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous approved and investigational kinase inhibitors.[1][2] These compounds typically function as ATP-competitive inhibitors, occupying the ATP-binding pocket of protein kinases and thereby blocking the downstream signaling pathways that contribute to cancer cell proliferation and survival.[2][3] This guide will compare the binding characteristics of different 4-aminoquinazoline derivatives, highlighting the key structural features that govern their potency and selectivity.
Comparative Binding Affinities of 4-Aminoquinazoline Inhibitors
The inhibitory potential of 4-aminoquinazoline derivatives is quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. The following table summarizes the IC50 values for a selection of 4-aminoquinazoline-based inhibitors against various protein kinases and cancer cell lines.
| Compound | Target(s) | IC50 (μM) | Cell Line(s) | IC50 (μM) | Reference(s) |
| 4a | EGFR | Not Specified | MKN45 | 2.5 | [4] |
| Gefitinib (positive control) | EGFR | Not Specified | MKN45 | 3.2 | [4] |
| 15a | EGFR, VEGFR-2 | 0.13 (EGFR), 0.56 (VEGFR-2) | Not Specified | Not Specified | [5] |
| 15b | EGFR, VEGFR-2 | 0.15 (EGFR), 1.81 (VEGFR-2) | HT-29, MCF-7, H460 | 5.27 (HT-29), 4.41 (MCF-7), 11.95 (H460) | [5] |
| 15e | EGFR, VEGFR-2 | 0.69 (EGFR), 0.87 (VEGFR-2) | Not Specified | Not Specified | [5] |
| SQ2 | VEGFR-2 | 0.014 | HT-29, COLO-205 | 3.38 (HT-29), 10.55 (COLO-205) | [6] |
| Cabozantinib (reference drug) | VEGFR-2 | 0.0045 | HT-29, COLO-205 | 9.10 (HT-29), 10.66 (COLO-205) | [6] |
| 11d | VEGFR-2 | 5.49 | Not Specified | Not Specified | [7] |
| SU6668 (reference drug) | VEGFR-2 | 2.23 | Not Specified | Not Specified | [7] |
| ZM447439 | Aurora A, B | 0.1 | Not Specified | Not Specified | [8] |
| 24 | EGFRwt, EGFRT790M | Not Specified | A549, A431, EGFRT790M-positive cells | 6.54 (A549), 4.04 (A431), 1.94 (EGFRT790M) | [9] |
| Gefitinib (reference drug) | EGFRwt | Not Specified | A549, A431 | 15.59 (A549), 8.37 (A431) | [9] |
| Osimertinib (reference drug) | EGFRT790M | Not Specified | EGFRT790M-positive cells | 0.98 | [9] |
Key Binding Interactions of 4-Aminoquinazoline Inhibitors
The binding mode of 4-aminoquinazoline inhibitors within the ATP pocket of kinases is characterized by a conserved set of interactions. X-ray crystallographic studies have revealed that the quinazoline ring system orients along the peptide strand that connects the two domains of the protein kinase.[10]
A critical interaction is the formation of a hydrogen bond between the nitrogen at position-1 (N1) of the quinazoline ring and a backbone NH group in the hinge region of the kinase.[10] For instance, in CDK2, this interaction occurs with Leu-83, while in p38 kinase, it is with Met-109.[10] Furthermore, aromatic hydrogen atoms at C2 and C8 of the quinazoline can interact with backbone carbonyl oxygen atoms of the peptide strand.[10]
The 4-anilino substituent projects into a hydrophobic pocket within the protein's interior.[10] The orientation of this anilino group can vary, influencing the inhibitor's selectivity. For example, in CDK2, the anilino group is nearly coplanar with the quinazoline ring, whereas in p38 kinase, it is angled out of the plane.[10] Substitutions on the anilino ring can further enhance binding affinity through hydrophobic interactions.[9]
The following diagram illustrates the general signaling pathway inhibited by these compounds.
Caption: General mechanism of 4-aminoquinazoline inhibitors targeting receptor tyrosine kinases.
Experimental Protocols
The characterization of 4-aminoquinazoline inhibitors involves a combination of biochemical assays, cell-based assays, and structural biology techniques.
Kinase Inhibition Assay (Generic Protocol)
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
-
Reagents and Materials: Recombinant kinase, substrate peptide, ATP, assay buffer, 4-aminoquinazoline inhibitor, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
The kinase, substrate, and inhibitor are pre-incubated in the assay buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The reaction is stopped, and the amount of product (phosphorylated substrate or ADP) is quantified using a suitable detection method.
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
-
Cell-Based Proliferation Assay (MTT Assay)
This assay determines the effect of an inhibitor on the proliferation of cancer cell lines.
-
Reagents and Materials: Cancer cell line (e.g., A549, MCF-7), cell culture medium, 4-aminoquinazoline inhibitor, MTT reagent, and a solubilizing agent (e.g., DMSO).
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with various concentrations of the inhibitor for a specified period (e.g., 72 hours).
-
The MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
The formazan crystals are dissolved using a solubilizing agent.
-
The absorbance is measured at a specific wavelength, which is proportional to the number of viable cells.
-
IC50 values are determined from the dose-response curve.
-
X-ray Crystallography
This technique provides high-resolution structural information on the binding mode of an inhibitor.
-
Procedure:
-
The target kinase is expressed and purified.
-
Crystals of the kinase in complex with the 4-aminoquinazoline inhibitor are grown.
-
The crystals are exposed to an X-ray beam, and the diffraction pattern is collected.
-
The diffraction data is processed to determine the three-dimensional structure of the protein-inhibitor complex.
-
The following flowchart outlines a typical experimental workflow for the characterization of these inhibitors.
Caption: Experimental workflow for the development of 4-aminoquinazoline kinase inhibitors.
References
- 1. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Design and discovery of 4-anilinoquinazoline-acylamino derivatives as EGFR and VEGFR-2 dual TK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-proliferative Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Binding mode of the 4-anilinoquinazoline class of protein kinase inhibitor: X-ray crystallographic studies of 4-anilinoquinazolines bound to cyclin-dependent kinase 2 and p38 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Anti-Proliferative Potential of 4-Amino-2,5-dichloroquinazoline Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel and effective anti-cancer therapeutics has led to the extensive exploration of quinazoline-based compounds. Among these, the 4-aminoquinazoline scaffold has emerged as a privileged structure in medicinal chemistry, known to exhibit potent anti-proliferative activity. This guide focuses on derivatives featuring a 2,5-dichloro substitution pattern, providing a comparative analysis of their anti-proliferative effects against established anti-cancer agents. We present supporting experimental data, detailed methodologies for key assays, and visual representations of the underlying molecular mechanisms and experimental workflows to facilitate further research and drug development in this area.
Comparative Anti-Proliferative Activity
The anti-proliferative efficacy of 4-aminoquinazoline derivatives is often evaluated by their ability to inhibit key signaling pathways involved in cancer cell growth and survival, such as the Epidermal Growth Factor Receptor (EGFR) and Phosphatidylinositol 3-kinase (PI3K) pathways. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.
While direct comparative studies on a broad range of 4-Amino-2,5-dichloroquinazoline derivatives are limited in publicly available literature, a study on a closely related compound, N-{4-[(4,5-Dichloro-2-fluorophenyl)amino]quinazoline-6-yl}-dimethylamine-butylamide , provides valuable insights into the potential of this scaffold. This compound demonstrates potent inhibition of EGFR autophosphorylation, a key step in the activation of downstream pro-survival signaling.
Below is a comparative summary of the EGFR autophosphorylation inhibitory activity of this derivative alongside the anti-proliferative IC50 values of well-established EGFR inhibitors—Gefitinib, Erlotinib, and Lapatinib—against various cancer cell lines.
| Compound/Drug | Target/Assay | Cell Line | IC50 (µM) |
| N-{4-[(4,5-Dichloro-2-fluorophenyl)amino] quinazoline-6-yl}-dimethylamine-butylamide [1] | EGFR Autophosphorylation Inhibition | A431 (Epidermoid carcinoma) | 0.004 - 0.01 |
| MDA-MB-468 (Breast cancer) | 0.001 - 0.005 | ||
| PC10 (Lung carcinoma) | 0.01 - 0.05 | ||
| NIH-H1975 (Non-small cell lung cancer) | 0.025 | ||
| Gefitinib | Anti-proliferative Activity | A549 (Non-small cell lung cancer) | 8.42 - 19.91[2][3] |
| HCT-116 (Colorectal carcinoma) | >10 | ||
| MCF-7 (Breast cancer) | >100 | ||
| Erlotinib | Anti-proliferative Activity | A549 (Non-small cell lung cancer) | 5.3 - 23[4][5] |
| HCT-116 (Colorectal carcinoma) | 11.57[6] | ||
| MCF-7 (Breast cancer) | 1.2 nM (EGFR overexpressing)[6] | ||
| Lapatinib | Anti-proliferative Activity | A549 (Non-small cell lung cancer) | >10 |
| HCT-116 (Colorectal carcinoma) | 6.2[7] | ||
| MCF-7 (Breast cancer) | 136.64[8] |
Note: The data for N-{4-[(4,5-Dichloro-2-fluorophenyl)amino]quinazoline-6-yl}-dimethylamine-butylamide reflects inhibition of a specific molecular target (EGFR autophosphorylation), while the data for the other drugs reflects overall anti-proliferative effects on cell viability. Direct comparison of these values should be made with this consideration.
Key Signaling Pathways
4-Aminoquinazoline derivatives are known to exert their anti-proliferative effects primarily through the inhibition of the EGFR and PI3K/Akt signaling pathways. These pathways are crucial for cell growth, proliferation, survival, and migration.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of downstream signaling events. This leads to the activation of pathways such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-Akt pathways, ultimately promoting cell proliferation and inhibiting apoptosis.[9][10][11] 4-Aminoquinazoline derivatives can competitively bind to the ATP-binding site of the EGFR tyrosine kinase domain, preventing its autophosphorylation and subsequent activation of downstream signaling.[9]
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical downstream effector of EGFR and other receptor tyrosine kinases.[12][13] Activation of PI3K leads to the phosphorylation and activation of Akt, a serine/threonine kinase that regulates a multitude of cellular processes, including cell survival, growth, and proliferation, by phosphorylating a wide range of downstream target proteins.[12][13][14]
Experimental Protocols
Standardized assays are crucial for the reliable evaluation and comparison of the anti-proliferative effects of novel compounds. Below are detailed protocols for the MTT assay and cell cycle analysis, two fundamental methods in cancer drug discovery.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is indicative of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (e.g., this compound derivatives and reference drugs) in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Cell Cycle Analysis by Flow Cytometry
Cell cycle analysis is used to determine the proportion of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). Anti-proliferative compounds can cause cell cycle arrest at specific checkpoints.
Principle: A fluorescent dye that stoichiometrically binds to DNA, such as propidium iodide (PI), is used to stain the cells. The fluorescence intensity of the stained cells is proportional to their DNA content, which allows for the differentiation of cell cycle phases.
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to ensure they are in the logarithmic growth phase at the time of harvest.
-
Treat the cells with the test compounds at their IC50 concentrations for a specified duration (e.g., 24 or 48 hours). Include a vehicle control.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in a staining solution containing a DNA dye (e.g., 50 µg/mL Propidium Iodide) and RNase A (to prevent staining of double-stranded RNA).
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
This guide provides a foundational comparison for the anti-proliferative effects of this compound derivatives. Further direct comparative studies are warranted to fully elucidate the therapeutic potential of this specific chemical scaffold. The provided protocols and pathway diagrams serve as a resource to guide future investigations in this promising area of cancer research.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Augmented antitumor effects of erlotinib and cabozantinib on A549 non-small cell lung cancer: In vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Erlotinib induces the human non–small‐cell lung cancer cells apoptosis via activating ROS‐dependent JNK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. journal.waocp.org [journal.waocp.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting the PI3K-AKT-mTOR signaling network in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Video: PI3K/mTOR/AKT Signaling Pathway [jove.com]
- 15. Basic Methods of Cell Cycle Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. revvity.com [revvity.com]
- 17. docs.flowjo.com [docs.flowjo.com]
Navigating the Kinome: A Comparative Guide to the Selectivity of 4-Anilinoquinazoline-Based Inhibitors
For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount. The 4-aminoquinazoline scaffold is a cornerstone in the development of targeted therapies, giving rise to numerous clinically approved drugs. This guide provides an objective comparison of the selectivity profiles of two prominent 4-anilinoquinazoline-based inhibitors, Lapatinib and Saracatinib, supported by quantitative data and detailed experimental methodologies.
Lapatinib is a potent dual inhibitor of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth factor Receptor 2 (HER2), both critical drivers in the pathogenesis of certain cancers.[1] In contrast, Saracatinib (AZD0530) demonstrates high affinity for Src family kinases and the Abl tyrosine kinase, which are implicated in cell proliferation, motility, and survival.[2][3] Their distinct selectivity profiles highlight the versatility of the 4-anilinoquinazoline core and underscore the importance of subtle structural modifications in dictating target specificity.
Comparative Selectivity Profile
The inhibitory activity of Lapatinib and Saracatinib has been extensively characterized against a broad panel of kinases. The following table summarizes their half-maximal inhibitory concentrations (IC50) against their primary targets and a selection of off-target kinases, providing a quantitative comparison of their selectivity.
| Kinase | Lapatinib IC50 (nM) | Saracatinib (AZD0530) IC50 (nM) | Primary Target |
| EGFR | 10.8[4] | 66 | Lapatinib |
| HER2 (ErbB2) | 9.2[4] | - | Lapatinib |
| ErbB4 | 367[4] | - | Off-target |
| c-Src | >300-fold selective for EGFR/HER2[4] | 2.7[2] | Saracatinib |
| Abl | - | 30 | Saracatinib |
| c-YES | - | 4[3] | Saracatinib |
| Fyn | - | 4-10[3] | Saracatinib |
| Lyn | - | 5[3] | Saracatinib |
| Lck | - | <4[3] | Saracatinib |
| Blk | - | 4-10[3] | Saracatinib |
| Fgr | - | 4-10[3] | Saracatinib |
| c-Kit | - | 200 | Off-target |
Experimental Protocols
The determination of inhibitor selectivity is crucial for preclinical drug development. In vitro kinase assays are fundamental tools for quantifying the potency and specificity of inhibitors. Below are detailed methodologies for two common types of assays used to generate the data presented above.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity. A decrease in ADP production in the presence of an inhibitor indicates its potency.
Materials:
-
Purified recombinant kinase (e.g., EGFR, Src)
-
Kinase-specific peptide substrate
-
ATP
-
Test inhibitor (e.g., Lapatinib, Saracatinib)
-
Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well white opaque assay plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of the test inhibitor in DMSO. A typical starting concentration is 10 mM, followed by 1:3 serial dilutions to generate a 10-point dose-response curve. A DMSO-only control is included to represent 100% kinase activity.
-
Assay Plate Preparation: Add 1 µL of the serially diluted inhibitor or DMSO to the appropriate wells of a 384-well plate.[3]
-
Kinase Addition: Add 2 µL of the purified kinase, diluted in kinase assay buffer, to each well.[3]
-
Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding 2 µL of a solution containing the kinase-specific substrate and ATP (at a concentration close to its Km for the kinase) to each well.[3]
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.[5]
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.[3] Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[3]
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
This homogeneous assay format measures the phosphorylation of a fluorescently labeled substrate by a kinase. The binding of a terbium-labeled anti-phospho-substrate antibody to the phosphorylated substrate brings the terbium donor and the fluorescent acceptor into close proximity, resulting in a FRET signal.
Materials:
-
Purified recombinant kinase
-
Fluorescein-labeled peptide substrate
-
ATP
-
Test inhibitor
-
Kinase Assay Buffer
-
Terbium-labeled anti-phospho-substrate antibody
-
EDTA (to stop the reaction)
-
TR-FRET compatible plate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor in the kinase assay buffer. Prepare a solution containing the kinase and a separate solution containing the fluorescein-labeled substrate and ATP.
-
Kinase Reaction:
-
In a suitable assay plate, add the diluted inhibitor or a vehicle control.
-
Add the kinase solution to all wells.
-
Initiate the reaction by adding the substrate and ATP solution.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Detection: Stop the kinase reaction by adding a solution containing EDTA and the terbium-labeled anti-phospho-substrate antibody.[6]
-
FRET Measurement: Incubate the plate for a specified time (e.g., 60 minutes) to allow for antibody binding. Measure the TR-FRET signal using a plate reader, exciting at approximately 340 nm and measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).[7]
-
Data Analysis: The TR-FRET signal is typically expressed as the ratio of the acceptor to donor emission. Calculate the percent inhibition based on the signal in the presence of the inhibitor relative to the controls. Determine the IC50 value by plotting the percent inhibition against the inhibitor concentration.
Signaling Pathway and Experimental Workflow Diagrams
To visualize the biological context and experimental design, the following diagrams were generated using the Graphviz DOT language.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Safety Operating Guide
Navigating the Safe Disposal of 4-Amino-2,5-dichloroquinazoline: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental compliance. This guide provides a detailed, step-by-step procedure for the safe disposal of 4-Amino-2,5-dichloroquinazoline, a compound that, while specific data is limited, should be handled with the utmost care based on the profiles of structurally related chemicals.
Precautionary Overview and Hazard Assessment
Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to its handling and disposal is essential. An analysis of related quinazoline and chloro-amino compounds suggests that it should be treated as a hazardous substance. Key potential hazards include skin irritation, serious eye damage, and respiratory irritation.[1][2]
Summary of Potential Hazards (Based on Structurally Related Compounds)
| Hazard Statement | Classification | Source Compounds |
| Causes skin irritation | Skin Irritant | 4-Amino-2-chloro-6,7-dimethoxyquinazoline, N-(4-Amino-2,5-diethoxyphenyl)benzamide[1][2] |
| Causes serious eye irritation/damage | Eye Irritant/Damage | 4-Amino-2-chloro-6,7-dimethoxyquinazoline, N-(4-Amino-2,5-diethoxyphenyl)benzamide[1][2] |
| May cause respiratory irritation | Respiratory Irritant | 4-Amino-2-chloro-6,7-dimethoxyquinazoline[1] |
| Harmful if swallowed | Acute Oral Toxicity | 4-Amino-2-chloro-6,7-dimethoxyquinazoline[2] |
Immediate Safety and Handling Protocols
Prior to beginning any disposal procedure, ensure all necessary personal protective equipment (PPE) is worn and that the work area is properly equipped.
Required Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles or a face shield.[3]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).[3]
-
Body Protection: A full-length laboratory coat is mandatory to protect against spills.
-
Respiratory Protection: If handling the compound as a powder or if there is a risk of aerosolization, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4]
Engineering Controls
-
All handling and preparation for disposal should be conducted within a certified chemical fume hood to ensure adequate ventilation.[3]
Step-by-Step Disposal Procedure
The proper disposal of this compound requires careful segregation and labeling of waste streams.
Step 1: Waste Segregation and Collection
Proper segregation is critical to prevent dangerous chemical reactions.
-
Solid Waste:
-
Collect any solid this compound waste, including residues scraped from containers, in a dedicated, sealable container made of a compatible material.
-
Label the container clearly as "Hazardous Waste" with the full chemical name: "this compound".[5]
-
-
Liquid Waste:
-
If this compound is in a solution, collect it in a separate, leak-proof, and sealable container.
-
The container must be compatible with the solvent used.
-
Label the container as "Hazardous Waste" and list all components of the solution with their approximate percentages.[5]
-
-
Contaminated Labware and Debris:
-
Disposable items such as gloves, pipette tips, and weighing paper that are contaminated with the compound should be collected in a separate, sealed bag or container.
-
This container must be clearly labeled as "Hazardous Waste: this compound Contaminated Debris".[5]
-
Step 2: Container Management and Storage
-
All waste containers must be kept tightly closed except when adding waste.[1][3]
-
Store the sealed waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
It is highly recommended to use secondary containment, such as a larger, chemically resistant bin, to contain any potential leaks.[5]
Step 3: Arranging for Final Disposal
-
Do not dispose of this compound down the drain or in regular trash.
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.[5]
-
Provide them with a complete inventory of the waste you have collected, including the chemical name and quantities.
-
The final disposal method will likely involve an approved waste disposal plant or an industrial combustion plant.[1][5]
Emergency Procedures
In the event of accidental exposure or a spill, follow these procedures immediately.
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[1][4]
-
Skin Contact: Wash off immediately with plenty of soap and water while removing all contaminated clothing and shoes. Get medical attention if irritation develops or persists.[1]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1][4]
-
Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[1][4]
-
Spill: For small spills, soak up with an inert absorbent material (e.g., sand, silica gel, universal binder) and collect in a suitable, closed container for disposal.[1] Ensure adequate ventilation.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
